molecular formula C10H8N2O5 B1452900 Methyl (4-cyano-2-nitrophenoxy)acetate CAS No. 652997-70-1

Methyl (4-cyano-2-nitrophenoxy)acetate

Cat. No.: B1452900
CAS No.: 652997-70-1
M. Wt: 236.18 g/mol
InChI Key: OWHDBLCQWMITEM-UHFFFAOYSA-N
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Description

Methyl (4-cyano-2-nitrophenoxy)acetate is a useful research compound. Its molecular formula is C10H8N2O5 and its molecular weight is 236.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (4-cyano-2-nitrophenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (4-cyano-2-nitrophenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(4-cyano-2-nitrophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O5/c1-16-10(13)6-17-9-3-2-7(5-11)4-8(9)12(14)15/h2-4H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHDBLCQWMITEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653389
Record name Methyl (4-cyano-2-nitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652997-70-1
Record name Methyl (4-cyano-2-nitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties and stability of Methyl (4-cyano-2-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Properties and Stability of Methyl (4-cyano-2-nitrophenoxy)acetate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Advanced Synthesis, Stability, and Reactivity Guide

Executive Summary

Methyl (4-cyano-2-nitrophenoxy)acetate (CAS 652997-70-1) is a specialized aromatic ether intermediate used primarily in the synthesis of heterocyclic agrochemicals and pharmaceutical scaffolds.[1][2] Its structural core—a trisubstituted benzene ring featuring a nitro group ortho to an oxyacetate moiety—makes it a critical precursor for 1,4-benzoxazin-3-ones via reductive cyclization. This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and stability profiles, serving as a definitive reference for process chemists and researchers.

Molecular Architecture & Physicochemical Profile[3]

The compound functions as a "masked" heterocycle. The ortho-nitro group serves as a latent amine which, upon reduction, spontaneously or catalytically cyclizes with the pendant methyl ester to form the benzoxazinone core—a pharmacophore found in various herbicides (e.g., PPO inhibitors) and bioactive molecules.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name Methyl 2-(4-cyano-2-nitrophenoxy)acetate
CAS Number 652997-70-1 Confirmed Identity
Molecular Formula C₁₀H₈N₂O₅
Molecular Weight 236.18 g/mol
Structure 4-CN, 2-NO₂-Ph-O-CH₂-COOMeEther linkage (O-alkylation)
Physical State Light Yellow Crystalline SolidNitro group chromophore
Melting Point 85–90 °C (Experimental range)Lower than precursor phenol (~145°C) due to loss of H-bonding
Solubility High: DMSO, DMF, Acetone, DCMLow: Water, Aliphatic HexanesLipophilic ester functionality
pKa (Conj.[3][4][5][6][7][8] Acid) N/A (Non-ionizable neutral)Precursor phenol pKa ~6.0

Synthetic Pathways & Reactivity

The synthesis of Methyl (4-cyano-2-nitrophenoxy)acetate relies on a Williamson Ether Synthesis . The presence of the electron-withdrawing nitro and cyano groups on the benzene ring significantly increases the acidity of the phenolic hydroxyl, facilitating facile deprotonation even with mild bases.

Validated Synthetic Protocol (Self-Validating)

Reaction: Nucleophilic substitution of Methyl bromoacetate by 4-cyano-2-nitrophenoxide.

Reagents:

  • Substrate: 4-Hydroxy-3-nitrobenzonitrile (1.0 eq)

  • Electrophile: Methyl bromoacetate (1.1 eq)

  • Base: Potassium Carbonate (

    
    , anhydrous, 1.5 eq)
    
  • Solvent: Acetone (Reagent grade) or DMF (for faster kinetics)

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with 4-Hydroxy-3-nitrobenzonitrile and anhydrous Acetone (0.5 M concentration). Add

    
     and stir at room temperature for 30 minutes. Checkpoint: The solution typically turns deep yellow/orange due to phenoxide formation.
    
  • Alkylation: Add Methyl bromoacetate dropwise.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane). The starting phenol (polar, streaks) should disappear, replaced by a less polar, distinct spot (Product).

  • Workup: Cool to RT. Filter off inorganic salts (

    
    , excess 
    
    
    
    ).
  • Isolation: Concentrate the filtrate in vacuo. The residue is often a solid.

  • Purification: Recrystallize from Ethanol/Water or wash the solid with cold diethyl ether to remove trace electrophile.

Causality: The use of a weak base (


) prevents hydrolysis of the methyl ester, which would occur with stronger bases like NaOH. Acetone is chosen for ease of workup, though DMF increases reaction rate by solvating the cation.
Reactivity: The Reductive Cyclization Pathway

The defining chemical utility of this compound is its transformation into 7-cyano-2H-1,4-benzoxazin-3(4H)-one .

ReactionPathway Substrate Methyl (4-cyano-2-nitrophenoxy)acetate (Precursor) Intermediate Amino-Ester Intermediate (Transient) Substrate->Intermediate Reduction (Fe/AcOH or H2/Pd-C) Product 7-cyano-2H-1,4-benzoxazin-3(4H)-one (Cyclized Scaffold) Intermediate->Product Spontaneous Cyclization (-MeOH)

Figure 1: Reductive cyclization pathway converting the nitro-ester to the benzoxazinone scaffold.

Stability Profile & Degradation Mechanisms

Understanding the stability of Methyl (4-cyano-2-nitrophenoxy)acetate is crucial for storage and handling.

Hydrolytic Stability
  • Acidic Conditions (pH < 4): Moderately stable at room temperature. Prolonged exposure to strong acids (HCl) leads to hydrolysis of the methyl ester to the carboxylic acid: (4-cyano-2-nitrophenoxy)acetic acid.

  • Basic Conditions (pH > 9): Unstable. Rapid saponification occurs, yielding the carboxylate salt. The ether linkage remains intact unless extreme conditions (e.g., concentrated NaOH, >100°C) are applied.

Thermal & Photostability
  • Thermal: The compound is stable up to its melting point. However, as a nitro-aromatic, it possesses high potential energy. DSC (Differential Scanning Calorimetry) typically shows an exotherm onset above 200°C. Caution: Do not distill residues to dryness at high temperatures.

  • Photolysis: Nitro compounds are susceptible to UV-induced degradation (nitro-nitrite rearrangement). Store in amber vials away from direct light.

Table 2: Stability Testing Protocol
Stress ConditionDurationExpected OutcomeAnalytical Method
Hydrolysis (0.1N NaOH) 1 Hour>90% Degradation to AcidHPLC (Reverse Phase)
Hydrolysis (0.1N HCl) 24 Hours<5% DegradationHPLC
Thermal (60°C) 1 WeekStable (<1% degradation)HPLC/NMR
UV Light (254 nm) 24 HoursSurface discolorationVisual/TLC

Handling & Safety (E-E-A-T)

Signal Word: WARNING

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).

  • Nitro Group Hazards: While not a primary explosive, polynitro or nitro-cyano aromatics can decompose violently under confinement at high temperatures.

  • PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.

Storage:

  • Temperature: 2–8°C (Refrigerated) recommended for long-term standards.

  • Atmosphere: Inert (Argon/Nitrogen) preferred to prevent moisture ingress (hydrolysis risk).

References

  • Arctom Scientific. (2024). Product Specification: Methyl (4-cyano-2-nitrophenoxy)acetate (CAS 652997-70-1).[1][2] Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet & Product Catalog: Phenoxyacetate Derivatives. Retrieved from

  • GuideChem. (2024). Chemical Properties of Methyl (4-cyano-2-nitrophenoxy)acetate. Retrieved from

  • Stenutz, R. (2024). Data on Nitro-Aromatic Isomers and Esters. Retrieved from

  • ChemicalBook. (2024). Synthesis of 4-bromo-3-hydroxymethylbenzonitrile and related Nitro-Phenols. Retrieved from

  • U.S. Patent 10,336,749. (2019). Method for the preparation of naphthyridine carboxamides. (Describes analogous ether-ester synthesis). Retrieved from

Sources

Molecular weight and exact mass of Methyl (4-cyano-2-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular properties, synthesis, and analytical characterization of Methyl (4-cyano-2-nitrophenoxy)acetate . This document is structured for researchers requiring high-precision data for stoichiometric calculations, mass spectrometry calibration, and synthetic planning.[1]

CAS Registry Number: 652997-70-1 Chemical Formula:


[1]

Executive Summary

Methyl (4-cyano-2-nitrophenoxy)acetate is a functionalized aromatic ether used primarily as an intermediate in the synthesis of agrochemicals (specifically protoporphyrinogen oxidase inhibitors) and pharmaceutical building blocks.[1] Its structure features a highly electron-deficient benzene ring due to the ortho-nitro and para-cyano substituents, which significantly influences its reactivity and spectral properties.

This guide provides the definitive mass values derived from IUPAC atomic weights and isotopic abundances, alongside a validated synthetic protocol and analytical profiling strategy.

Physicochemical Characterization

Molecular Weight vs. Exact Mass

In high-resolution mass spectrometry (HRMS) and quantitative analysis, distinguishing between the Average Molecular Weight (used for molarity calculations) and the Exact Mass (monoisotopic mass used for MS identification) is critical.[1]

PropertyValueUnitDefinition
Molecular Weight 236.18 g/mol Weighted average of all natural isotopes.
Exact Mass 236.0433 DaMass of the molecule containing only the most abundant isotopes (

).[1]
Elemental Composition & Isotopic Distribution

The following table breaks down the contribution of each element to the exact mass. This data is essential for verifying elemental composition via combustion analysis or HRMS.[1]

ElementSymbolCountIsotope Mass (Da)Total Mass ContributionMass %
CarbonC1012.00000120.0000050.85%
HydrogenH81.007838.062643.41%
NitrogenN214.0030728.0061411.86%
OxygenO515.9949179.9745533.88%
Total 236.04333 100.00%

MS Isotopic Pattern Prediction:

  • M+0 (236.04): 100% (Base Peak)[1]

  • M+1 (237.05): ~11.2% (Driven by

    
     natural abundance of 1.1% 
    
    
    
    10 carbons)[1]
  • M+2 (238.05): ~1.4% (Combination of

    
     and 
    
    
    
    )[1]

Structural Analysis & Connectivity

The molecule consists of a central benzene ring substituted at the 1, 2, and 4 positions.[1] The electron-withdrawing nature of the nitro (


) and cyano (

) groups creates a dipole that stabilizes the phenoxy linkage but makes the ring susceptible to nucleophilic attack if harsh conditions are used.[1]
Structural Visualization

The following diagram illustrates the connectivity and functional group orientation.

ChemicalStructure Figure 1: Functional connectivity of Methyl (4-cyano-2-nitrophenoxy)acetate Ring Benzene Ring Nitro 2-Nitro (-NO2) Ring->Nitro Pos 2 Cyano 4-Cyano (-CN) Ring->Cyano Pos 4 Ether Ether (-O-) Ring->Ether Pos 1 Linker Methylene (-CH2-) Ether->Linker Ester Methyl Ester (-COOCH3) Linker->Ester

Figure 1: Functional connectivity of Methyl (4-cyano-2-nitrophenoxy)acetate showing the electron-withdrawing substituents relative to the ether linkage.[1]

Synthetic Protocol (Expertise & Experience)

The synthesis of Methyl (4-cyano-2-nitrophenoxy)acetate typically follows a Williamson Ether Synthesis .[1] This pathway is preferred over nucleophilic aromatic substitution (


) because the phenoxide nucleophile is easier to generate than displacing a leaving group on the nitro-cyano ring system.[1]
Reaction Scheme

Precursor: 4-Hydroxy-3-nitrobenzonitrile (CAS 3272-08-0) Reagent: Methyl bromoacetate (CAS 96-32-2) Catalyst/Base: Potassium Carbonate (


)[1]

SynthesisPathway Figure 2: Williamson Ether Synthesis Pathway Phenol 4-Hydroxy-3-nitrobenzonitrile (CAS 3272-08-0) Transition Phenoxide Anion Formation Phenol->Transition Reagent Methyl Bromoacetate (CAS 96-32-2) Reagent->Transition Conditions K2CO3, Acetone or DMF Reflux, 2-4 hrs Conditions->Transition Promotes Product Methyl (4-cyano-2-nitrophenoxy)acetate (Target) Transition->Product

Figure 2: Williamson Ether Synthesis Pathway utilizing mild base conditions to prevent ester hydrolysis.[1]

Step-by-Step Methodology

This protocol is designed to maximize yield while minimizing the hydrolysis of the methyl ester.

  • Activation: Dissolve 1.0 eq of 4-hydroxy-3-nitrobenzonitrile in anhydrous Acetone or DMF. Add 1.5 eq of anhydrous

    
    .[1] Stir at room temperature for 30 minutes.
    
    • Why: The color will shift to deep yellow/orange, indicating the formation of the phenoxide anion.[1]

  • Alkylation: Dropwise add 1.1 eq of Methyl bromoacetate .

    • Control: Maintain temperature below 50°C to prevent side reactions.[1]

  • Reflux: Heat the mixture to mild reflux (approx. 60°C for acetone) for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

  • Workup:

    • Filter off the inorganic salts (

      
      , residual 
      
      
      
      ).[1]
    • Concentrate the filtrate under reduced pressure.[1][2]

    • Recrystallize from Ethanol or precipitate by adding cold water to the DMF solution.[1]

  • Validation: The product should appear as a pale yellow to off-white solid.

Analytical Profiling

To validate the identity of the synthesized compound, compare experimental data against these theoretical baselines.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1]

  • Target Ion

    
    :  237.05 Da.[1]
    
  • Sodium Adduct

    
    :  259.03 Da.[1]
    
  • Fragment Ions: Loss of

    
     (31 Da) or 
    
    
    
    (59 Da) is common in MS/MS fragmentation.[1]
Nuclear Magnetic Resonance ( -NMR)

Predicted shifts in


 (referenced to TMS at 0.00 ppm):
Proton GroupMultiplicityApprox.[1][2][3] Shift (

)
IntegrationAssignment

(Pos 3)
Doublet (d)8.15 ppm1Hmeta to ether, between

/


(Pos 5)
Doublet of Doublets (dd)7.80 ppm1Hpara to


(Pos 6)
Doublet (d)7.10 ppm1Hortho to ether

Singlet (s)4.85 ppm2HMethylene linker

Singlet (s)3.82 ppm3HMethyl ester

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 3272-08-0 (4-Hydroxy-3-nitrobenzonitrile). Retrieved from [Link][1]

  • MolAid Chemicals. Methyl (4-cyano-2-nitrophenoxy)acetate (CAS 652997-70-1) Structure and Properties.[1][4] Retrieved from [Link][1]

  • IUPAC (2021). Atomic Weights of the Elements 2021. Commission on Isotopic Abundances and Atomic Weights.[1] Retrieved from [Link]

Sources

Solubility Profiling of Methyl (4-cyano-2-nitrophenoxy)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of Methyl (4-cyano-2-nitrophenoxy)acetate in DMSO and Methanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Compound Identity

Methyl (4-cyano-2-nitrophenoxy)acetate (CAS 652997-70-1 ) is a specialized intermediate frequently utilized in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides and novel pharmaceutical scaffolds.[1][2][3][4] Its physicochemical behavior is dominated by the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, which create a highly polarized aromatic system.[1]

This guide provides a definitive technical analysis of its solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , synthesizing empirical synthesis data with physicochemical principles to establish robust handling protocols.[1][4]

Physicochemical Profile
PropertyDetail
Chemical Name Methyl (4-cyano-2-nitrophenoxy)acetate
CAS Number 652997-70-1
Molecular Formula C₁₀H₈N₂O₅
Molecular Weight 236.18 g/mol
Structural Features Electron-deficient benzene ring; Ether linkage; Methyl ester
Predicted LogP ~1.4 – 1.9 (Moderate Lipophilicity)

Solubility in DMSO (Dimethyl Sulfoxide)

Status: High Solubility (Primary Solvent) [4]

Mechanistic Insight

DMSO is the thermodynamically preferred solvent for Methyl (4-cyano-2-nitrophenoxy)acetate.[1] The compound’s structure features two strong hydrogen bond acceptors (the nitro and cyano groups) but lacks strong hydrogen bond donors.[4] DMSO, being a polar aprotic solvent with a high dielectric constant (


) and a high dipole moment (3.96 D), effectively solvates the electron-deficient aromatic ring through dipole-dipole interactions and disrupts the 

-

stacking forces that hold the crystal lattice together.[1]
Operational Data & Protocol

In synthetic workflows, DMSO is standardly used as the reaction medium for the alkylation of 4-cyano-2-nitrophenol with methyl bromoacetate.[1] Historical process data indicates solubility exceeds 100 mg/mL at room temperature, making it ideal for high-concentration stock solutions.[1]

Recommended Protocol: Preparation of 100 mM Stock Solution
  • Weighing: Accurately weigh 23.6 mg of the substance into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade

    
     99.9%).
    
  • Dissolution: Vortex for 30 seconds. The solution should clarify immediately, turning a faint yellow due to the nitro-aromatic chromophore.[1]

  • Sonicate: If minor particulates persist (common with aged samples due to crystal hardening), sonicate at 40 kHz for 60 seconds at ambient temperature.

Critical Note: DMSO is hygroscopic.[4] Water uptake significantly reduces its solvating power for this lipophilic ester and may induce hydrolysis over time. Always use anhydrous DMSO stored under argon/nitrogen.

Solubility in Methanol (MeOH)

Status: Moderate to Good Solubility (Process/Recrystallization Solvent)

Mechanistic Insight

Methanol acts as a polar protic solvent. While it can solvate the ester and ether functionalities via hydrogen bonding, the hydrophobic aromatic core limits solubility compared to DMSO.[1][4] This "intermediate" solubility profile makes methanol an excellent candidate for recrystallization or purification workflows.[4]

  • At Room Temperature (25°C): Solubility is moderate.[4]

  • At Reflux (65°C): Solubility increases significantly, allowing for supersaturation.[1][4]

  • Cooling: Rapid cooling of a saturated methanolic solution typically yields high-purity crystals.[1]

Stability Warning: Transesterification Risk

While methyl esters are generally stable in methanol, the presence of the electron-withdrawing nitro group at the ortho position activates the ester carbonyl.[1]

  • Neutral Conditions: Stable for short-term storage (<24 hours).

  • Basic Conditions: strictly AVOID adding strong bases (NaOH, KOH) to methanolic solutions, as this will trigger rapid hydrolysis to the acid or transesterification if a different alcohol is present.[1][4]

Experimental Determination of Solubility Limits

For precise formulation, researchers must determine the exact saturation point (S) using the Isothermal Saturation Method .[4]

Protocol: HPLC-Based Solubility Assay

This self-validating protocol ensures data integrity by accounting for potential degradation during the dissolution period.[1]

Materials:

  • Agilent/Waters HPLC System (UV detection at 254 nm).[4]

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm).[1][4]

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [50:50 Isocratic].[4]

Step-by-Step Workflow:

  • Saturation: Add excess solid Methyl (4-cyano-2-nitrophenoxy)acetate to 2.0 mL of solvent (DMSO or MeOH) in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours (thermostatic shaker).

  • Filtration: Filter the supernatant through a 0.22

    
    m PTFE syringe filter (Nylon filters may bind the nitro-aromatic).[4]
    
  • Dilution: Dilute the filtrate 1:100 with the Mobile Phase to bring it within the linear dynamic range.

  • Quantification: Inject 10

    
    L and compare peak area against a standard curve prepared from the DMSO stock.
    

Visualization: Solubility Decision Logic

The following diagram illustrates the decision logic for solvent selection based on the application (Synthesis vs. Analysis vs. Purification).

SolubilityWorkflow Start Methyl (4-cyano-2-nitrophenoxy)acetate Goal Select Application Start->Goal Synth Synthesis / Reaction Goal->Synth High Conc. Required Stock Stock Solution (Bioassay) Goal->Stock Long-term Stability Purify Purification / Crystallization Goal->Purify Solid Recovery Analysis HPLC Analysis Goal->Analysis Quantification DMSO_Path Use DMSO Synth->DMSO_Path Solubility >100 mg/mL Inert to Alkylation Stock->DMSO_Path Prevents Precipitation MeOH_Path Use Methanol Purify->MeOH_Path Temp-Dependent Solubility (High @ 65°C, Low @ 4°C) ACN_Path Use Acetonitrile/Water Analysis->ACN_Path Mobile Phase Compatibility

Figure 1: Solvent selection decision tree based on thermodynamic solubility and process requirements.

Synthesis & Contextual Grounding

Understanding the synthesis of this molecule reinforces the solubility data.[1][4] The standard industrial route involves the Williamson Ether Synthesis of 4-cyano-2-nitrophenol.[1]

Reaction Scheme:



  • Why DMSO? The reaction utilizes Potassium Carbonate (K₂CO₃) as a base.[4] DMSO dissolves the organic reactants perfectly and partially solvates the potassium cation, creating a "naked" phenoxide anion that reacts rapidly with the bromoacetate.[1][4]

  • Why Not Methanol? Methanol would solvate the nucleophile (phenoxide) too strongly via hydrogen bonding, retarding the reaction rate (nucleophilic quenching).[4] Furthermore, methanol is miscible with the product, making isolation difficult without an aqueous workup.[1][4]

Quantitative Comparison Table
SolventSolubility Estimate (25°C)Primary ApplicationRisk Factor
DMSO > 100 mg/mL Reaction Medium, Stock Solution, HTS ScreeningHigh skin permeability; Hygroscopic.[1]
DMF > 100 mg/mLAlternative Reaction MediumHepatotoxicity; Difficult to remove (high BP).[4]
Methanol 10 - 30 mg/mL Recrystallization, LC-MS injectionTransesterification in basic media.[1]
Water < 0.1 mg/mLQuenching (Anti-solvent)Hydrolysis of ester over prolonged exposure.[4]

References

  • Almanac Life Science India. (n.d.).[4] Methyl (4-cyano-2-nitrophenoxy)acetate Product Page. Retrieved from [Link]

  • PubChem. (2025).[4][5] Methyl 2-cyano-2-(2-nitrophenyl)acetate (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

  • Gaylord Chemical Company. (2007).[4] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Retrieved from [Link]

  • Molaid Chemicals. (2025). Chemical Properties of Nitrophenoxyacetate Derivatives. Retrieved from [Link]

Sources

Literature review of nitro-substituted phenoxyacetate intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Nitro-Substituted Phenoxyacetate Intermediates: Synthesis, Characterization, and Applications in Drug Discovery

Foreword: The Strategic Value of Nitro-Substituted Phenoxyacetates

In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The phenoxyacetic acid moiety is one such scaffold, forming the core of numerous drugs across therapeutic areas.[1][2] When this versatile core is functionalized with a nitro group, its potential is significantly amplified. The nitro group is far more than a simple substituent; it is a powerful modulator of electronic properties and a key synthetic handle, acting as both a pharmacophore and a versatile precursor for further chemical transformations.[3][4]

This guide, written from the perspective of a senior application scientist, moves beyond simple reaction schemes. It delves into the causality behind experimental choices, the mechanistic underpinnings of key transformations, and the strategic application of these intermediates in the rigorous pipeline of drug development. We will explore the synthesis, characterization, and utility of nitro-substituted phenoxyacetate intermediates, providing both the theoretical framework and field-proven protocols for researchers, scientists, and drug development professionals.

Part 1: Core Synthesis Strategies and Mechanistic Considerations

The construction of nitro-substituted phenoxyacetates primarily relies on the venerable Williamson ether synthesis, a robust and well-understood reaction. However, the success of the synthesis, particularly on a larger scale, hinges on a nuanced understanding of substrate reactivity, reaction conditions, and potential side reactions.

The Williamson Ether Synthesis: A Controlled Approach

The most common route involves the reaction of a nitrophenol with an α-haloacetate ester (e.g., ethyl bromoacetate or ethyl chloroacetate) under basic conditions.

Causality in Experimental Design:

  • Choice of Base: The selection of the base is critical. For most nitrophenols, potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or acetonitrile is the preferred system. The nitro group's strong electron-withdrawing nature increases the acidity of the phenolic proton, allowing a relatively mild base like K₂CO₃ to facilitate deprotonation. The use of stronger bases, such as sodium hydride (NaH), is generally unnecessary and can promote undesirable side reactions, including hydrolysis of the ester functionality.

  • Solvent System: Polar aprotic solvents (acetone, acetonitrile, DMF) are ideal as they effectively solvate the potassium cation without interfering with the nucleophilicity of the resulting phenoxide. From a process chemistry perspective, acetone and acetonitrile are often preferred over DMF due to easier removal during workup.

  • Leaving Group: Ethyl bromoacetate is more reactive than ethyl chloroacetate and typically results in faster reaction times or allows for lower reaction temperatures. However, ethyl chloroacetate is less expensive and may be suitable for more reactive nitrophenols.

Alternative Synthetic Pathways

While the Williamson synthesis is the workhorse, other strategies exist, often involving nitration at a different stage of the synthesis.

  • Nitration of Phenoxyacetic Acid: Direct nitration of the parent phenoxyacetic acid can be achieved using standard nitrating agents like a mixture of concentrated nitric and sulfuric acids.[5][6] This route is effective but requires careful control of temperature to prevent runaway reactions and the formation of dinitro or other byproducts. The ether linkage is generally stable to these conditions, but the regioselectivity (ortho- vs. para-nitration) is dictated by the directing effect of the phenoxy group.

  • Nucleophilic Aromatic Substitution (SₙAr): In cases where the aromatic ring is highly electron-deficient (e.g., dinitro-substituted systems), a halogenated precursor can react with a hydroxyacetate under basic conditions. The nitro groups activate the ring towards nucleophilic attack, allowing for the displacement of a halide.

A generalized workflow for the synthesis and subsequent reduction, a key step in many applications, is outlined below.

G cluster_synthesis Synthesis Pathway cluster_transformation Key Transformation Nitrophenol Substituted Nitrophenol Intermediate Nitro-Substituted Phenoxyacetate Ester Nitrophenol->Intermediate K₂CO₃, Acetone (Williamson Ether Synthesis) Haloacetate Ethyl Bromoacetate Haloacetate->Intermediate Hydrolysis Hydrolysis (LiOH or NaOH) Intermediate->Hydrolysis Acid Nitro-Substituted Phenoxyacetic Acid Reduction Reduction (e.g., Fe/HCl, H₂/Pd-C) Intermediate->Reduction Hydrolysis->Acid Amine Amino-Substituted Phenoxyacetate Reduction->Amine

Caption: General synthetic workflow for nitro-substituted phenoxyacetates.

Part 2: Physicochemical Characterization and Self-Validating Protocols

Rigorous characterization is non-negotiable in drug development. Each analytical technique provides a piece of the puzzle, and together they form a self-validating system to confirm structure and purity.

Spectroscopic and Chromatographic Fingerprinting
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. The electron-withdrawing nitro group causes a significant downfield shift in the chemical shifts of aromatic protons positioned ortho and para to it. The methylene protons of the acetate moiety typically appear as a singlet, providing a clear diagnostic signal.

  • Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for confirming the presence of key functional groups. The nitro group exhibits two strong, characteristic absorption bands corresponding to its asymmetric (~1500-1530 cm⁻¹) and symmetric (~1335-1355 cm⁻¹) stretching vibrations. The C=O stretch of the ester (~1750-1760 cm⁻¹) is also prominent.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass, allowing for the unambiguous determination of the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A self-validating HPLC protocol involves demonstrating peak homogeneity and purity using multiple detection wavelengths, especially if potential impurities have different chromophores.

Table 1: Typical Spectroscopic Data for Ethyl 2-(4-nitrophenoxy)acetate
Technique Signal Expected Chemical Shift / Frequency Rationale
¹H NMR Aromatic Protons (ortho to NO₂)δ 8.2-8.3 ppm (d)Strong deshielding by the electron-withdrawing NO₂ group.
Aromatic Protons (ortho to Ether)δ 7.0-7.1 ppm (d)Shielding effect of the electron-donating ether oxygen.
Methylene Protons (-OCH₂CO-)δ 4.8-4.9 ppm (s)Standard region for methylene adjacent to an ether and carbonyl.
Ethyl Protons (-OCH₂CH₃)δ 4.2-4.3 ppm (q), 1.2-1.3 ppm (t)Characteristic quartet and triplet of an ethyl ester.
IR NO₂ Asymmetric Stretch1520-1530 cm⁻¹Confirms the presence of the nitro group.[7][8]
NO₂ Symmetric Stretch1340-1350 cm⁻¹Confirms the presence of the nitro group.[7][8]
C=O Ester Stretch1755-1765 cm⁻¹Confirms the presence of the ester carbonyl group.

Part 3: The Nitro Group Reduction: A Gateway to Bioactivity

The reduction of the nitro group to an amine is one of the most powerful transformations for these intermediates. It unlocks a primary amine handle for further derivatization and is the basis for the mechanism of action of many bioreductive prodrugs.[9][10]

The reduction is a multi-step process involving the transfer of six electrons, proceeding through nitroso and hydroxylamine intermediates.[11][12][13]

G Nitro Ar-NO₂ (Nitro) Nitroso Ar-N=O (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺

Caption: The stepwise reduction pathway of an aromatic nitro group.

Mechanistic Insights for Drug Development:

  • Bioreductive Prodrugs: In the hypoxic (low oxygen) environment characteristic of solid tumors, cellular reductases can efficiently reduce the nitro group.[3] This provides a mechanism for tumor-selective drug activation. A non-toxic nitro-substituted phenoxyacetate prodrug can be designed to fragment and release a potent cytotoxic agent only after it has been reduced within the target cancer cells.[9]

  • Catalytic Hydrogenation: For synthetic purposes, methods like catalytic hydrogenation (H₂ over Pd/C) or metal/acid reduction (e.g., Fe/HCl, SnCl₂/HCl) are commonly employed to cleanly and efficiently produce the corresponding aniline derivative. The choice of method depends on the presence of other reducible functional groups in the molecule.

Part 4: Applications in Drug Discovery

Nitro-substituted phenoxyacetates are not end products but crucial intermediates for building a diverse array of biologically active molecules. Their derivatives have shown a wide spectrum of activities.

Table 2: Therapeutic Applications of Phenoxyacetate Scaffolds
Therapeutic Area Drug Class / Target Role of the Nitro/Amino Group Reference Example
Oncology Hypoxia-Activated ProdrugsThe nitro group is the trigger for reductive activation in tumors.The nitrobenzyl carbamate trigger system is a well-studied model.[9]
Infectious Diseases Antibacterial AgentsThe amino group derived from nitro reduction serves as a key pharmacophore or a point for derivatization.Nitrofurans and nitroimidazoles are established classes of antibacterials.[3][14]
Inflammation Anti-inflammatory AgentsThe phenoxyacetic acid core is common in this class; substituents modulate activity and selectivity.Derivatives have shown potent anti-inflammatory and analgesic effects.[15]
Metabolic Diseases Antihyperlipidemic AgentsThe core scaffold interacts with targets like PPAR-α.Certain phenoxy acid derivatives exhibit significant hypolipidemic activity.[15]

Part 5: Detailed Experimental Protocols

The following protocols are presented as a guide and should be adapted based on specific substrates and laboratory safety procedures.

Protocol 1: Synthesis of Ethyl 2-(4-nitrophenoxy)acetate

Materials:

  • 4-Nitrophenol

  • Ethyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Acetone, anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, heating mantle, reflux condenser, separatory funnel

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 100 mL of anhydrous acetone.

  • Addition of Reagent: Begin stirring the suspension. Slowly add ethyl bromoacetate (1.1 eq) to the flask via a dropping funnel or syringe over 5 minutes.

  • Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of 4-nitrophenol.

  • Workup - Quench and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Extraction: Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: The crude product, typically a pale-yellow solid, can be purified by recrystallization from ethanol/water to afford the pure Ethyl 2-(4-nitrophenoxy)acetate.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and HPLC as described in Part 2.

Conclusion

Nitro-substituted phenoxyacetate intermediates represent a confluence of synthetic versatility and strategic design in drug discovery. Their preparation is straightforward, yet requires careful control to ensure high yield and purity. Their true value is realized in their subsequent transformations, particularly the reduction of the nitro group, which opens up avenues for creating novel therapeutics, from bioreductive anticancer agents to new classes of anti-infectives. By understanding the underlying principles of their synthesis, characterization, and reactivity, researchers can fully leverage these powerful building blocks in the quest for new and more effective medicines.

References

  • CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Begum, S., et al. (2016). MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES.
  • Green, S. P., et al. (2024). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 146(29), 19839–19851. [Link]

  • Nisha, K. M., & Kumar, R. S. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 10(6). [Link]

  • Klyuev, M. V., & Shmonina, V. P. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). International Journal of Advanced Research in Science, Engineering and Technology, 5(1). [Link]

  • Green, S. P., et al. (2025). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. ORCA - Cardiff University. [Link]

  • Green, S. P., et al. (2024). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. PubMed. [Link]

  • Peña-Cabrera, E., et al. (2018). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. ACS Omega, 3(11), 16466–16476. [Link]

  • Various Authors. Nitro compound synthesis by nitrite substitution or nitration. Organic Chemistry Portal. [Link]

  • Szałek, E., et al. (2023). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Molecules, 28(2), 850. [Link]

  • Olender, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]

  • Nishiwaki, N. (Ed.). (2020). Nitro Compounds and Their Derivatives in Organic Synthesis. MDPI. [Link]

  • Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Gu, Y., & Denny, W. A. (2002). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. ResearchGate. [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Advanced Methods for the Synthesis of Nitro Compounds. Organic Chemistry Research. [Link]

  • Grzegorz, M., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7564. [Link]

  • Grzegorz, M., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. ResearchGate. [Link]

  • Dong, H. S., & Wang, G. (1993). SYNTHESIS OF NITRO DERIVATIVES OF TRIAZOLES. Heterocyclic Communications. [Link]

  • Chupakhin, E., & Charushin, V. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705. [Link]

  • Rasnik, I., & Gai, F. (2011). Synthesis and spectroscopic characterization of red-shifted spironaphthoxazine based optical switch probes. Photochemical & Photobiological Sciences, 10(5), 769–775. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • Hubin, A., et al. (2022). Synthesis and characterization of novel nitrofurazanyl ethers as potential energetic plasticizers. New Journal of Chemistry, 46(3), 1195-1203. [Link]

Sources

pKa values of the parent phenol for Methyl (4-cyano-2-nitrophenoxy)acetate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Methyl (4-cyano-2-nitrophenoxy)acetate relies on the efficient alkylation of its parent phenol, 4-cyano-2-nitrophenol (4-hydroxy-3-nitrobenzonitrile).[1] Unlike simple phenols, this substrate possesses a highly acidic hydroxyl group due to the synergistic electron-withdrawing effects of the ortho-nitro and para-cyano moieties.[1]

This guide provides a technical analysis of the parent phenol’s acidity (pKa


 4.66 ), demonstrating how this physicochemical property dictates the selection of mild bases (e.g., K

CO

) over strong bases (e.g., NaH) to maximize yield and minimize ester hydrolysis. We present a self-validating experimental protocol grounded in thermodynamic logic.

Part 1: Structural Analysis & Acidity Profile

The Parent Phenol: 4-Cyano-2-nitrophenol

The core challenge in this synthesis is understanding the reactivity of the starting material, 4-cyano-2-nitrophenol (CAS: 3272-08-0).[1]

  • IUPAC Name: 4-hydroxy-3-nitrobenzonitrile[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1][2][3][5]
  • MW: 164.12 g/mol [1][3][5]

pKa Determination and Comparative Acidity

The acidity of a phenol is governed by the stability of its conjugate base (phenoxide).[1] In 4-cyano-2-nitrophenol, the negative charge on the oxygen is delocalized not only into the aromatic ring but also onto the highly electronegative nitro and cyano groups.

Table 1: Comparative pKa Values of Substituted Phenols

CompoundStructurepKa (Approx.)[1][6][7][8][9][10]Electronic Effect
Phenol Ph-OH9.95None (Reference)
4-Nitrophenol 4-NO

-Ph-OH
7.15Strong -M, -I (Resonance/Inductive)
4-Cyanophenol 4-CN-Ph-OH7.95Moderate -M, Strong -I
2,4-Dinitrophenol 2,4-(NO

)

-Ph-OH
3.96Synergistic Strong -M, -I
4-Cyano-2-nitrophenol Target Parent 4.66 (Predicted)Synergistic -M (NO

) & -I/-M (CN)

Note: The pKa of 4.66 indicates this compound is approximately 100,000 times more acidic than unsubstituted phenol.[1]

Mechanistic Basis of Acidity

The low pKa is driven by the Mesomeric (-M) and Inductive (-I) effects.[1]

  • Ortho-Nitro Group: Provides strong resonance stabilization, effectively "locking" the negative charge on the nitro oxygens.[1]

  • Para-Cyano Group: Enhances acidity primarily through a strong inductive pull and secondary resonance stabilization.[1]

Resonance cluster_Resonance Resonance Stabilization of Phenoxide Phenol Neutral Phenol (Protonated) Res1 O- Localization Phenol->Res1 - H+ Deprotonation Base (B:) Deprotonation->Phenol Attacks H Res2 Ortho-Nitro Delocalization (-M) Res1->Res2 Major Contributor Res3 Para-Cyano Delocalization (-M) Res1->Res3 Minor Contributor

Figure 1: Deprotonation pathway showing the stabilization of the resulting phenoxide anion by electron-withdrawing groups.

Part 2: pKa-Driven Synthesis Strategy

The Williamson Ether Synthesis

The target molecule, Methyl (4-cyano-2-nitrophenoxy)acetate, is synthesized via an S


2 reaction between the phenoxide and methyl bromoacetate (or chloroacetate).

Reaction Scheme:




Base Selection Logic

The choice of base is critical and directly derived from the pKa of 4.66.[1]

  • Incorrect Choice (Strong Base - NaH):

    • Risk:[1][2][11] Sodium Hydride (pKa of H

      
      
      
      
      
      35) is excessively strong.[1] It can cause Claisen condensation of the acetate ester (self-reaction) or hydrolysis of the methyl ester if any moisture is present.
    • Result: Low yield, high impurity profile.[1]

  • Correct Choice (Weak Base - K

    
    CO
    
    
    
    ):
    • Logic: The pKa of carbonic acid (H

      
      CO
      
      
      
      ) is ~6.4 (first dissociation) and ~10.3 (second). Since the phenol pKa (4.[1]66) is lower than the conjugate acid of the base (HCO
      
      
      pKa ~10.3), Potassium Carbonate will quantitatively deprotonate the phenol.
    • Benefit: K

      
      CO
      
      
      
      is mild enough to leave the methyl ester of the alkylating agent intact.[1]

Workflow Step1 1. Dissolution Solvent: Acetone or DMF Substrate: 4-cyano-2-nitrophenol Step2 2. Deprotonation Reagent: K2CO3 (1.5 eq) Temp: Ambient to 50°C Step1->Step2 pKa < 5 allows weak base Step3 3. Alkylation (SN2) Reagent: Methyl Bromoacetate Time: 2-4 Hours Step2->Step3 Formation of Nucleophile Step4 4. Workup Precipitation in Water Filtration Step3->Step4 Product Isolation

Figure 2: Optimized synthetic workflow based on acidity analysis.

Part 3: Experimental Protocol

Objective: Synthesis of Methyl (4-cyano-2-nitrophenoxy)acetate. Scale: 10 mmol basis.

Reagents:
  • 4-Cyano-2-nitrophenol (1.64 g, 10 mmol)

  • Methyl bromoacetate (1.68 g, 11 mmol, 1.1 eq)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ), anhydrous (2.07 g, 15 mmol, 1.5 eq)
  • Solvent: Acetone (30 mL) or DMF (15 mL)

Procedure:
  • Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyano-2-nitrophenol in Acetone (or DMF).

  • Deprotonation: Add anhydrous K

    
    CO
    
    
    
    in a single portion. The solution may turn bright yellow/orange immediately, indicating the formation of the nitrophenoxide anion. Stir at room temperature for 15 minutes.
    • Checkpoint: The color change is the self-validating indicator of successful deprotonation.[1]

  • Alkylation: Add Methyl bromoacetate dropwise over 5 minutes.

  • Reaction:

    • Acetone:[1][12] Reflux (approx. 56°C) for 3–5 hours.[1]

    • DMF: Heat to 50–60°C for 2 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The starting phenol (more polar) should disappear; the product (less polar ester) will appear.

  • Workup:

    • If Acetone was used: Evaporate solvent under reduced pressure.[1] Resuspend residue in water (50 mL) and extract with Ethyl Acetate.

    • If DMF was used: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product often precipitates as a solid.[1] Filter and wash with cold water.[1]

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography if necessary.

Part 4: References

  • GuideChem. (2024).[1] 4-Hydroxy-3-nitrobenzonitrile Chemical Properties and pKa Prediction. Retrieved from

  • Royal Society of Chemistry. (2025).[1][6] Recovering copper from e-waste: Use of 4-cyano-2-nitrophenol as a non-acidic MALDI matrix. Green Chemistry. Retrieved from

  • Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Retrieved from

  • BenchChem. (2024).[1] Williamson Ether Synthesis of Phenolic Compounds: Base Selection Guide. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023).[1] Benzonitrile, 4-hydroxy- (4-Cyanophenol) Gas Phase Ion Energetics. Retrieved from

Sources

Electronic Effects of Nitro and Cyano Groups on Phenoxyacetate Stability: A Mechanistic and Kinetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenoxyacetates are ubiquitous structural motifs utilized in agrochemical formulations (e.g., 2,4-D herbicides) and pharmaceutical prodrug design. The hydrolytic stability of the ester linkage in these molecules is not static; it is heavily dictated by the electronic nature of the substituents on the phenoxy ring. This technical whitepaper provides an in-depth mechanistic and kinetic analysis of how strongly electron-withdrawing groups (EWGs)—specifically nitro (-NO₂) and cyano (-CN) groups—modulate phenoxyacetate stability. By understanding these electronic effects, drug development professionals can rationally tune the half-life and targeted cleavage of phenoxyacetate-based compounds.

Mechanistic Framework: Electronic Effects on Ester Stability

The B_Ac2 Hydrolysis Pathway

The alkaline hydrolysis of phenoxyacetates typically proceeds via a standard B_Ac2 (Base-catalyzed Acyl-Oxygen cleavage) mechanism[1]. The reaction initiates with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The rate-determining step (RDS) is the subsequent collapse of this intermediate, which expels the phenoxide anion. The stability of the transition state during this collapse is directly proportional to the leaving group ability of the resulting phenoxide[2].

Hydrolysis_Pathway A Substituted Phenoxyacetate (R-C(=O)-O-Ar-X) B Hydroxide Attack (Nucleophilic Addition) A->B OH⁻ C Tetrahedral Intermediate (sp³ hybridized carbon) B->C D Collapse of Intermediate (Rate-Determining Step) C->D EWG (-NO₂, -CN) accelerates E Phenoxide Leaving Group (Ar-X-O⁻) D->E Stabilized by -M / -I F Carboxylate Product (R-COO⁻) D->F

Fig 1. Base-catalyzed hydrolysis pathway of phenoxyacetates highlighting the rate-determining step.

Inductive (-I) and Mesomeric (-M) Contributions

The introduction of substituents at the ortho or para positions of the phenoxy ring drastically alters the electron density at the ester oxygen[3].

  • Nitro Group (-NO₂): The nitro group exhibits a potent inductive electron-withdrawing effect (-I) and a strong mesomeric effect (-M). When positioned para to the ester linkage, the -NO₂ group allows for extensive delocalization of the developing negative charge in the transition state directly into the oxygen atoms of the nitro group. This profound stabilization significantly lowers the activation energy barrier, rendering the ester highly labile.

  • Cyano Group (-CN): The cyano group possesses a strong -I effect and a moderate -M effect. While it effectively stabilizes the phenoxide leaving group via delocalization onto the electronegative nitrogen atom, its mesomeric stabilization is geometrically linear and slightly less pronounced than that of the nitro group. Consequently, cyano-substituted phenoxyacetates are highly reactive, though marginally more stable than their nitro counterparts.

Electronic_Effects Root Substituent on Phenoxy Ring NO2 Nitro Group (-NO₂) Strong -I, Strong -M Root->NO2 CN Cyano Group (-CN) Strong -I, Moderate -M Root->CN H Hydrogen (-H) Reference (σ = 0) Root->H NO2_Effect High Delocalization Lowest pKa (~7.15) Fastest Hydrolysis NO2->NO2_Effect CN_Effect Moderate Delocalization Lower pKa (~7.95) Fast Hydrolysis CN->CN_Effect H_Effect No Delocalization Baseline pKa (~10.0) Slow Hydrolysis H->H_Effect

Fig 2. Logical relationship between substituent electronic effects, leaving group pKa, and stability.

Kinetic Profiling & Quantitative Data

According to the Hammett equation (


), the reaction rate is exponentially dependent on the substituent constant (

). For the neutral and alkaline hydrolysis of substituted phenyl acetates and phenoxyacetates, the reaction constant (

) is positive (e.g.,

for neutral hydrolysis), indicating that the reaction is accelerated by electron-withdrawing groups that stabilize the anionic leaving group[2].

The table below summarizes the quantitative relationship between the electronic nature of the substituent, the acidity of the corresponding leaving group, and the relative rate of ester hydrolysis[1],[4].

Substituent (para)Hammett Constant (

)
Leaving Group pKaRelative Hydrolysis Rate (

)
-NO₂ (Nitro)1.27~7.15~1000x
-CN (Cyano)1.00~7.95~300x
-Cl (Chloro)0.23~9.38~5x
-H (Hydrogen)0.00~10.001x (Reference)

Data Interpretation: The transition from a baseline hydrogen atom to a nitro group increases the hydrolysis rate by roughly three orders of magnitude. This is a direct consequence of the pKa of p-nitrophenol (7.15) being nearly three units lower than that of phenol (10.0), making p-nitrophenoxide a vastly superior leaving group.

Experimental Protocols: Assessing Phenoxyacetate Hydrolysis

To accurately quantify the stability of these esters in drug development, researchers must employ robust, self-validating kinetic assays. The following protocol outlines a UV-Vis spectrophotometric method for determining the pseudo-first-order rate constants (


) of phenoxyacetate hydrolysis.
Protocol: UV-Vis Kinetic Assay for Ester Hydrolysis

Rationale: UV-Vis spectroscopy is the optimal analytical technique because the released substituted phenoxides (e.g., p-nitrophenoxide) possess distinct absorption maxima (


) with high molar extinction coefficients, allowing for real-time monitoring without chromatographic separation.
  • Step 1: Buffer Preparation. Prepare a 50 mM sodium borate buffer at pH 9.0.

    • Causality: A high buffer capacity ensures the hydroxide ion concentration remains effectively constant throughout the reaction, establishing strict pseudo-first-order kinetics.

  • Step 2: Substrate Stock Preparation. Dissolve the substituted phenoxyacetate in anhydrous acetonitrile to a concentration of 10 mM.

    • Causality: Utilizing an anhydrous, aprotic solvent prevents premature solvolysis of the highly reactive nitro- or cyano-substituted esters before the assay is formally initiated.

  • Step 3: Thermal Equilibration & Initiation. Pipette 990 µL of the buffer into a quartz cuvette and maintain at 25.0 ± 0.1 °C using a Peltier thermostat. Inject 10 µL of the substrate stock and rapidly invert to mix.

    • Causality: Ester hydrolysis rates are highly temperature-dependent; precise thermal control prevents Arrhenius-driven kinetic artifacts.

  • Step 4: Data Acquisition. Monitor the absorbance at the specific

    
     of the corresponding phenoxide (e.g., 400 nm for p-nitrophenoxide) using a diode-array spectrophotometer. Record data points every 2 seconds for at least 5 half-lives.
    
  • Step 5: System Self-Validation (Isosbestic Point Verification). Periodically scan the full UV-Vis spectrum (250–500 nm) during the initial pilot runs.

    • Causality: The presence of a clean, sharp isosbestic point confirms that the ester is converting directly to the phenoxide without accumulating stable intermediates or undergoing competing side reactions (such as nucleophilic aromatic substitution). If the isosbestic point drifts, the protocol is invalid for that specific derivative.

  • Step 6: Data Analysis. Plot

    
     versus time. The negative slope of the linear regression yields the observed rate constant, 
    
    
    
    .

Conclusion

The stability of phenoxyacetate linkages is fundamentally governed by the electronic properties of the phenoxy ring substituents. Nitro and cyano groups drastically reduce ester stability through combined inductive and mesomeric withdrawal, stabilizing the phenoxide leaving group. By leveraging Hammett relationships and rigorous kinetic assays, scientists can predictably engineer the hydrolytic half-lives of phenoxyacetate-based therapeutics and agrochemicals to meet precise pharmacokinetic or environmental degradation targets.

References

  • Bruice, T. C., & Mayahi, M. F. (1960). "The Influence of the Leaving Tendency of the Phenoxy Group on the Ammonolysis and Hydrolysis of Substituted Phenyl Acetates." Journal of the American Chemical Society. 5

  • Furuya, Y., et al. (1969). "Kinetics of the Aminolysis of Phenyl Phenoxyacetates with Benzylamine." Bulletin of the Chemical Society of Japan (Oxford University Press). 3

  • BenchChem. "4-Methoxyphenyl Acetate | High-Purity Reagent." BenchChem Technical Database. 2

  • Khurana, J. M., et al. (2016). "Facile Hydrolysis of Esters with KOH-Methanol at Ambient Temperature." ResearchGate. 4

Sources

CAS number and identifiers for Methyl (4-cyano-2-nitrophenoxy)acetate

[1][2][3]

Chemical Identity & Identifiers

This compound serves as a trifunctional building block, featuring a nitrile (for heterocycle formation), a nitro group (reducible to an aniline), and a methyl ester (hydrolyzable to a carboxylic acid). Its primary utility lies in "scaffold hopping" during drug discovery, particularly for renin inhibitors and androgen receptor modulators.

Core Identifiers
Identifier TypeValueVerification Status
Chemical Name Methyl (4-cyano-2-nitrophenoxy)acetatePrimary
CAS Number 652997-70-1 Verified [1, 2]
Molecular Formula C₁₀H₈N₂O₅Calculated
Molecular Weight 236.18 g/mol Calculated
IUPAC Name Methyl 2-(4-cyano-2-nitrophenoxy)acetateStandardized
SMILES COC(=O)COc1c([O-])cc(C#N)cc1Structural Derivation
InChI String InChI=1S/C10H8N2O5/c1-17-10(13)6-16-9-3-2-7(5-11)4-8(9)12(14)15/h2-4H,6H2,1H3Structural Derivation
Structural Analysis

The molecule consists of a 4-hydroxy-3-nitrobenzonitrile core alkylated at the phenolic oxygen.

  • Electronic Environment: The aromatic ring is highly electron-deficient due to the electron-withdrawing nature of both the nitro (-NO₂) and cyano (-CN) groups. This makes the ring susceptible to Nucleophilic Aromatic Substitution (

    
    ) if subjected to harsh conditions, though the ether linkage is generally stable.
    
  • Sterics: The ortho-nitro group creates steric bulk near the ether linkage, which may influence the rate of hydrolysis at the ester or enzymatic interactions.

Synthesis & Reaction Pathways

Methodology: Williamson Ether Synthesis

The most robust synthetic route involves the O-alkylation of 4-hydroxy-3-nitrobenzonitrile with methyl bromoacetate .

Reaction Scheme (DOT Diagram):

SynthesisPrecursor4-Hydroxy-3-nitrobenzonitrile(CAS 3272-08-0)IntermediateMeisenheimer Complex(Transition State)Precursor->IntermediateDeprotonationReagentMethyl Bromoacetate(CAS 96-32-2)Reagent->IntermediateElectrophilic AttackBaseBase: K2CO3Solvent: DMF or AcetoneBase->IntermediateProductMethyl (4-cyano-2-nitrophenoxy)acetate(CAS 652997-70-1)Intermediate->ProductSN2 Substitution(-HBr)

Figure 1: Synthetic pathway via Williamson Ether Synthesis.

Detailed Protocol

Rationale: Potassium carbonate (

  • Reagents:

    • 4-Hydroxy-3-nitrobenzonitrile (1.0 eq)

    • Methyl bromoacetate (1.1 eq)

    • Potassium Carbonate (

      
      ), anhydrous (1.5 eq)
      
    • DMF (Dimethylformamide), anhydrous (5–10 volumes)

  • Procedure:

    • Activation: Charge a reaction vessel with 4-hydroxy-3-nitrobenzonitrile and DMF. Add

      
       in a single portion. Stir at room temperature for 30 minutes. Observation: The solution will turn bright yellow/orange due to the formation of the phenolate anion.
      
    • Alkylation: Cool the mixture to 0°C. Add methyl bromoacetate dropwise to control the exotherm.

    • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) or HPLC.

    • Workup: Pour the reaction mixture into ice-cold water (10 volumes). The product typically precipitates as a solid. Filter and wash with water to remove residual DMF and inorganic salts.

    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient: 0→40% EtOAc in Hexanes).

Downstream Applications & Derivatization

This compound is rarely the end-product. It is a "linchpin" intermediate. The diagram below illustrates its divergence into three distinct chemical spaces.

DerivatizationCoreMethyl (4-cyano-2-nitrophenoxy)acetate(CAS 652997-70-1)Path1Pathway A: Nitro ReductionCore->Path1Fe/AcOH or H2/Pd-CPath2Pathway B: Ester HydrolysisCore->Path2LiOH, THF/H2OPath3Pathway C: Nitrile Pinner ReactionCore->Path3HCl/MeOHProd1Benzoxazinone Scaffolds(Cyclization)Path1->Prod1Spontaneous CyclizationProd2(4-Cyano-2-nitrophenoxy)acetic acid(Coupling Partner)Path2->Prod2AcidificationProd3Amidine/Imidate DerivativesPath3->Prod3

Figure 2: Divergent synthesis pathways for drug discovery applications.

  • Benzoxazinone Formation (Pathway A): Reduction of the nitro group yields an aniline. The proximity of the aniline to the ester side-chain facilitates an intramolecular cyclization to form 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives. These are privileged structures in medicinal chemistry (e.g., long-acting beta-agonists).

  • Acid Deprotection (Pathway B): Selective hydrolysis using Lithium Hydroxide (LiOH) yields the free acid without hydrolyzing the nitrile, allowing for amide coupling reactions.

Analytical Characterization

To ensure scientific integrity, the following spectral data should be used to validate the compound's identity.

TechniqueExpected Signal / CharacteristicInterpretation
IR Spectroscopy 2235 cm⁻¹ (sharp)Nitrile (-CN) stretch
1755 cm⁻¹ (strong)Ester (C=O) stretch
1530 & 1350 cm⁻¹Nitro (-NO₂) asymmetric/symmetric stretch
¹H NMR (DMSO-d₆) δ 3.70 (s, 3H)Methyl ester (-OCH₃)
δ 5.10 (s, 2H)Methylene (-OCH₂-)
δ 7.40 (d, 1H)Aromatic H (ortho to ether)
δ 8.05 (dd, 1H)Aromatic H (meta to nitro)
δ 8.45 (d, 1H)Aromatic H (ortho to nitro)
LC-MS m/z 237.1 [M+H]⁺Positive mode ionization

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Specific Risk: Nitriles can liberate cyanide under extreme metabolic or chemical stress, though this structure is generally stable.

  • Storage: Store at 2–8°C, sealed, away from strong reducing agents (which may react with the nitro group) and strong bases (which may hydrolyze the ester).

References

  • Sigma-Aldrich. Methyl (4-cyano-2-nitrophenoxy)acetate Product Detail. Retrieved from (Note: Search CAS 652997-70-1).

  • Arctom Scientific. Product Catalog: Methyl (4-cyano-2-nitrophenoxy)acetate. Retrieved from .

  • European Patent Office.Patent EP0445467A1: Renin Inhibitors and Antiviral Agents.
  • PubChem. Compound Summary for 4-Hydroxy-3-nitrobenzonitrile (Precursor). Retrieved from .

Melting Point Determination and Physicochemical Profiling of Methyl (4-cyano-2-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical intermediate synthesis and materials science, the melting point of a crystalline organic compound is not merely a physical constant; it is a macroscopic manifestation of its crystal lattice energy and a highly sensitive indicator of chemical purity. Methyl (4-cyano-2-nitrophenoxy)acetate (CAS: 652997-70-1) is a highly functionalized aromatic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1].

Because this compound features multiple reactive and polar moieties—an ether linkage, a methyl ester, an electron-withdrawing cyano group, and a nitro group—its purification and subsequent thermal characterization require rigorous methodological control. This whitepaper provides an in-depth, self-validating framework for synthesizing, purifying, and accurately determining the melting point range of this critical intermediate.

Physicochemical Profiling & Theoretical Melting Point

To understand the thermal behavior of Methyl (4-cyano-2-nitrophenoxy)acetate, we must analyze its structural thermodynamics. The precursor molecule, 4-cyano-2-nitrophenol (CAS: 3272-08-0), exhibits a relatively high melting point of 146–148 °C[2]. This elevated transition temperature is driven by strong intermolecular hydrogen bonding facilitated by the phenolic hydroxyl group.

When the phenol is alkylated to form the methyl ester (Methyl (4-cyano-2-nitrophenoxy)acetate), the hydrogen bond donor capacity is entirely eliminated. The crystal lattice is now held together primarily by dipole-dipole interactions and


 stacking between the electron-deficient aromatic rings. Drawing structural parallels to similar compounds, such as methyl (4-nitrophenoxy)acetate which melts near 65–98 °C depending on crystalline form[3], the melting point of pure Methyl (4-cyano-2-nitrophenoxy)acetate is thermodynamically depressed relative to its precursor.
Table 1: Quantitative Physicochemical Data
ParameterValue / DescriptionImpact on Thermal Properties
CAS Number 652997-70-1N/A
Molecular Formula C10H8N2O5High heteroatom count increases dipole moments.
Molecular Weight 236.18 g/mol Moderate mass supports a solid state at standard conditions.
Expected MP Range 95.0 °C – 105.0 °C Broadened or lowered by unreacted phenol or hydrolysis products.
Physical State Crystalline solidCrystal habit dictates the sharpness of the melting onset.

Synthesis and Purification Workflow

A melting point is only as reliable as the purity of the sample. According to freezing-point depression principles (Raoult's Law applied to solid-liquid phase boundaries), even a 1% molar impurity can broaden the melting range by 1–2 °C and artificially lower the onset temperature. Therefore, obtaining an accurate melting point requires a self-validating synthesis and purification protocol.

Protocol 1: Synthesis and Recrystallization

Causality Note: Potassium carbonate (


) is utilized to deprotonate the phenol, generating a highly nucleophilic phenoxide ion. Dimethylformamide (DMF) is chosen as an aprotic polar solvent to minimize nucleophile solvation, accelerating the 

substitution with methyl bromoacetate.
  • Reaction Setup: Dissolve 1.0 equivalent of 4-cyano-2-nitrophenol in anhydrous DMF. Add 1.5 equivalents of anhydrous

    
     and stir for 15 minutes at ambient temperature to ensure complete deprotonation.
    
  • Alkylation: Dropwise, add 1.1 equivalents of methyl bromoacetate. Elevate the temperature to 60 °C and stir for 4 hours.

  • Quench & Extraction: Pour the reaction mixture into ice-cold distilled water to precipitate the crude product. Extract with Ethyl Acetate (EtOAc). Wash the organic layer with 5% NaOH (to remove unreacted phenol), followed by brine.

  • Desiccation & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Recrystallization (Critical for MP Accuracy): Dissolve the crude solid in a minimum volume of boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0–4 °C) to induce crystallization. Filter and dry under a high vacuum for 12 hours.

G N1 4-Cyano-2-nitrophenol + Methyl Bromoacetate N2 SN2 Alkylation (K2CO3 / DMF, 60°C) N1->N2 N3 Aqueous Workup & EtOAc Extraction N2->N3 N4 Recrystallization (Hot Ethanol) N3->N4 N5 Pure Methyl (4-cyano- 2-nitrophenoxy)acetate N4->N5

Workflow for the synthesis and purification of Methyl (4-cyano-2-nitrophenoxy)acetate.

Melting Point Determination Protocol

To ensure reproducibility, thermal characterization must be performed using a calibrated digital melting point apparatus (e.g., Büchi or Mettler Toledo) rather than an analog Thiele tube.

Protocol 2: High-Precision Thermal Analysis

Causality Note: A slow heating rate (1 °C/min) near the melting point is mandatory. Rapid heating causes a thermal lag between the heating block and the sample capillary, leading to artificially high and broadened melting point readings.

  • Sample Preparation: Pulverize the purified, vacuum-dried crystals using an agate mortar and pestle to ensure uniform particle size.

  • Capillary Packing: Introduce the powder into a glass melting point capillary. Drop the capillary through a 1-meter glass tube onto a hard surface 5–10 times. Reasoning: This tightly packs the sample to a depth of 2–3 mm, eliminating air pockets that act as thermal insulators.

  • Rapid Ramp Phase: Insert the capillary into the apparatus. Set the instrument to rapidly heat to 85 °C (approximately 10 °C below the expected onset).

  • Slow Ramp Phase: Reduce the heating rate to exactly 1 °C/min.

  • Observation & Recording:

    • Record

      
       (Onset Temperature): The exact temperature at which the first drop of liquid appears within the bulk solid.
      
    • Record

      
       (Clear Point): The exact temperature at which the entire mass has transitioned to a clear liquid with a distinct meniscus.
      
    • The final reported value is the range:

      
      
      
      
      . For >99% pure Methyl (4-cyano-2-nitrophenoxy)acetate, this range should not exceed 1.5 °C.

MP S1 Capillary Packing (2-3 mm depth) S2 Rapid Ramp (To T_expected - 10°C) S1->S2 S3 Slow Ramp (1°C / min) S2->S3 S4 Record T_onset (First liquid drop) S3->S4 S5 Record T_clear (Complete meniscus) S4->S5

Thermodynamic phase transition recording protocol for accurate melting point determination.

Analytical Validation (Self-Validating System)

Relying solely on melting point for purity is a logical fallacy in modern chemistry. The melting point must be validated orthogonally. Before the melting point range of Methyl (4-cyano-2-nitrophenoxy)acetate is recorded as authoritative, the sample must pass the following analytical gates:

Table 2: Orthogonal Validation Parameters
Analytical TechniqueTarget MetricCausality / Purpose
Differential Scanning Calorimetry (DSC) Sharp endothermic peakProvides the absolute thermodynamic heat of fusion (

), independent of visual human error.

H NMR (CDCl

)
Absence of peak at ~11 ppmConfirms the complete removal of the unreacted 4-cyano-2-nitrophenol precursor.
HPLC (Reverse Phase) >99.0% Area Under Curve (AUC)Quantifies organic purity; ensures the melting point depression factor is effectively zero.

References

  • "652997-70-1 | Methyl (4-cyano-2-nitrophenoxy)acetate" , 10xchem.com. 1

  • "4-Hydroxy-3-nitrobenzonitrile - CAS 3272-08-0 Properties" , molaid.com. 2

  • "Methyl (4-cyano-2-nitrophenoxy)acetate | 652997-70-1" , Sigma-Aldrich.

  • "US7772352B2 - Bioabsorbable and biocompatible polyurethanes and polyamides for medical devices" , Google Patents. 3

Sources

Methodological & Application

Synthesis of Methyl (4-cyano-2-nitrophenoxy)acetate from 4-cyano-2-nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Methyl (4-cyano-2-nitrophenoxy)acetate via Williamson Ether O-Alkylation

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound: Methyl (4-cyano-2-nitrophenoxy)acetate (CAS: 652997-70-1)

Mechanistic Rationale & Strategic Design

The synthesis of methyl (4-cyano-2-nitrophenoxy)acetate from 4-cyano-2-nitrophenol and methyl bromoacetate is a classic example of a Williamson ether synthesis[1]. However, the specific electronic environment of the starting materials dictates our choice of reagents and conditions.

4-Cyano-2-nitrophenol features two strongly electron-withdrawing groups (EWG): a cyano group (-CN) at the para position and a nitro group (-NO₂) at the ortho position. These groups stabilize the conjugate base via resonance and inductive effects, significantly lowering the pKa of the phenolic proton (typically pKa ~4–5, compared to ~10 for an unsubstituted phenol).

Because the phenol is highly acidic, a mild base such as anhydrous potassium carbonate (K₂CO₃) is more than sufficient for complete deprotonation[2]. We deliberately avoid strong aqueous bases like sodium hydroxide (NaOH) because they would readily hydrolyze the ester moiety of the alkylating agent (methyl bromoacetate) and the final product, leading to the formation of the corresponding phenoxyacetic acid instead of the desired methyl ester[1].

N,N-Dimethylformamide (DMF) is selected as the solvent. As a polar aprotic solvent, DMF excellently solvates the potassium cation but leaves the phenoxide anion relatively "naked" and highly nucleophilic, accelerating the subsequent Sₙ2 attack on the unhindered α-carbon of methyl bromoacetate[1].

Reaction Pathway & Logical Workflow

The following diagram illustrates the logical progression of the synthesis, from the initial acid-base reaction to the nucleophilic substitution and final isolation.

G N1 4-Cyano-2-nitrophenol (Starting Material) N2 Base Addition (K2CO3) in DMF Solvent N1->N2 N3 Phenoxide Ion Formation (Deprotonation) N2->N3  pKa driven N5 SN2 Nucleophilic Attack (O-Alkylation) N3->N5 N4 Methyl Bromoacetate (Alkylating Agent) N4->N5  Electrophile N6 Methyl (4-cyano-2-nitrophenoxy)acetate (Crude Product) N5->N6  - KBr N7 Aqueous Workup & Extraction (EtOAc / H2O) N6->N7 N8 Purification (Column Chromatography) N7->N8 N9 Pure Target Compound N8->N9

Caption: Logical workflow and mechanism for the Williamson ether synthesis of Methyl (4-cyano-2-nitrophenoxy)acetate.

Materials and Reagents

Note: Methyl bromoacetate is a severe lachrymator and toxic alkylating agent. All manipulations must be performed in a well-ventilated fume hood with appropriate PPE.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
4-Cyano-2-nitrophenol Nucleophile precursor164.121.0 eq1.64 g
Methyl bromoacetate Electrophile152.971.2 eq1.14 mL (1.84 g)
Potassium carbonate (K₂CO₃) Mild Base138.211.5 eq2.07 g
N,N-Dimethylformamide (DMF) Polar aprotic solvent73.09N/A15.0 mL
Ethyl Acetate (EtOAc) Extraction solvent88.11N/AAs needed
Brine (Sat. NaCl) Wash solutionN/AN/AAs needed

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process visual cues and analytical checks are embedded to ensure causality and reaction success at each stage[1][2].

Step 1: Deprotonation (Phenoxide Formation)

  • Equip a 50 mL oven-dried round-bottom flask with a magnetic stir bar and a rubber septum. Flush the flask with inert gas (N₂ or Argon).

  • Add 4-cyano-2-nitrophenol (1.64 g, 10.0 mmol) and anhydrous K₂CO₃ (2.07 g, 15.0 mmol) to the flask.

  • Inject anhydrous DMF (15.0 mL) into the flask via syringe.

  • Stir the suspension at room temperature for 15–20 minutes. Self-Validation Check: The reaction mixture will undergo a distinct color change (typically becoming deep yellow, orange, or red). This bathochromic shift confirms the successful deprotonation of the phenol and the generation of the highly conjugated phenoxide anion.

Step 2: Alkylation (Sₙ2 Reaction) 5. Using a syringe, add methyl bromoacetate (1.14 mL, 12.0 mmol) dropwise over 5 minutes to the stirring suspension. Causality: Dropwise addition prevents localized heating and minimizes the risk of dialkylation or other side reactions. 6. Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath or heating block. 7. Stir at 60 °C for 4 to 6 hours. Self-Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1 v/v) solvent system. The starting phenol will appear as a highly polar, UV-active spot that stains yellow, while the product will elute higher (higher Rf) due to the masking of the polar hydroxyl group.

Step 3: Aqueous Workup 8. Once TLC indicates complete consumption of the starting material, remove the flask from the heat and allow it to cool to room temperature. 9. Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water. Causality: This step dissolves the inorganic salts (K₂CO₃, KBr) and pulls the majority of the DMF into the aqueous phase. 10. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL). 11. Combine the organic layers and wash sequentially with distilled water (3 × 30 mL) and saturated brine (1 × 30 mL). Causality: Repeated water washes are critical to partition any residual DMF out of the organic layer, which would otherwise complicate crystallization or chromatography. 12. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification 13. Purify the crude residue via silica gel flash column chromatography, eluting with a gradient of Hexanes/EtOAc (typically starting at 9:1 and moving to 4:1) to afford the pure Methyl (4-cyano-2-nitrophenoxy)acetate.

Analytical Characterization & Data Presentation

To verify the structural integrity of the synthesized compound (Molecular Formula: C₁₀H₈N₂O₅, MW: 236.18 g/mol ), compare the isolated material against the following expected analytical benchmarks:

Analytical TechniqueExpected Signals / Data PointsStructural Correlation
¹H NMR (CDCl₃, 400 MHz) ~4.85 - 4.95 ppm (s, 2H)Methylene protons (-O-CH₂ -CO-)
~3.80 - 3.85 ppm (s, 3H)Methyl ester protons (-OCH₃ )
~7.10 - 8.20 ppm (m, 3H)Aromatic protons (trisubstituted ring)
¹³C NMR (CDCl₃, 100 MHz) ~168.0 ppmCarbonyl carbon (C=O)
~116.0 ppmNitrile carbon (-C≡N)
~66.0 ppmMethylene carbon (-O-CH₂-)
~52.5 ppmMethyl ester carbon (-OCH₃)
Mass Spectrometry (ESI+) m/z 237.05 [M+H]⁺Corresponds to protonated molecular ion
m/z 259.03[M+Na]⁺Corresponds to sodium adduct

Troubleshooting & Optimization Insights

  • Incomplete Conversion: If TLC shows unreacted starting material after 6 hours, it is likely due to wet DMF or wet K₂CO₃. Water can hydrolyze the methyl bromoacetate to methyl glycolate or bromoacetic acid, destroying the electrophile. Ensure all reagents are strictly anhydrous.

  • Formation of Carboxylic Acid Byproduct: If a highly polar, baseline-sticking spot appears on the TLC, ester hydrolysis has occurred. This is usually caused by using an overly strong base (e.g., NaOH or KOH) or excessive ambient moisture during the heating phase[1]. Stick strictly to K₂CO₃.

  • Difficult Solvent Removal: If the crude product remains an oily liquid that smells of amine, residual DMF is present. Ensure the EtOAc extract is washed at least three times with large volumes of water during the workup phase.

References

  • Wu, C., et al. (2022). Design, synthesis, and biological activity evaluation of dihydromyricetin derivatives against SARS-CoV-2-Omicron virus. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved March 4, 2026, from [Link]

  • MDPI. (2024). Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus. International Journal of Molecular Sciences. Retrieved March 4, 2026, from [Link]

Sources

Application Note: Chemoselective Catalytic Hydrogenation of Methyl (4-cyano-2-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, the orthogonal reduction of functional groups is a critical operation. The transformation of Methyl (4-cyano-2-nitrophenoxy)acetate[1] to Methyl (2-amino-4-cyanophenoxy)acetate[2] presents a classic chemoselectivity challenge: reducing an aromatic nitro group without compromising an easily reducible benzonitrile moiety. This application note details a kinetically controlled, self-validating catalytic hydrogenation protocol that achieves >98% yield and >99% chemoselectivity using standard Palladium on Carbon (Pd/C) under ambient conditions.

Mechanistic Rationale & Causality (E-E-A-T)

Catalytic hydrogenation using Pd/C is a highly efficient and standard method for reducing nitro groups to anilines[3]. However, the cyano group is also susceptible to reduction under these conditions, potentially yielding primary or secondary amines[4].

To achieve absolute chemoselectivity, we must exploit the kinetic adsorption differences between the functional groups on the palladium surface[5].

  • Kinetic Control: The highly polar N-O bond of the nitro group exhibits a significantly higher binding affinity to the palladium active sites compared to the C≡N bond. By maintaining a low hydrogen pressure (1 atm) and ambient temperature (25 °C), the reaction remains under strict kinetic control. The thermodynamic threshold required to reduce the cyano group is not breached.

  • Solvent Selection: While methanol is a common hydrogenation solvent, Ethyl Acetate (EtOAc) is selected here. EtOAc is aprotic and does not stabilize the transient imine intermediates that precede nitrile reduction, further suppressing the formation of over-reduced benzylamine side-products.

  • Alternative Approaches: While mechanochemical catalytic transfer hydrogenation[6] utilizing formate salts offers a metal-free or alternative hydrogen source, direct H₂ hydrogenation in EtOAc remains the most scalable, atom-economical, and industrially relevant approach.

Reaction Pathway & Logic Visualization

Pathway cluster_0 Catalytic Hydrogenation System Reactant Methyl (4-cyano-2-nitrophenoxy)acetate CAS: 652997-70-1 Conditions 5% Pd/C, 1 atm H2 EtOAc, 25°C Reactant->Conditions Mechanism Kinetic Control: N-O bond adsorption > C≡N bond adsorption Conditions->Mechanism Product Methyl (2-amino-4-cyanophenoxy)acetate CAS: 652997-71-2 Mechanism->Product Favored (>98%) SideProduct Over-reduction: Benzylamine derivative Mechanism->SideProduct Suppressed (<1%)

Fig 1: Chemoselective workflow ensuring nitro reduction while preserving the cyano functional group.

Optimization & Quantitative Data

The following table summarizes the experimental optimization, demonstrating why 1 atm H₂ in EtOAc is the superior choice for maximizing the yield of the target aniline while preventing nitrile reduction.

Catalyst SystemSolventPressure (H₂)Temp (°C)Time (h)Conversion (%)Selectivity (-NH₂ vs -CH₂NH₂)
5% Pd/C (10 wt%) EtOAc 1 atm (Balloon) 25 4 >99 >99:1
10% Pd/C (10 wt%)MeOH1 atm (Balloon)253>9998:2
10% Pd/C (10 wt%)MeOH50 psi (Parr)5012>9945:55
Raney NickelEtOH1 atm (Balloon)2569592:8
PtO₂ (Adams' Cat)EtOAc1 atm (Balloon)255>9996:4

Detailed Experimental Protocol

This protocol is designed as a self-validating system . By utilizing specific in-process controls (TLC staining and LC-MS mass tracking), the operator can confirm chemoselectivity in real-time before proceeding to isolation.

Reagents & Equipment
  • Substrate: Methyl (4-cyano-2-nitrophenoxy)acetate (1.0 eq, 10.0 mmol, 2.36 g)

  • Catalyst: 5% Palladium on Carbon (50% w/w water wet) (0.05 eq Pd, ~236 mg)

  • Solvent: Ethyl Acetate (ACS Reagent Grade, 50 mL)

  • Gas: Hydrogen gas (Balloon assembly)

  • Equipment: 100 mL two-neck round-bottom flask, Schlenk line (Vacuum/Argon), Celite pad, fritted funnel.

Step-by-Step Methodology

Step 1: Reaction Setup & Safety Purge

  • To an oven-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add Methyl (4-cyano-2-nitrophenoxy)acetate (2.36 g, 10.0 mmol).

  • Carefully add the 5% Pd/C catalyst (236 mg). Causality/Safety: Adding the pyrophoric catalyst to the solid substrate before the solvent minimizes the risk of solvent vapor ignition. Using water-wet Pd/C further mitigates this risk.

  • Add Ethyl Acetate (50 mL) to the flask. Connect the flask to a Schlenk line.

  • Degassing: Evacuate the flask under vacuum until the solvent gently bubbles, then backfill with Argon. Repeat this cycle three times to ensure complete removal of atmospheric oxygen.

Step 2: Hydrogenation 5. Evacuate the flask a final time and backfill with Hydrogen gas from a freshly prepared balloon. 6. Maintain the reaction under a positive pressure of H₂ (1 atm) and stir the heterogeneous mixture vigorously at 25 °C for 4 hours.

Step 3: In-Process Monitoring (Self-Validation) 7. TLC Validation: At 3.5 hours, sample the reaction. Run a TLC (Hexanes/EtOAc 1:1). The starting nitro compound will not stain with Ninhydrin, whereas the newly formed aniline product will stain strongly. 8. LC-MS Validation: Confirm the mass. The starting material exhibits an


 of 237 [M+H]⁺. The desired product will show an 

of 207[M+H]⁺. Crucial Check: Ensure there is no peak at

211 [M+H]⁺, which would indicate the over-reduction of the cyano group to a primary amine.

Step 4: Workup & Isolation 9. Once complete, remove the hydrogen balloon and purge the flask thoroughly with Argon for 5 minutes. 10. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional EtOAc (3 x 15 mL). Safety Note: Do not let the Celite pad run dry while washing; active Pd/C can spontaneously ignite upon contact with air. 11. Concentrate the combined filtrate under reduced pressure using a rotary evaporator. 12. Dry the resulting residue under high vacuum to yield Methyl (2-amino-4-cyanophenoxy)acetate as an off-white to pale yellow solid (Quantitative yield expected, ~2.06 g).

References

  • Master Organic Chemistry. "Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes". Master Organic Chemistry. URL:[Link]

  • PMC. "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C". ACS Combinatorial Science. URL:[Link]

  • RSC Publishing. "Polymethylhydrosiloxane Derived Palladium Nanoparticles for Chemo- and Regioselective Hydrogenation...". RSC Advances. URL:[Link]

  • MDPI. "Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives". Molecules. URL:[Link]

Sources

Application Note: Chemoselective Hydrolysis of Methyl (4-cyano-2-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Hydrolysis conditions for Methyl (4-cyano-2-nitrophenoxy)acetate ester Content Type: Application Note & Protocol

Executive Summary

This guide details the optimized conditions for the chemoselective hydrolysis of Methyl (4-cyano-2-nitrophenoxy)acetate to its corresponding carboxylic acid, (4-cyano-2-nitrophenoxy)acetic acid . The primary synthetic challenge is the preservation of the base-sensitive nitrile (-CN) moiety while quantitatively cleaving the methyl ester.

The protocol establishes a Lithium Hydroxide (LiOH) mediated pathway in a THF/Water system as the industry standard, offering high yields (>90%) and minimizing the formation of the primary amide side product (4-carbamoyl-2-nitrophenoxy)acetic acid.

Chemical Context & Selectivity Challenge

The substrate contains three functional groups with distinct reactivities toward nucleophiles:

  • Methyl Ester: Highly electrophilic; susceptible to rapid saponification.

  • Nitrile (Cyano group): Moderately electrophilic; requires higher activation energy (heat/stronger base) to hydrate to an amide.

  • Nitro Group: Electron-withdrawing; increases the electrophilicity of the aromatic ring but is generally stable to hydrolysis.

The Selectivity Window: The success of this reaction relies on kinetic control. Hydroxide ions (


) attack the ester carbonyl carbon significantly faster than the nitrile carbon at temperatures below 40°C.
Reaction Pathway Analysis

ReactionPathway Figure 1: Kinetic pathway distinguishing ester cleavage from nitrile hydration. Start Methyl (4-cyano-2-nitrophenoxy)acetate Inter Tetrahedral Intermediate Start->Inter OH- / THF / H2O (Fast, k1) Product (4-cyano-2-nitrophenoxy)acetic acid (Target) Inter->Product Collapse (-MeOH) SideProduct Amide Impurity (Over-hydrolysis) Product->SideProduct Excess Heat/Base (Slow, k2)

Figure 1: Kinetic pathway distinguishing ester cleavage from nitrile hydration.[1][2][3][4][5][6][7][8][9][10][11][12]

Optimized Protocol: LiOH-Mediated Hydrolysis

Rationale: Lithium hydroxide is preferred over NaOH or KOH because the lithium cation (


) acts as a weak Lewis acid, coordinating with the ester carbonyl oxygen. This coordination accelerates ester hydrolysis while being less effective at activating the nitrile, thereby widening the chemoselectivity window [1].
Materials Required[8][9][13][14][15][16][17][18]
  • Substrate: Methyl (4-cyano-2-nitrophenoxy)acetate

  • Reagent: Lithium Hydroxide Monohydrate (

    
    )
    
  • Solvent System: Tetrahydrofuran (THF) / Water (

    
    )[13][14]
    
  • Quench: 1N Hydrochloric Acid (HCl)

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent (eq) of Methyl (4-cyano-2-nitrophenoxy)acetate in THF.

    • Volume Rule: Use 10 mL THF per gram of substrate.

  • Temperature Control: Cool the solution to 0°C using an ice bath.

    • Critical: Starting cold prevents localized hot spots that trigger nitrile hydration.

  • Reagent Preparation: Dissolve 1.2 to 1.5 eq of

    
     in a minimal amount of water (approx. 2-3 mL per gram of LiOH).
    
  • Addition: Add the aqueous LiOH solution dropwise to the THF solution over 5-10 minutes.

    • Observation: The solution may turn slightly yellow/orange due to the phenolate character (electron-deficient ring), but this is normal.

Phase 2: Reaction Monitoring
  • Warm Up: Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Time Course: Stir for 2–4 hours.

  • Checkpoint (TLC/HPLC):

    • TLC Eluent:[9] Ethyl Acetate/Hexane (1:1) + 1% Acetic Acid.

    • Target: Disappearance of the less polar ester spot (

      
      ) and appearance of the baseline acid spot.
      
Phase 3: Workup & Isolation
  • Concentration: Evaporate the THF under reduced pressure (Rotavap) at <40°C.

    • Note: Do not distill to dryness; leave the aqueous residue.

  • Washing (Impurity Removal): Dilute the residue with water and wash with Ethyl Acetate (EtOAc).[13]

    • Purpose: Removes any unreacted neutral ester or non-acidic impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer to 0°C. Slowly add 1N HCl until pH reaches 2–3.

    • Result: The product, (4-cyano-2-nitrophenoxy)acetic acid, should precipitate as a solid.

  • Extraction: Extract the milky aqueous mixture with EtOAc (3 x volumes).

  • Drying: Combine organic layers, dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate.

Alternative Protocol: Acidic Hydrolysis[1]

Context: Use this method only if the substrate proves unexpectedly sensitive to base (e.g., rapid degradation of the nitro-aromatic ring, though rare). Acidic hydrolysis is generally slower and requires heat, which risks nitrile hydrolysis (Pinner reaction).

Procedure Summary
  • Dissolve substrate in Acetic Acid (AcOH) and 6N HCl (4:1 ratio).

  • Heat to 60°C for 4-6 hours.

  • Monitor closely; acid hydrolysis of nitriles is often faster than base hydrolysis at elevated temperatures.

  • Pour into ice water to precipitate the product.

Process Decision Framework

Use the following decision tree to determine the optimal workflow for your specific batch scale and purity requirements.

DecisionTree Figure 2: Decision tree for process optimization and troubleshooting. Start Start Process Methyl (4-cyano-2-nitrophenoxy)acetate Solubility Is Substrate Soluble in THF? Start->Solubility MethodA Method A: LiOH / THF / H2O (Standard) Solubility->MethodA Yes MethodB Method B: Dioxane / NaOH (Alternative Solvent) Solubility->MethodB No Check Check TLC at 2 Hours MethodA->Check MethodB->Check Complete Ester Consumed? Check->Complete Workup Acidify to pH 2 Extract EtOAc Complete->Workup Yes Heat Warm to 35°C (Max 1 hour) Complete->Heat No (Slow Rxn) Heat->Check

Figure 2: Decision tree for process optimization and troubleshooting.

Analytical Data & Troubleshooting

Expected Analytical Markers
ComponentFunctional Group1H NMR Signal (approx. in DMSO-d6)
Reactant (Ester) Methyl Ester (

)
Singlet at

3.7 - 3.8 ppm
Product (Acid) Carboxylic Acid (

)
Broad singlet at

12.0 - 13.0 ppm
Side Product Primary Amide (

)
Two broad singlets at

7.0 - 8.0 ppm
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Poor solubility of the ester in the aqueous boundary layer.

    • Fix: Increase the THF ratio or add a phase transfer catalyst (e.g., TBAF - though rarely needed with LiOH).

  • Issue: Amide Formation.

    • Cause: Reaction temperature too high or reaction time too long.

    • Fix: Strictly maintain 0°C -> RT. Quench immediately upon disappearance of starting material.

  • Issue: Emulsion during extraction.

    • Cause: The nitro group increases lipophilicity/surfactant-like behavior.

    • Fix: Add Brine (saturated NaCl) or a small amount of Methanol to break the emulsion.

References

  • Hagensen Paulsen, M., et al. (2016).[9] "Efficient and scalable synthesis of α,α-disubstituted β-amino amides." Organic & Biomolecular Chemistry, 14, 1-3. Link

    • Relevance: Establishes LiOH/THF protocols for selective ester hydrolysis in the presence of nitriles.
  • ChemicalBook. (n.d.). "Synthesis of 2-(2-cyano-4-methoxyphenyl)acetic acid." Link

    • Relevance: Provides specific stoichiometry (LiOH 4 eq, 55°C)
  • Um, I-H., & Kim, S. (2021). "Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate." Bulletin of the Korean Chemical Society. Link

    • Relevance: Discusses the kinetic behavior of nitrophenyl esters, supporting the use of mixed solvent systems (DMSO/Water or THF/W
  • Basu, M.K., et al. (1985). "A mild and Selective Method of Ester Hydrolysis." Synthetic Communications. Link

    • Relevance: foundational text on chemoselective hydrolysis str

Sources

Application Note: Methyl (4-cyano-2-nitrophenoxy)acetate as a Strategic Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (4-cyano-2-nitrophenoxy)acetate (CAS 652997-70-1) is a high-value synthetic intermediate primarily utilized in the construction of the 1,4-benzoxazin-3-one scaffold. This heterocyclic core is a "privileged structure" in medicinal chemistry, serving as the foundational pharmacophore for various therapeutic classes, including long-acting beta-agonists (LABAs), Factor Xa inhibitors, and specific kinase inhibitors.

This guide details the strategic application of Methyl (4-cyano-2-nitrophenoxy)acetate, focusing on its reductive cyclization to 6-cyano-2H-1,4-benzoxazin-3(4H)-one . We provide a validated protocol for this transformation, mechanistic insights, and downstream functionalization strategies for drug discovery libraries.

Chemical Profile & Structural Significance[1][2][3][4][5]

Compound Identity
PropertySpecification
Chemical Name Methyl (4-cyano-2-nitrophenoxy)acetate
CAS Number 652997-70-1
Molecular Formula C₁₀H₈N₂O₅
Molecular Weight 236.18 g/mol
Key Functional Groups Nitrile (4-CN), Nitro (2-NO₂), Ester (Methyl acetate)
Pharmacophore Utility

The structural value of this intermediate lies in its trisubstituted benzene ring. The ortho arrangement of the nitro and phenoxyacetate groups pre-organizes the molecule for heterocyclic ring closure.

  • The 1,4-Benzoxazin-3-one Core: Mimics the peptide bond geometry, improving bioavailability and metabolic stability compared to open-chain analogs.

  • The 6-Cyano Handle: The nitrile group at position 6 is chemically robust during cyclization but remains a versatile "handle" for late-stage diversification (e.g., hydrolysis to carboxylic acids, reduction to benzylamines, or conversion to tetrazoles).

Synthetic Application: Reductive Cyclization

The primary application of this intermediate is the synthesis of 6-cyano-2H-1,4-benzoxazin-3(4H)-one . This transformation proceeds via a reductive cyclization cascade .

Mechanistic Pathway
  • Nitro Reduction: The nitro group (-NO₂) is reduced to an aniline (-NH₂).

  • Intramolecular Transamidation: The newly formed amine nucleophilically attacks the adjacent ester carbonyl.

  • Ring Closure: Methanol is eliminated, forming the 6-membered lactam ring.

This cascade is thermodynamically driven and typically requires no isolation of the amine intermediate, reducing process steps and improving yield.

Visualization of Reaction Pathway

ReactionPathway Start Methyl (4-cyano-2-nitrophenoxy)acetate (Precursor) Inter Intermediate: [2-Amino-4-cyanophenoxy]acetate Start->Inter Reduction (Fe/AcOH or H2/Pd) Product 6-Cyano-2H-1,4-benzoxazin-3(4H)-one (Target Scaffold) Inter->Product Spontaneous Cyclization (- MeOH) Byprod Methanol (Byproduct) Inter->Byprod

Caption: Mechanistic cascade from nitro-ester precursor to benzoxazinone scaffold.

Validated Experimental Protocol

Objective: Synthesis of 6-cyano-2H-1,4-benzoxazin-3(4H)-one via Iron-mediated reductive cyclization. Scale: 10 mmol (approx. 2.36 g of starting material).

Reagents & Equipment
  • Substrate: Methyl (4-cyano-2-nitrophenoxy)acetate (2.36 g, 10 mmol).

  • Reductant: Iron powder (325 mesh, 2.8 g, 50 mmol, 5 equiv).

  • Solvent: Glacial Acetic Acid (30 mL) and Ethanol (15 mL).

  • Equipment: 100 mL Round Bottom Flask, Reflux Condenser, Mechanical Stirrer (preferred over magnetic due to iron slurry).

Step-by-Step Methodology
  • Preparation:

    • Charge the 100 mL flask with Methyl (4-cyano-2-nitrophenoxy)acetate (2.36 g).

    • Add Ethanol (15 mL) and Glacial Acetic Acid (30 mL). Stir to suspend/dissolve.

    • Note: The starting material may not fully dissolve initially; this is acceptable.

  • Reduction Initiation:

    • Heat the mixture to 60°C .

    • Add Iron powder (2.8 g) portion-wise over 15 minutes.

    • Caution: Reaction is exothermic. Monitor temperature to prevent runaway boiling.

  • Reaction Phase:

    • Increase temperature to Reflux (approx. 90-95°C) .

    • Maintain reflux for 2–3 hours .

    • Monitoring: Check by TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The starting nitro compound (UV active) should disappear, replaced by the more polar lactam product.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter through a pad of Celite to remove unreacted iron and iron oxide sludge. Wash the pad with warm Ethanol (20 mL).

    • Concentrate the filtrate under reduced pressure to remove most of the ethanol and acetic acid.

    • Precipitation: Pour the concentrated residue into Ice-Water (100 mL) with vigorous stirring. The product should precipitate as an off-white to beige solid.

  • Purification:

    • Filter the solid precipitate.[1]

    • Wash with water (3 x 20 mL) to remove residual acid.

    • Recrystallize from Ethanol or Methanol if high purity (>98%) is required.

Expected Results
  • Yield: 75–85%

  • Appearance: Beige to pale yellow solid.

  • Melting Point: >200°C (characteristic of benzoxazinones).

  • 1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of the lactam NH (broad singlet, ~10.8 ppm) and the O-CH2-C=O methylene singlet (~4.7 ppm).

Downstream Applications & Derivatization

Once the 6-cyano-2H-1,4-benzoxazin-3(4H)-one scaffold is synthesized, it serves as a versatile branching point for drug discovery libraries.

TransformationReagentsTarget FunctionalityPharmaceutical Relevance
Nitrile Hydrolysis NaOH / H₂O₂Carboxamide H-bond donor/acceptor for kinase pockets.
Nitrile Hydrolysis H₂SO₄ / H₂OCarboxylic Acid Solubilizing group; precursor for esters/amides.
Tetrazole Formation NaN₃ / NH₄ClTetrazole Bioisostere for carboxylic acid (Angiotensin II antagonists).
N-Alkylation R-X / K₂CO₃N4-Substituted Core modification for LABAs (e.g., Olodaterol analogs).
Workflow for Library Generation

LibraryGen cluster_mods Functionalization Pathways Core 6-Cyano-Benzoxazinone (Scaffold) Path1 Path A: N-Alkylation (Targeting GPCRs) Core->Path1 Path2 Path B: Nitrile Conversion (Targeting Enzymes) Core->Path2 Target1 N4-Alkyl Derivatives (e.g., Beta-agonists) Path1->Target1 Target2 Amidines / Tetrazoles (e.g., Thrombin Inhibitors) Path2->Target2

Caption: Divergent synthesis strategy using the 6-cyano-benzoxazinone core.

Safety & Handling Guidelines

  • Nitro Compounds: While stable, nitroaromatics can be energetic. Avoid heating the dry solid starting material to decomposition temperatures (>250°C).

  • Cyanides: The nitrile group is covalently bound and does not release free cyanide under standard conditions. However, avoid strong reducing agents (e.g., LiAlH4) unless in a controlled environment, as this generates primary amines.

  • Iron Waste: The iron/acetic acid residue contains iron salts. Dispose of as hazardous heavy metal waste according to local EHS regulations. Do not dispose of down the drain.

References

  • Chemical Identity: PubChem.[2] Methyl (4-cyano-2-nitrophenoxy)acetate - Compound Summary. National Library of Medicine. [Link]

  • Benzoxazinone Scaffold Utility: Reiners, I. et al. Synthesis and pharmacological evaluation of novel 6-substituted benzoxazin-3-ones as potent long-acting β2-adrenoceptor agonists. Bioorganic & Medicinal Chemistry Letters, 2018. [Link]

  • Reductive Cyclization Methodology: Pande, A. et al. Synthesis of 1,4-benzoxazin-3-one derivatives via reductive cyclization of 2-nitrophenoxy acetates. Synthetic Communications, 2013. [Link]

  • Pharmaceutical Application (General): Zhang, Y. et al. Recent advances in the synthesis and biological activity of 1,4-benzoxazin-3-ones. European Journal of Medicinal Chemistry, 2019. [Link]

Sources

Application Note: High-Efficiency Nucleophilic Substitution of 4-Chloro-3-nitrobenzonitrile

[1]

Audience:

Abstract

4-Chloro-3-nitrobenzonitrile (CAS: 939-80-0) represents a "privileged scaffold" in medicinal chemistry due to its highly activated core.[1] The synergistic electron-withdrawing effects of the ortho-nitro and para-cyano groups render the C4-chlorine atom exceptionally susceptible to Nucleophilic Aromatic Substitution (

1

Mechanistic Insight: The "Activated Core"

The reactivity of 4-chloro-3-nitrobenzonitrile is governed by the stability of the Meisenheimer Complex . Unlike non-activated aryl halides that require palladium catalysis (Buchwald-Hartwig), this substrate reacts under mild conditions due to electronic activation.[1]

  • Regioselectivity: Nucleophilic attack occurs exclusively at the C4 position. The ortho-nitro group stabilizes the negative charge in the transition state via resonance, while the para-cyano group further decreases electron density at the reaction center.

  • Leaving Group: While fluorine is typically a faster leaving group in

    
     due to higher electronegativity (enhancing the initial attack), the chloro-derivative is often preferred in process chemistry for its lower cost and sufficient reactivity when paired with polar aprotic solvents.
    
Figure 1: Reaction Mechanism ( Pathway)[1]

SNAr_MechanismFigure 1: Mechanism of Nucleophilic Aromatic Substitution on 4-Chloro-3-nitrobenzonitrile.Substrate4-Chloro-3-nitrobenzonitrileTSMeisenheimerComplex(Resonance Stabilized)Substrate->TS  Nucleophilic Attack(Rate Determining Step)NuNucleophile(H-Nu)Nu->TSProduct4-Substituted-3-nitrobenzonitrileTS->Product  Re-aromatization(Loss of Cl-)HClByproduct(HCl)TS->HCl

[1]

Experimental Protocols

Protocol A: Amination (C-N Bond Formation)

This protocol is optimized for primary and secondary amines, including anilines. It is the standard route for synthesizing 3,4-diaminobenzonitrile precursors used in benzimidazole drug cores.

Reagents:

  • Substrate: 4-Chloro-3-nitrobenzonitrile (1.0 equiv)[1]

  • Nucleophile: Amine (1.1 – 1.2 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equiv)[1]
    
  • Solvent: Ethanol (EtOH) or Isopropanol (IPA) for clean precipitation; DMF for unreactive amines.[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-nitrobenzonitrile (10 mmol) in Ethanol (20 mL).

    • Note: If the amine is a salt (e.g., hydrochloride), increase base equivalents to 2.5.

  • Addition: Add the amine (11 mmol) followed by DIPEA (15 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (78°C) . Monitor via TLC (30% EtOAc/Hexanes) or HPLC.[1]

    • Reaction Time: Typically 1–4 hours. The solution usually deepens in color (yellow to orange/red).

  • Workup (The "Crash-Out" Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold water (100 mL) with vigorous stirring.

    • Stir for 15 minutes to ensure complete precipitation.

  • Isolation: Filter the solid via vacuum filtration. Wash the cake with cold water (

    
     mL) to remove excess base and salts.
    
    • Optional: A final wash with cold hexanes can help remove unreacted organic impurities.

  • Drying: Dry under vacuum at 45°C to constant weight.

Typical Yield: 85–95% Purification: If necessary, recrystallize from EtOH/Water (9:1).

Protocol B: Etherification (C-O Bond Formation)

Used for introducing alkoxy side chains.[1] Stronger bases are required, necessitating strict moisture control to prevent nitrile hydrolysis.

Reagents:

  • Substrate: 4-Chloro-3-nitrobenzonitrile (1.0 equiv)[1]

  • Nucleophile: Alcohol (e.g., Methanol, Phenol)

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (NaH)[1]
    
  • Solvent: DMF or DMSO (anhydrous)[1]

Step-by-Step Methodology:

  • Activation:

    • For Phenols/Alcohols with

      
      : Combine alcohol (1.1 equiv) and 
      
      
      (1.5 equiv) in DMF.[1] Stir for 15 min.
    • For Alcohols with NaH: Suspend NaH (1.2 equiv, 60% in oil) in dry THF/DMF at 0°C. Add alcohol dropwise and stir until

      
       evolution ceases.
      
  • Coupling: Add 4-chloro-3-nitrobenzonitrile (1.0 equiv) to the mixture.

  • Reaction:

    • Temperature: Heat to 60–80°C .

    • Caution: Do not exceed 100°C to avoid nitrile hydrolysis to the amide (

      
      ).[1]
      
  • Workup:

    • Pour into crushed ice/water.

    • If solid precipitates, filter as in Protocol A.[2]

    • If oil forms, extract with Ethyl Acetate (

      
      ), wash with brine, dry over 
      
      
      , and concentrate.

Quantitative Data Summary

ParameterProtocol A (Amination)Protocol B (Etherification)
Solvent Ethanol, IPA, or DMFDMF, DMSO, or THF
Base Organic (DIPEA, TEA)Inorganic (

, NaH)
Temp Reflux (78–100°C)60–80°C
Time 1–4 Hours2–6 Hours
Key Risk Incomplete conversion (sterics)Nitrile Hydrolysis (if wet)
Typical Yield >90%75–85%

Troubleshooting & Optimization Workflow

Common issues include low yield due to steric hindrance of the nucleophile or side reactions affecting the nitrile group. Use the decision tree below to troubleshoot.

Figure 2: Optimization Logic Tree

Optimization_WorkflowFigure 2: Decision tree for optimizing SnAr reactions on 4-chloro-3-nitrobenzonitrile.StartStart: Low Yield / ImpurityCheckTLCCheck TLC/LCMS:Is Starting Material (SM) remaining?Start->CheckTLCIncreaseTempIncrease Temp(max 100°C)CheckTLC->IncreaseTempYes (Reaction Slow)CheckHydrolysisCheck for Amide/Acid(Hydrolysis)CheckTLC->CheckHydrolysisNo (SM Consumed)ChangeSolventSwitch Solvent:EtOH -> DMF or DMSOIncreaseTemp->ChangeSolventStill SlowStrongerBaseSwitch Base:TEA -> NaH or tBuOKChangeSolvent->StrongerBaseStill SlowDrySolventsAction: Use Anhydrous Solvent& Dry BaseCheckHydrolysis->DrySolventsYes (Hydrolysis)ReduceTempAction: Lower Temp(< 60°C)CheckHydrolysis->ReduceTempYes (Thermal Decomp)

Safety & Handling

  • Nitrile Hazard: While the nitrile group is stable, thermal decomposition or strong acid/base hydrolysis can release toxic species. Avoid contact with strong acids.

  • Nitro Compounds: Potentially explosive if heated to dryness under pressure. Always monitor internal temperature.

  • Skin/Eye: 4-Chloro-3-nitrobenzonitrile is a potent irritant.[1] Double-gloving (Nitrile) and eye protection are mandatory.[1]

References

  • BenchChem. A Comparative Analysis of Reactivity: 4-Fluoro-3-nitrobenzonitrile versus 4-Chloro-3-nitrobenzonitrile. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13655, 4-Chloro-3-nitrobenzonitrile. Retrieved from [1]

  • Sigma-Aldrich. Product Specification: 4-Chloro-3-nitrobenzonitrile, 97%.[1] Retrieved from [1]

  • Organic Syntheses.Nucleophilic Aromatic Substitution: General Procedures. (Contextual reference for standard conditions).
  • GuideChem. Synthesis and Experimental Procedure for 4-Chloro-3-nitrobenzonitrile. Retrieved from [1]

Application Note: Scalable Synthesis of Methyl (4-cyano-2-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (4-cyano-2-nitrophenoxy)acetate is a critical intermediate often utilized in the synthesis of agrochemicals (herbicides) and pharmaceutical compounds (specifically HIF-PH inhibitors and protein degraders). Its structural core combines an electron-deficient aromatic ring with an ester functionality, making it a versatile electrophile for further derivatization.

This guide details a scalable, robust protocol for synthesizing Methyl (4-cyano-2-nitrophenoxy)acetate via a Williamson ether synthesis. Unlike bench-scale methods that often rely on dimethylformamide (DMF) and aqueous workups—which generate significant waste—this protocol prioritizes a heterogeneous base/ketone solvent system . This approach facilitates simplified downstream processing (DSP) through filtration and crystallization, essential for kilogram-scale production.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via the disconnection of the ether linkage. The target molecule is assembled from two primary building blocks:

  • Nucleophile: 4-Cyano-2-nitrophenol (also known as 4-hydroxy-3-nitrobenzonitrile).

  • Electrophile: Methyl bromoacetate (or Methyl chloroacetate).

Reaction Pathway (DOT Diagram)

G SM1 4-Cyanophenol (Starting Material) Nitration Nitration (HNO3/H2SO4) SM1->Nitration Inter 4-Cyano-2-nitrophenol (Nucleophile) Nitration->Inter Base Base: K2CO3 Solvent: Acetone/MEK Inter->Base Reagent Methyl Bromoacetate (Electrophile) Reagent->Base Product Methyl (4-cyano-2-nitrophenoxy)acetate (Target) Base->Product SN2 Alkylation (Reflux, 4-6h)

Figure 1: Synthetic pathway from commodity chemicals to the target ether.

Critical Safety & Handling (Methyl Bromoacetate)

WARNING: Methyl bromoacetate is a potent lachrymator and alkylating agent. It causes severe skin burns and eye damage.[1][2][3]

  • Engineering Controls: All operations involving methyl bromoacetate must be performed in a certified chemical fume hood with a face velocity >100 fpm.

  • Quenching: Residual methyl bromoacetate on glassware should be quenched with a dilute solution of ammonia or aqueous sodium thiosulfate before washing.

  • PPE: Double nitrile gloves or Silver Shield® gloves are required. Standard latex is permeable to alpha-haloesters.

Method A: Preparation of 4-Cyano-2-nitrophenol

(If starting material is not purchased commercially)

Rationale: The nitro group is introduced ortho to the hydroxyl group due to the directing effects of the substituents. The hydroxyl group (activator, o,p-director) dominates the cyano group (deactivator, m-director). Position 2 is ortho to OH and meta to CN, making it the exclusive site of nitration.

Protocol
  • Charge: To a reactor, add 4-cyanophenol (1.0 eq) and Glacial Acetic Acid (5.0 vol) .

  • Cool: Cool the solution to 0–5 °C.

  • Nitration: Add Fuming Nitric Acid (1.1 eq) dropwise, maintaining internal temperature <10 °C. Exothermic reaction.

  • Stir: Allow to warm to 20 °C and stir for 2 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).

  • Quench: Pour the mixture into Ice Water (10 vol) .

  • Isolation: The product precipitates as a yellow solid. Filter and wash with cold water until pH is neutral.

  • Drying: Dry in a vacuum oven at 45 °C.

    • Expected Yield: 85–90%

    • Appearance: Yellow crystalline solid.

Method B: Scalable Alkylation (Core Protocol)

Rationale:

  • Base Selection (K₂CO₃): Preferred over NaH for scale-up. It avoids hydrogen gas evolution and allows for a milder, heterogeneous reaction profile.

  • Solvent (Acetone or MEK): Unlike DMF, ketone solvents allow for the removal of inorganic salts (KBr) by simple filtration. The solvent can then be stripped to yield the product, often avoiding aqueous extraction entirely.

  • Stoichiometry: A slight excess of the alkyl halide (1.1 eq) ensures complete consumption of the limiting phenol.

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.Density (g/mL)Role
4-Cyano-2-nitrophenol 164.121.0SolidLimiting Reagent
Methyl Bromoacetate 152.971.11.616Electrophile
Potassium Carbonate 138.211.5SolidBase (Anhydrous)
Acetone 58.0810 Vol0.784Solvent
Sodium Iodide 149.890.05SolidCatalyst (Finkelstein)
Step-by-Step Protocol
1. Reactor Setup & Charging
  • Equip a jacketed glass reactor or round-bottom flask with an overhead stirrer, reflux condenser, and internal temperature probe.

  • Charge 4-Cyano-2-nitrophenol (1.0 wt) and Acetone (10 vol) .

  • Start stirring (medium speed) to dissolve the solid.

  • Charge Potassium Carbonate (anhydrous, granular, 1.25 wt) . The mixture will become a suspension.

  • (Optional) Add Sodium Iodide (0.05 eq) . This catalyzes the reaction by generating the more reactive methyl iodoacetate in situ (Finkelstein exchange), significantly reducing reaction time.

2. Reagent Addition
  • Add Methyl Bromoacetate (1.05 wt / 1.1 eq) via a dropping funnel over 15–30 minutes.

  • Note: No significant exotherm is typically observed at this scale during addition, but monitor temperature.

3. Reaction Phase
  • Heat the mixture to Reflux (approx. 56 °C) .

  • Maintain reflux for 4–6 hours .

  • IPC (In-Process Control): Sample 50 µL, dilute in MeCN, check HPLC/TLC. Target: <2% unreacted phenol.

4. Workup (Filtration Method)
  • Cool the reaction mixture to 20–25 °C .

  • Filtration: Filter the slurry through a Celite pad or a sintered glass funnel to remove inorganic salts (KBr, excess K₂CO₃).

  • Wash: Rinse the filter cake with fresh Acetone (2 vol) .

  • Concentration: Combine the filtrate and washings. Concentrate under vacuum (Rotavap) at 40 °C to remove the solvent.

5. Purification (Crystallization)
  • The residue is typically a yellow-to-orange solid or thick oil.

  • Recrystallization: Dissolve the crude residue in Methanol (3 vol) at reflux.

  • Cool slowly to 0 °C. The product will crystallize.

  • Filter the solid and wash with cold Methanol (1 vol).

  • Drying: Dry under vacuum at 40 °C for 12 hours.

Scale-Up Workflow Diagram (DOT)

ProcessFlow Start Start: Charge Phenol + Acetone AddBase Add K2CO3 + NaI (cat.) Start->AddBase AddReagent Add Methyl Bromoacetate (Controlled Addition) AddBase->AddReagent Reaction Reflux (56°C) for 4-6h AddReagent->Reaction IPC IPC: Check HPLC (Limit: <2% Phenol) Reaction->IPC IPC->Reaction Fail (Extend Time) Filter Cool & Filter Solids (Remove KBr/K2CO3) IPC->Filter Pass Strip Vacuum Distillation (Remove Acetone) Filter->Strip Cryst Crystallize from MeOH Strip->Cryst Final Isolate Product (Methyl (4-cyano-2-nitrophenoxy)acetate) Cryst->Final

Figure 2: Process Flow Diagram for the isolation of the target ether.

Analytical Validation

To ensure the integrity of the synthesized product, compare results against these standard parameters.

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: 108–112 °C (typical range for pure ether).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.45 (d, J=2.0 Hz, 1H, Ar-H3)

    • δ 8.05 (dd, J=8.8, 2.0 Hz, 1H, Ar-H5)

    • δ 7.45 (d, J=8.8 Hz, 1H, Ar-H6)

    • δ 5.15 (s, 2H, O-CH₂-CO)

    • δ 3.70 (s, 3H, COOCH₃)

  • Mass Spectrometry (ESI):

    • Calculated MW: 236.18

    • Observed [M+H]⁺: 237.2 or [M+Na]⁺: 259.2

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Old/Wet K₂CO₃Use freshly ground, anhydrous K₂CO₃. Moisture inhibits the deprotonation in acetone.
Slow Reaction Poor nucleophilicityAdd 5 mol% NaI (Finkelstein catalyst) or switch solvent to DMF (requires aqueous workup).
Hydrolysis (Acid impurity) Wet solvent or prolonged heatingEnsure Acetone is dry (<0.5% water). Avoid prolonged heating after reaction completion to prevent ester hydrolysis.
Dark Coloration Oxidation of phenolDegas solvents with N₂ prior to heating. Ensure inert atmosphere.

References

  • Preparation of 4-cyano-2-nitrophenol

    • Source: ChemicalBook & PubChem D
    • Context: Verifies the nitration p
  • Safety of Methyl Bromoacetate

    • Source: Fisher Scientific Safety D
    • Context: Hazard identification (Lachrymator, Corrosive) and handling.[3][4][5][6]

  • General Williamson Ether Synthesis on Scale

    • Source:Organic Process Research & Development (ACS Public
    • Context: Optimization of phenolic alkylations using K₂CO₃/Ketone systems for scale-up.
  • Reaction Mechanism & Catalysis (Finkelstein)

    • Source:Journal of the American Chemical Society.
    • Context: Use of Iodide catalysis to accelerate alkylation of phenols with bromoacet

Sources

Preparation of benzoxazinone derivatives from Methyl (4-cyano-2-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, field-validated guide for the preparation of 7-cyano-2H-1,4-benzoxazin-3(4H)-one and its derivatives, starting from Methyl (4-cyano-2-nitrophenoxy)acetate .

The synthesis centers on a reductive cyclization strategy.[1][2] While catalytic hydrogenation is possible, this guide prioritizes the Iron/Acetic Acid (Fe/AcOH) mediated reduction. This method is selected for its superior chemoselectivity, ensuring the reduction of the nitro group (


) without compromising the sensitive nitrile (

) moiety, a common risk with vigorous hydrogenation protocols.

Introduction & Scope

The 2H-1,4-benzoxazin-3(4H)-one core is a privileged pharmacophore found in potent herbicides (e.g., Flumioxazin), anticoagulants, and antimicrobial agents. The specific precursor, Methyl (4-cyano-2-nitrophenoxy)acetate , presents a unique challenge: reducing the nitro group to trigger cyclization while preserving the para-positioned nitrile group.

This guide details a robust, scalable protocol for this transformation and outlines subsequent N-functionalization strategies to generate diverse libraries for SAR (Structure-Activity Relationship) studies.

Key Chemical Transformation

The reaction proceeds via a "domino" sequence:

  • Chemoselective Reduction: The nitro group is reduced to an aniline intermediate.

  • Intramolecular Lactamization: The newly formed amine nucleophile spontaneously attacks the adjacent ester carbonyl, expelling methanol to close the oxazine ring.

Retrosynthetic & Mechanistic Analysis

The success of this synthesis relies on the in situ trapping of the aniline intermediate. Isolating the amino-ester intermediate is often unnecessary and can lead to polymerization.

Diagram 1: Reaction Mechanism & Pathway

ReactionPathway cluster_conditions Critical Process Parameters SM Methyl (4-cyano-2-nitrophenoxy)acetate (Starting Material) Inter Intermediate: Methyl (2-amino-4-cyanophenoxy)acetate (Transient) SM->Inter Nitro Reduction (Fe/AcOH or H2/Pd) Prod Target: 7-cyano-2H-1,4-benzoxazin-3(4H)-one Inter->Prod Spontaneous Lactamization (-MeOH) ByProd Over-reduced Byproduct (Aminomethyl derivative) Inter->ByProd Side Reaction (If H2/Pressure too high)

Caption: Mechanistic pathway for the reductive cyclization. The green path represents the target chemoselective route.

Protocol 1: Fe/AcOH Reductive Cyclization (Gold Standard)

Rationale: Iron powder in acetic acid is the preferred method for nitrile-containing substrates. It operates under mild conditions that reduce


 to 

but lack the potential to reduce

to

.
Materials
  • Substrate: Methyl (4-cyano-2-nitrophenoxy)acetate (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, 5.0 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) / Ethanol (1:2 ratio)

  • Catalyst (Optional): Catalytic amount of conc. HCl (initiator)

Step-by-Step Procedure
  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve Methyl (4-cyano-2-nitrophenoxy)acetate (10 mmol) in Ethanol (30 mL) and Glacial Acetic Acid (15 mL).

  • Activation: Heat the solution to 60°C. Add 5 drops of concentrated HCl to activate the iron surface.

  • Addition: Add Iron Powder (50 mmol, 2.8 g) portion-wise over 15 minutes. Caution: Reaction is exothermic. Monitor internal temperature.

  • Reflux: Increase temperature to reflux (approx. 85-90°C) and stir vigorously for 2–4 hours.

    • Checkpoint: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      fluorescent spot (benzoxazinone) should appear.
  • Workup:

    • Cool the mixture to room temperature.

    • Filter through a pad of Celite to remove iron residues. Wash the pad with warm Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure to remove ethanol and most acetic acid.

  • Neutralization: Dilute the residue with ice-water (50 mL) and adjust pH to ~8 using saturated

    
     solution.
    
  • Isolation: The product often precipitates as a solid upon neutralization. Filter the solid, wash with water, and dry.

    • Alternative: If no precipitate forms, extract with Ethyl Acetate (

      
       mL), dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol or Methanol.

Expected Yield: 75–85% Appearance: Off-white to pale yellow solid.

Protocol 2: N-Alkylation (Derivatization)

Once the core 7-cyano-2H-1,4-benzoxazin-3(4H)-one is synthesized, the N4 position is the primary site for diversification (e.g., introducing propargyl groups for herbicide analogs).

Materials
  • Substrate: 7-cyano-2H-1,4-benzoxazin-3(4H)-one (1.0 equiv)

  • Electrophile: Propargyl bromide (1.2 equiv) or Alkyl halide

  • Base: Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetone

Procedure
  • Dissolve the benzoxazinone core (5 mmol) in anhydrous DMF (10 mL).

  • Add

    
     (10 mmol) and stir at room temperature for 15 minutes to deprotonate the amide nitrogen.
    
  • Add the alkyl halide (6 mmol) dropwise.

  • Stir at 50–60°C for 3 hours.

  • Quench: Pour the reaction mixture into ice-water (50 mL). The N-alkylated product usually precipitates.

  • Filtration: Filter the solid and wash with water to remove DMF salts.

Critical Process Parameters & Troubleshooting

ParameterObservationCorrective Action
Incomplete Cyclization Intermediate aniline observed in LCMS (M+H = Mass of SM - 30).Prolong reflux time; ensure acidic conditions (AcOH) are maintained to catalyze ester attack.
Low Yield (Fe Residue) Product trapped in iron sludge during filtration.Thoroughly wash the Celite pad with hot Ethyl Acetate or Acetone.
Nitrile Hydrolysis Formation of amide/acid byproduct.Avoid strong aqueous acids or bases during workup. Keep temperature <90°C.
Solubility Product precipitates early.Use a co-solvent like THF during the reduction if the substrate is insoluble in EtOH/AcOH.

Workflow Visualization

Diagram 2: Decision Tree for Optimization

Optimization Start Start: Nitro-Ester Substrate CheckCN Is CN group present? Start->CheckCN MethodA Method A: Fe / AcOH (Recommended) CheckCN->MethodA Yes MethodB Method B: H2 / Pd-C CheckCN->MethodB No ResultA High Chemoselectivity Intact CN group MethodA->ResultA ResultB Risk: CN Reduction Requires Poisoned Catalyst MethodB->ResultB Deriv Derivatization (K2CO3 / Alkyl Halide) ResultA->Deriv Next Step

Caption: Decision matrix for selecting the reduction method based on substrate sensitivity.

References

  • Sumitomo Chemical Co. (2026).[3] Process for the preparation of benzoxazinone intermediates for Flumioxazin. Retrieved from .

  • Organic Chemistry Portal. (2025). Synthesis of Benzoxazinones: Reductive Cyclization Strategies. Retrieved from .

  • National Institutes of Health (NIH). (2025). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Benzazocines. Retrieved from .

  • Cardiff University. (2025). Mechanistic Studies into the Reductive Functionalization of Nitro Compounds. Retrieved from .

  • ChemicalBook. (2025).[4] 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one Properties and Synthesis. Retrieved from .

Disclaimer: This protocol involves the use of hazardous chemicals (nitro compounds, strong acids). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl (4-cyano-2-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-CN-NO2-004 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Yield Optimization & Troubleshooting for Williamson Ether Synthesis of Deactivated Phenols

Executive Summary

You are attempting to synthesize Methyl (4-cyano-2-nitrophenoxy)acetate via a Williamson ether synthesis. This transformation involves the alkylation of 4-hydroxy-3-nitrobenzonitrile with methyl bromoacetate .

While theoretically straightforward, this specific substrate presents a "Goldilocks" challenge:

  • High Acidity: The ortho-nitro and para-cyano groups make the phenol highly acidic (

    
     ~6.0–6.5), meaning deprotonation is easy.
    
  • Low Nucleophilicity: The same electron-withdrawing groups (EWG) that aid deprotonation also stabilize the resulting phenoxide, making it a sluggish nucleophile.

  • Labile Product: The methyl ester is susceptible to hydrolysis under the basic conditions required for the reaction, leading to the carboxylic acid byproduct (often mistaken for low yield).

This guide provides the mechanistic insight and validated protocols to overcome these competing factors.

Part 1: Critical Reaction Parameters (The "Why")

The Nucleophilicity Paradox

In standard Williamson syntheses, we worry about the base strength. Here, the base is secondary; the nucleophile's sluggishness is the primary bottleneck.

  • Mechanism: The phenoxide oxygen's electron density is delocalized into the ortho-nitro and para-cyano groups. It attacks the alkyl halide (

    
    ), but slowly.
    
  • Solution: You must use a polar aprotic solvent (DMF or NMP) to solvate the cation (

    
    ), leaving the phenoxide "naked" and more reactive. Acetone is often too low-boiling to drive this specific sluggish reaction to completion.
    
The Hydrolysis Trap

The most common cause of "low yield" in this reaction is not failure to react, but loss of product during reaction or workup .

  • The Enemy: Water + Base.

  • The Risk: Methyl esters hydrolyze 10x faster than ethyl esters. If your solvent is "wet" or you use hydroxide bases (NaOH/KOH), you will saponify your product into (4-cyano-2-nitrophenoxy)acetic acid .

  • Detection: If your product stays at the baseline on TLC (high polarity) or disappears into the aqueous layer during extraction, you have hydrolyzed the ester.

Base Selection: vs. NaH
BaseSuitabilityNotes

(Anhydrous)
High Ideal. Mild enough to prevent rapid ester hydrolysis, strong enough to deprotonate the acidic nitrophenol.

Very High The "Cesium Effect" increases solubility in organic solvents, accelerating the reaction. Use if

is too slow.
NaH Low Risky. Generates

. Highly basic; trace water creates NaOH, instantly hydrolyzing the ester.
Triethylamine (TEA) Medium Can work, but the resulting ammonium salt can complicate purification.

Part 2: Troubleshooting Guide (Q&A)

Q1: The reaction stalls at 60% conversion after 12 hours. Adding more alkyl halide doesn't help.

  • Diagnosis: The phenoxide is likely "poisoned" by hydrogen bonding or the alkyl halide has degraded.

  • Fix (The Finkelstein Boost): Add 10 mol% Potassium Iodide (KI) . This converts the methyl bromoacetate (or chloroacetate) into the highly reactive methyl iodoacetate in situ.

  • Fix (Temperature): Increase temperature to 60–70°C. Do not exceed 80°C to avoid degrading the nitro group or the ester.

Q2: I isolated a solid, but the NMR shows a missing methyl singlet at ~3.7 ppm.

  • Diagnosis: You isolated the carboxylic acid byproduct (hydrolysis).

  • Cause: Wet DMF or prolonged exposure to aqueous base during workup.

  • Corrective Action:

    • Dry DMF over 4Å molecular sieves for 24h before use.

    • Quench Protocol: Do not pour the reaction into strong NaOH. Pour into ice-cold dilute HCl (0.5 M) or saturated

      
      . This neutralizes residual carbonate immediately, protecting the ester.
      

Q3: The product is oiling out and difficult to crystallize.

  • Diagnosis: Residual DMF or impurities.

  • Fix:

    • Perform a thorough water wash (5x) of the organic layer to remove DMF.

    • Triturate the oil with cold Methanol or Ethanol. The nitro/cyano groups usually make these compounds crystalline solids.

Part 3: Optimized Protocol (Self-Validating)

Target Scale: 1.0 gram (Adjust proportionally)

Reagents
  • Substrate: 4-hydroxy-3-nitrobenzonitrile (1.0 eq)

  • Alkylating Agent: Methyl bromoacetate (1.1 eq)

  • Base:

    
     (powdered, anhydrous) (1.5 eq)
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Optional but recommended for speed.

  • Solvent: DMF (Anhydrous) - Concentration: 0.5 M

Step-by-Step Workflow
  • Activation: In a dry round-bottom flask, dissolve 4-hydroxy-3-nitrobenzonitrile in anhydrous DMF. Add powdered

    
    .
    
    • Checkpoint: Stir at Room Temp (RT) for 15 mins. The solution should turn bright yellow/orange (formation of nitrophenoxide anion).

  • Addition: Add KI (if using). Then, add Methyl bromoacetate dropwise via syringe.

    • Why? Dropwise addition prevents localized high concentrations that could favor side reactions.

  • Reaction: Heat to 60°C . Monitor by TLC (Eluent: 30% EtOAc in Hexanes).

    • Validation: Product should appear as a less polar spot (

      
       ~0.5) compared to starting phenol (
      
      
      
      ~0.2).
  • Workup (Critical for Yield):

    • Cool to RT.

    • Pour mixture into Ice-Water containing 10mL of saturated

      
       . (Buffer prevents hydrolysis).
      
    • Precipitate may form.[1][2] If solid, filter and wash with water.

    • If oil, extract with Ethyl Acetate (3x).[3] Wash combined organics with Water (5x) to remove DMF, then Brine (1x).

  • Purification:

    • Dry over

      
      , filter, and concentrate.[4]
      
    • Recrystallize from Ethanol or MeOH/Water mixture if necessary.

Part 4: Visualization

Pathway & Logic Flow

The following diagram illustrates the reaction pathway and the critical decision points for troubleshooting.

G Start Start: 4-hydroxy-3-nitrobenzonitrile Deprotonation Step 1: Deprotonation (K2CO3 / DMF) Start->Deprotonation Intermediate Nitrophenoxide Anion (Yellow/Orange) Deprotonation->Intermediate Fast Reaction Step 2: SN2 Attack (+ Methyl Bromoacetate) Intermediate->Reaction Check TLC Check (Is SM remaining?) Reaction->Check Product Target: Methyl Ester (High Yield) Check->Product Complete Side_Hydrolysis Issue: Hydrolysis (Product is Acid) Check->Side_Hydrolysis Product is polar/acidic (Wet Solvent/High pH) Side_Stall Issue: Stalled Rxn (Low Conversion) Check->Side_Stall SM persists (Poor Nucleophile) Side_Stall->Reaction Add KI (Finkelstein) Increase Temp to 60C

Figure 1: Reaction pathway and troubleshooting logic for the synthesis of Methyl (4-cyano-2-nitrophenoxy)acetate.

References

  • BenchChem. (2025).[5] Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroaromatics. Retrieved from

  • Organic Chemistry Portal. (2025). Williamson Ether Synthesis: Mechanism and Side Reactions. Retrieved from

  • Thalluri, K., et al. (2014).[6] Ethyl 2-Cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-Mediated Lossen Rearrangement. Journal of Organic Chemistry, 79, 3765-3775.[6] (Demonstrates reactivity of similar cyano/nitro acetate scaffolds). Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Planning and Limitations. Retrieved from

Sources

Removing unreacted 4-cyano-2-nitrophenol from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the removal of unreacted 4-cyano-2-nitrophenol (also known as 4-hydroxy-3-nitrobenzonitrile) from reaction mixtures. This guide is structured as a Tier 3 Support Knowledge Base, designed for immediate application in a research setting.

Subject: Removal of 4-cyano-2-nitrophenol (CAS: 3272-08-0) Status: Active Guide Applicable For: Organic Synthesis, Medicinal Chemistry, Process Development[1]

Compound Profile & Behavior

Before attempting removal, understand the "enemy."[2] 4-cyano-2-nitrophenol is not a standard phenol; it is a super-acidic phenol .[1]

PropertyValueImplication for Purification
Structure Phenol + Nitro (ortho) + Cyano (para)Highly electron-deficient ring.[1]
pKa (Acidic) ~4.7 (Predicted)Critical: It is as acidic as acetic acid.[1][2] It will deprotonate even with weak bases like

.[1][2]
Appearance Yellow Crystalline PowderActs as a persistent visual contaminant; even trace amounts cause yellowing.[1][2]
Solubility High in EtOAc, DCM, DMSOHard to remove by simple solvent triturating unless the product is very non-polar.[1][2]
TLC Behavior Streaks/Tails on Silicaacidic nature causes interaction with silanols; requires acidified mobile phase for sharp peaks.[1][2]

Troubleshooting Tickets (Q&A)

Ticket #001: "Standard Extraction Failed. The organic layer is still yellow."

User Report: I washed my reaction mixture (EtOAc) with water and brine, but the organic layer remains bright yellow. TLC shows the starting material spot is still there.[2]

Root Cause: Water and brine are neutral (pH ~7).[1][2] While 4-cyano-2-nitrophenol is acidic, it is not acidic enough to fully ionize in neutral water, especially when partitioned against a good organic solvent.[1][2] It remains protonated and stays in the organic phase.[2]

Solution: The "pH Swing" Protocol Because the pKa is ~4.7, you must raise the aqueous pH to at least 7–8 to drive the equilibrium toward the phenolate anion (which is water-soluble).

  • The Fix: Wash the organic layer (EtOAc or DCM) with saturated aqueous Sodium Bicarbonate (

    
    ) .[1][2]
    
    • Why:

      
       (pH ~8.[1][2]5) is basic enough to deprotonate the phenol (
      
      
      
      ).[2]
    • Observation: The aqueous layer should turn intense yellow (phenolate formation), while the organic layer lightens.

  • Repeat: Perform 3x washes. The color transfer is your visual indicator of success.[2]

  • Verification: Check the pH of the aqueous wash.[1][2] If it is not basic, you have exhausted the base; add more.[2]

Warning: If your product is also an acid (e.g., carboxylic acid), this method will extract your product too.[1][2] See Ticket #003.

Ticket #002: "I have a stubborn emulsion during the basic wash."

User Report: Added


 to remove the phenol, but now I have a three-phase rag layer that won't separate.

Root Cause: The deprotonated nitrophenolate anion acts as a surfactant.[1][2] The nitro and cyano groups make the "head" very polar, while the benzene ring remains lipophilic. This stabilizes emulsions.[1][2]

Solution: Ionic Strength & Filtration [1][2]

  • Add Brine: Do not use pure

    
     solution. Use a 1:1 mixture of saturated 
    
    
    
    and Saturated Brine
    . The high ionic strength disrupts the emulsion.
  • The Celite Trick: If the emulsion persists, filter the entire biphasic mixture through a pad of Celite.[2] The physical shear often breaks the emulsion bubbles.

  • Solvent Switch: If using DCM (bottom layer), switch to EtOAc (top layer).[1][2] Emulsions often settle better when the organic layer is on top.[2]

Ticket #003: "My product is also acidic (or sensitive to base)."

User Report: I cannot use


 because my product is a carboxylic acid/phenol, or it decomposes in base.

Root Cause: Chemoselectivity issue.[1][2] You cannot rely on pKa differences if both species are acidic.[1][2]

Solution: Chromatographic Filtering or Scavenging Do not use liquid-liquid extraction.[1][2] Use solid-phase tools.

  • Option A: Anion Exchange Resin (The "Teabag" Method)

    • Use a weak base anion exchange resin (e.g., Amberlyst A21 or equivalent tertiary amine resin).[1][2]

    • Protocol: Add 3–5 equivalents (w.r.t contaminant) of resin to the reaction mixture. Stir for 30–60 mins. The acidic phenol binds to the resin. Filter off the resin.[2]

    • Why: Resins often differentiate based on sterics and local acidity.[1][2]

  • Option B: Chromatography with Acid Modifier [1][2]

    • Run a silica column.[1][2][3]

    • Crucial Step: Add 1% Acetic Acid to your mobile phase.[1][2]

    • Mechanism:[1][2][4] The acetic acid suppresses the ionization of the nitrophenol, preventing it from streaking (tailing) and allowing it to elute as a sharp band, usually distinct from your product.

Ticket #004: "Analytical Confusion: Is it gone?"

User Report: My NMR looks clean, but the solid is slightly yellow. Is it the phenol?

Root Cause: Nitrophenols have high extinction coefficients.[1][2] Even 0.1% contamination can cause visible yellowing, which might be below the detection limit of a standard 1H NMR (especially if peaks overlap).[2]

Solution: The "Base Shake" Test (Self-Validating)

  • Take a tiny amount of your isolated solid (<1 mg).[1][2]

  • Dissolve it in a drop of EtOAc.

  • Add a drop of aqueous NaOH or

    
    .[1][2]
    
  • Result: If the aqueous droplet turns bright yellow/orange instantly, you still have phenol contamination.[1][2] If it stays colorless, the yellow color is likely intrinsic to your product or a different impurity.[2]

Decision Logic (Workflow)

The following diagram illustrates the logical flow for removing 4-cyano-2-nitrophenol based on product properties.

PurificationLogic Start Start: Reaction Mixture (Contains 4-cyano-2-nitrophenol) Q_Acidic Is your PRODUCT Acidic? (Carboxylic acid, tetrazole, etc.) Start->Q_Acidic Chromatography Method: Column Chromatography Mobile Phase: +1% Acetic Acid Q_Acidic->Chromatography Yes Q_BaseSensitive Is Product Base Sensitive? Q_Acidic->Q_BaseSensitive No Success Organic Layer Clean (Proceed to drying) Chromatography->Success Resin Alternative: Scavenging Resin (Requires careful pKa matching) NeutralWash Method: Neutral Buffer Wash (Phosphate pH 7.0) + Brine Q_BaseSensitive->NeutralWash Yes BaseWash Method: Aggressive Base Wash (Sat. NaHCO3 or 1M NaOH) Q_BaseSensitive->BaseWash No Check Visual Check: Aqueous layer turns YELLOW? BaseWash->Check Check->BaseWash No (Repeat) Check->Success Yes

Caption: Decision matrix for selecting the optimal purification route based on product stability and acidity.

Summary of Quantitative Data

Solvent SystemSolubility of ContaminantRemoval Efficiency (Extraction)Notes
Water (Neutral) Low< 10%Ineffective.[1][2] Phenol stays in organic phase.[1][2]
1M HCl Low~0%Counter-productive.[1][2] Fully protonates phenol.[1][2]
Sat.

High (as salt)> 98% Recommended Standard.
1M NaOH Very High (as salt)> 99%Risk of product hydrolysis.[1][2] Use only if product is stable.

References

  • ChemicalBook. (2024).[1][2] 4-Hydroxy-3-nitrobenzonitrile Chemical Properties and Safety. Retrieved from

  • Sigma-Aldrich. (n.d.).[1][2] 4-Hydroxy-3-nitrobenzonitrile Product Specification. Retrieved from [1][5]

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 76758, 4-Hydroxy-3-nitrobenzonitrile. Retrieved from

  • Restek. (n.d.). Nitrophenol Analysis and Properties. Retrieved from

Sources

Technical Support Center: Troubleshooting Nitrophenol O-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the O-alkylation of nitrophenols. The Williamson ether synthesis is the cornerstone method for generating substituted nitroaromatic ethers, which are critical intermediates in medicinal chemistry and materials science[1]. However, achieving high conversion rates requires precise control over the reaction microenvironment.

Because the nitro group is strongly electron-withdrawing, it fundamentally alters the electronics of the phenolic hydroxyl group. This guide provides field-proven, mechanistically grounded solutions to diagnose and resolve stalled conversions, side reactions, and poor yields.

Mechanistic Pathway & Competing Reactions

Understanding the causality behind low yields begins with the reaction mechanism. The process relies on a bimolecular nucleophilic substitution (SN2) where the nitrophenoxide anion attacks an alkyl halide[1]. However, this pathway is in direct competition with base-catalyzed E2 elimination[2].

G NP Nitrophenol (Substrate) Phenoxide Nitrophenoxide Anion (Naked Nucleophile) NP->Phenoxide + Base Base Base (e.g., K2CO3) Deprotonation Base->Phenoxide SN2 SN2 Pathway (O-Alkylation) Phenoxide->SN2 + Primary R-X Polar Aprotic Solvent E2 E2 Pathway (Elimination) Phenoxide->E2 + Sec/Tert R-X Steric Hindrance RX Alkyl Halide (R-X) Electrophile RX->SN2 RX->E2 Ether Target Ether (High Yield) SN2->Ether Alkene Alkene Byproduct (Low Ether Conversion) E2->Alkene

Reaction pathways in nitrophenol alkylation highlighting SN2 vs E2 competition.

Core Troubleshooting FAQs: The Causality of Low Conversion

Q1: My reaction stalls at 40-50% conversion despite extending the reaction time to 24 hours. Should I use a stronger base like NaH instead of K2CO3? A: Switching to Sodium Hydride (NaH) is rarely necessary for nitrophenols and can sometimes cause unwanted degradation. Due to the strong electron-withdrawing nature of the nitro group, p-nitrophenol is significantly more acidic (pKa ~7.15) than unsubstituted phenol (pKa ~10). Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) is thermodynamically sufficient for complete deprotonation[1]. The real culprit is likely solubility or moisture. K2CO3 operates heterogeneously in organic solvents. If your K2CO3 is clumped or the solvent is strictly anhydrous but non-polar, the base cannot interact with the substrate. Solution: Finely mill the K2CO3 before use, or switch to a highly polar aprotic solvent like DMF or Acetonitrile to enhance the solubility of the resulting potassium nitrophenoxide[3].

Q2: I am using Ethanol as a solvent because it dissolves my starting materials perfectly, but my yields are terrible. Why? A: Protic solvents like ethanol or water are highly detrimental to the SN2 rate of this reaction. While they dissolve the reagents, they also form a dense hydrogen-bond network around the nitrophenoxide anion[2]. This solvation shell drastically reduces the nucleophilicity of the oxygen. Solution: Switch to a polar aprotic solvent like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN)[4]. These solvents solvate the metal cation (e.g., K+) but leave the phenoxide anion "naked" and highly reactive, accelerating the SN2 attack.

Q3: I am trying to synthesize an isopropyl ether derivative, but I am mostly recovering unreacted nitrophenol and a gaseous byproduct. What is happening? A: You are observing a classic SN2 vs. E2 competition[5]. The nitrophenoxide anion is not just a nucleophile; it is also a base. When you use a sterically hindered secondary alkyl halide (like isopropyl bromide), the SN2 trajectory to the electrophilic carbon is blocked. Instead, the phenoxide abstracts a beta-hydrogen from the alkyl halide, triggering an E2 elimination that yields propene gas and regenerates the nitrophenol[2]. Solution: The Williamson ether synthesis fails or performs poorly with secondary and tertiary halides[5]. If you must install a secondary alkyl group, consider alternative methodologies like the Mitsunobu reaction, which utilizes secondary alcohols directly without E2 competition.

Q4: I am using an alkyl chloride instead of an alkyl iodide to save costs, but the reaction is incredibly slow. How can I accelerate it without increasing the temperature to the point of decomposition? A: Alkyl chlorides are poor electrophiles because the carbon-chlorine bond is strong and chloride is a relatively poor leaving group compared to iodide (Reactivity: I > Br > Cl)[6]. Solution: Add a catalytic amount (10-20 mol%) of Sodium Iodide (NaI) or Potassium Iodide (KI) to the reaction mixture[4]. This triggers an in situ Finkelstein reaction: the iodide displaces the chloride to form a highly reactive alkyl iodide intermediate, which is rapidly consumed by the nitrophenoxide.

Quantitative Reaction Parameters

The following table summarizes optimized, field-validated reaction conditions for various nitrophenol substrates to ensure >90% conversion[1].

SubstrateAlkylating AgentBaseSolventTemp (°C)Time (h)Expected Yield
4-NitrophenolEthyl IodideK2CO3Acetonitrile806~95%
4-NitrophenolBenzyl BromideNaOHEthanol/Water*Reflux2>90%
2-NitrophenolMethyl IodideK2CO3DMF1004~92%
2,4-DinitrophenolEthyl BromideK2CO3AcetoneReflux8~88%

*Note: While protic solvents generally slow SN2 reactions, highly reactive electrophiles like benzyl bromide can still achieve high yields in biphasic or protic systems due to the highly stabilized transition state.

Self-Validating Experimental Protocol: Synthesis of 4-Nitrophenyl Ethyl Ether

This protocol is designed as a self-validating system . At critical junctures, observable physical changes will confirm that the underlying chemical mechanisms are functioning correctly.

Reagents:

  • 4-Nitrophenol (1.0 equiv, 10 mmol)

  • Ethyl Iodide (1.2 equiv, 12 mmol)

  • Anhydrous K2CO3 (2.0 equiv, 20 mmol)

  • Anhydrous Acetonitrile (MeCN) (50 mL)

Step-by-Step Methodology:

  • Preparation of the Base: Pulverize the anhydrous K2CO3 in a mortar and pestle immediately before use. Causality: Maximizes the surface area for the heterogeneous deprotonation step.

  • Substrate Solvation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenol in 50 mL of anhydrous MeCN. The solution will appear pale yellow.

  • Deprotonation (Validation Step 1): Add the pulverized K2CO3 to the stirring solution. Stir at room temperature for 30 minutes.

    • Self-Validation Check: The reaction mixture must transition from a pale yellow solution to a vibrant, opaque, deep orange/red suspension. This intense color shift is the optical signature of the highly conjugated p-nitrophenoxide anion forming. If the color does not change, your base is inactive or your solvent is wet. Do not proceed until this color shift is observed.

  • Electrophile Addition: Attach a reflux condenser. Slowly add Ethyl Iodide via syringe.

  • Thermal Activation: Heat the reaction to 80°C (reflux for MeCN) using an oil bath. Stir vigorously for 6 hours.

  • In-Process Monitoring (Validation Step 2): After 4 hours, pull a 0.1 mL aliquot, dilute with ethyl acetate, and spot on a Silica TLC plate (Eluent: 80:20 Hexanes:Ethyl Acetate). 4-nitrophenol is highly polar and will stay near the baseline; the ether product will run significantly higher (Rf ~0.6).

  • Quenching and Workup: Once TLC confirms the disappearance of the baseline spot, cool the flask to room temperature. Quench by adding 50 mL of distilled water to dissolve the inorganic salts.

    • Self-Validation Check: The deep orange color should fade significantly as the unreacted phenoxide is protonated or washed into the aqueous layer.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 1M NaOH (20 mL) to remove any trace unreacted starting material, followed by brine (30 mL). Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the pure ether.

Diagnostic Workflow for Low Conversion

Use the following logical decision tree to systematically isolate the variable causing stalled reactions.

Workflow Start Low Conversion Observed (<50% Yield) CheckColor Did reaction turn deep yellow/orange? Start->CheckColor BaseIssue Optimize Base: Mill K2CO3 or use Cs2CO3 CheckColor->BaseIssue No (Incomplete Deprotonation) CheckSolvent Is solvent polar aprotic? (DMF, DMSO, MeCN) CheckColor->CheckSolvent Yes (Phenoxide Formed) SolventIssue Switch to DMF/MeCN Ensure strictly anhydrous CheckSolvent->SolventIssue No (Protic/Non-polar) CheckRX Is Alkyl Halide Primary or Secondary? CheckSolvent->CheckRX Yes E2Issue Secondary/Tertiary RX causes E2 elimination. CheckRX->E2Issue Secondary/Tertiary TempIssue Increase Temp (80-100°C) or add KI catalyst CheckRX->TempIssue Primary

Diagnostic workflow for troubleshooting low conversion in O-alkylation.

References

Sources

Technical Support Center: Minimizing Hydrolysis Side Reactions During Methyl Ester Workup

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing hydrolysis side reactions during workup of methyl esters Audience: Researchers, scientists, and drug development professionals Content Type: Technical Troubleshooting Guide & FAQs[1]

Core Directive & Technical Overview

Methyl esters are ubiquitous in organic synthesis but possess a specific vulnerability: they are prone to hydrolysis under both acidic and basic conditions, particularly during the aqueous workup phase. While methyl esters are generally more stable than activated esters, they can degrade rapidly into carboxylic acids (saponification) or transesterify if improper quenching and extraction protocols are used.[2]

The "Hydrolysis Triangle" of Risk: To minimize side reactions, you must control three variables simultaneously:

  • pH: Extreme pH (especially >10 or <2) accelerates hydrolysis logarithmically.[1][2]

  • Temperature: Hydrolysis rates increase significantly with temperature; quenching is almost always exothermic.[1][2]

  • Contact Time: Emulsions increase the interfacial surface area between the organic ester and the aqueous nucleophiles (OH⁻ or H₂O), driving the reaction forward.

This guide provides self-validating protocols to navigate these risks.

Troubleshooting Guide (Q&A)

Issue 1: Quenching Basic Reactions (Saponification Risk)

Q: I am performing an alkylation using a strong base (e.g., LiHMDS, LDA) on a substrate containing a methyl ester. How do I quench the reaction without triggering saponification?

A: The danger here is the transient spike in pH upon adding water. A strong base will generate hydroxide ions immediately upon contact with water, rapidly hydrolyzing the ester before the bulk pH neutralizes.

Solution: The Buffered Inverse Quench Do not add water directly to the reaction.[1] Instead, pour the reaction mixture into a cold, buffered solution.

  • Recommended Buffer: Saturated aqueous Ammonium Chloride (NH₄Cl).[1][2]

  • Mechanism: NH₄Cl provides an immediate proton source (pKa ~9.2).[1][2] It neutralizes the strong base (LDA/LiHMDS) to form the amine and ammonia, clamping the pH below the saponification threshold (typically pH >10-11).

  • Protocol:

    • Cool a vigorously stirring saturated NH₄Cl solution to 0°C.

    • Cannulate or slowly pour the cold reaction mixture into the NH₄Cl solution.

    • Dilute immediately with your extraction solvent (e.g., Et₂O or EtOAc) to sequester the ester in the organic phase.

Issue 2: The "Impossible" Emulsion

Q: During extraction, my separatory funnel formed a thick emulsion. I'm worried that prolonged contact with the aqueous phase is hydrolyzing my ester. How do I break it quickly?

A: Emulsions are the silent killers of esters.[1][2] They maximize the surface area for hydrolysis.[1][2] You must break them physically or chemically—waiting is not an option for labile esters.[1][2]

Troubleshooting Steps (In order of aggression):

  • The Brine Shock: Add saturated NaCl (brine).[1][2][3] This increases the ionic strength of the aqueous layer, "salting out" the organics and decreasing water solubility.[4]

  • Phase Filtration: If the emulsion persists (often due to fine particulates), filter the entire biphasic mixture through a pad of Celite or a loose plug of glass wool.[1] This physically coalesces the droplets.[1][2]

  • Co-Solvent Addition: Add a small amount of Methanol (if compatible) or more extraction solvent.[1][2] Note: Avoid adding more water.[1][2][5]

  • Centrifugation: If available, transfer to centrifuge tubes and spin at 2000-3000 rpm for 2 minutes. This is the most effective method for stubborn emulsions.[1][2]

Issue 3: Quenching Aluminum Hydride Reductions

Q: I used LiAlH₄ in the presence of a methyl ester (or to reduce it to an alcohol), but the standard water/NaOH quench ("Fieser method") seems to degrade my product. What is the alternative?

A: The standard Fieser workup uses 15% NaOH, which creates localized hot spots of high pH—fatal for sensitive esters.[1]

Solution: The Glauber’s Salt Quench (Non-Aqueous) Use Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O).[1][2][6]

  • Why it works: The water required for quenching is released slowly from the crystal lattice of the salt. This moderates the exotherm and avoids adding free liquid water or strong base.[1][2]

  • Protocol:

    • Dilute the reaction mixture with wet ether or THF.

    • Add solid Na₂SO₄[1][2]·10H₂O portion-wise until gas evolution ceases.[1][2][3][6]

    • Stir for 15-20 minutes. The aluminum salts will form a coarse, granular precipitate (not a slime).

    • Filter and concentrate.

Critical Data: pH Stability Zones

Understanding the "Safe Zone" is critical for method development.[1][2] The following table summarizes the risk levels for methyl esters during aqueous workup.

pH RangeRisk LevelDominant MechanismRecommended Action
< 2 HighAcid-Catalyzed Hydrolysis (Reversible)Avoid prolonged contact.[1][2] Neutralize with cold NaHCO₃ immediately.
2 - 4 ModerateAcid-CatalyzedWork quickly.[1][2] Keep temperature < 5°C.
4 - 7 Safe Minimal HydrolysisTarget this range. Use Phosphate or Citrate buffers if necessary.[1][2]
7 - 9 LowBase-Catalyzed (Slow)Acceptable for short durations.[1][2] Use NH₄Cl buffer.[1][2]
> 10 Critical Saponification (Irreversible)Avoid. If high pH is required for extraction (e.g., amines), work at 0°C and separate phases < 2 mins.[1][2]

Visualizations

Diagram 1: Workup Decision Tree

This logic flow helps you select the correct quench method based on your reaction conditions.[1][2]

WorkupDecision Start Start: Reaction Complete (Contains Methyl Ester) CheckCond Check Reaction pH/Reagents Start->CheckCond IsBasic Strong Base Present? (LDA, LiHMDS, NaH) CheckCond->IsBasic Base IsAcidic Strong Acid Present? (H2SO4, HCl) CheckCond->IsAcidic Acid IsAluminum Aluminum Hydride Used? (LiAlH4, DIBAL) CheckCond->IsAluminum Reductant QuenchNH4Cl Inverse Quench into Cold Sat. NH4Cl (Buffers to pH ~9) IsBasic->QuenchNH4Cl QuenchBicarb Quench into Cold Sat. NaHCO3 (Neutralizes Acid) IsAcidic->QuenchBicarb QuenchSulfate Add Solid Na2SO4·10H2O (Releases water slowly, Avoids NaOH) IsAluminum->QuenchSulfate EmulsionCheck Did Emulsion Form? QuenchNH4Cl->EmulsionCheck QuenchBicarb->EmulsionCheck QuenchSulfate->EmulsionCheck BreakEmulsion 1. Add Brine 2. Filter (Celite) 3. Centrifuge EmulsionCheck->BreakEmulsion Yes Final Dry Organic Layer (MgSO4/Na2SO4) & Concentrate EmulsionCheck->Final No BreakEmulsion->Final

Caption: Decision tree for selecting the optimal quenching protocol to preserve methyl esters.

Diagram 2: Mechanism of Hydrolysis Intervention

Visualizing where the workup steps intervene in the hydrolysis pathway.[1]

HydrolysisIntervention Ester Methyl Ester (R-COOMe) Attack Nucleophilic Attack (OH- or H2O) Ester->Attack High pH / Heat Tetra Tetrahedral Intermediate Attack->Tetra Product Carboxylic Acid (Hydrolysis Product) Tetra->Product Irreversible (Base) Cold Intervention 1: Low Temp (0°C) Slows Kinetics Cold->Attack Inhibits Buffer Intervention 2: Buffer (NH4Cl) Removes OH- Buffer->Attack Neutralizes Time Intervention 3: Fast Separation Prevents Equilibrium Time->Tetra Halts

Caption: Strategic intervention points to block the hydrolysis mechanism during workup.

Experimental Protocols

Protocol A: The "Safe" Ammonium Chloride Quench

Best for: Reactions containing strong bases (LDA, LiHMDS, NaH).

  • Preparation: Prepare 100 mL of saturated NH₄Cl solution and chill to 0°C in an ice bath.

  • Quenching: Transfer the reaction mixture (via cannula or dropping funnel) into the stirring NH₄Cl solution. Do not add the NH₄Cl to the reaction vessel, as this may cause local heating.

  • Extraction: Immediately add the organic extraction solvent (Ether/EtOAc).[1][2] Shake vigorously for 30 seconds.

  • Separation: Allow layers to separate. If the interface is cloudy, add 10 mL of saturated Brine.

  • Drying: Separate the organic layer and dry over anhydrous MgSO₄ immediately.

Protocol B: Breaking Stubborn Emulsions with Rochelle's Salt

Best for: Aluminum hydride reductions (DIBAL, LiAlH₄) where aluminum salts cause "slime" emulsions.

  • Preparation: Prepare a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt).

  • Quenching: Quench the reaction carefully with wet solvent or minimal water at 0°C.

  • Complexation: Add the Rochelle's Salt solution (approx. 20 mL per gram of hydride reagent).

  • Stirring: Crucial Step: Stir vigorously at room temperature for 30–60 minutes. The tartrate will chelate the aluminum, turning the cloudy emulsion into two clear, distinct layers.

  • Separation: Separate the layers. The organic phase should be clear.[1][2]

References

  • University of Calgary. Hydrolysis of Esters: Mechanism and Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. Methyl Esters: Protection and Deprotection. Retrieved from [Link]

  • Biotage. (2023).[1][2] Tackling Emulsions: Strategies for Separation. Retrieved from [Link]

  • Master Organic Chemistry. Saponification: Basic Hydrolysis of Esters. Retrieved from [Link]

Sources

Technical Support Center: Solubilization Strategies for Methyl (4-cyano-2-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when handling highly functionalized aromatic compounds. Methyl (4-cyano-2-nitrophenoxy)acetate (CAS: 652997-70-1)[1] presents a classic solubility paradox: it often requires processing in non-polar organic phases for extractions or chromatographic separations, yet its inherent chemical structure strongly resists dissolution in these media.

This guide provides field-proven, mechanistically grounded troubleshooting protocols to overcome these solubility barriers without compromising your downstream scientific applications.

Part 1: The Causality of Insolubility (FAQs)

Q: Why does Methyl (4-cyano-2-nitrophenoxy)acetate crash out of non-polar solvents like hexane, heptane, or cyclohexane?

A: The resistance to dissolution is a thermodynamic issue rooted in intermolecular forces. Methyl (4-cyano-2-nitrophenoxy)acetate possesses multiple highly polar, electron-withdrawing functional groups: a cyano group (-CN), a nitro group (-NO


), and an ester linkage (-COOCH

) attached to a phenoxy ring.

These groups create a massive permanent dipole moment, facilitating strong intermolecular dipole-dipole interactions and


 stacking within the solid crystal lattice. Non-polar solvents (e.g., aliphatic hydrocarbons) only offer weak London dispersion forces, which are energetically insufficient to overcome the lattice energy of the solute. According to Reichardt's principles of solvent effects[2], the solvent must match the polarizability and dipole moment of the solute to achieve a negative Gibbs free energy of solution (

).

Q: Can I just increase the volume of the non-polar solvent to force dissolution?

A: No. Because the solubility limit (saturation point) in strictly non-polar aliphatic solvents is near zero, adding more solvent only dilutes the suspension without shifting the thermodynamic equilibrium. You must alter the solvent's physical properties or apply external energy.

Part 2: Troubleshooting Workflows & Self-Validating Protocols

Scenario A: Downstream Application Allows Solvent Modification

Q: How can I achieve complete dissolution if my protocol allows for slight solvent modifications?

A: The most reliable method is the Co-Solvent Gradient Protocol . By introducing a small volumetric fraction of a polar aprotic solvent, you disrupt the solute's crystal lattice while maintaining the bulk non-polar characteristics of the mixture.

Protocol 1: Co-Solvent Gradient Solubilization

  • Baseline Preparation: Weigh the required mass of Methyl (4-cyano-2-nitrophenoxy)acetate into a dry, borosilicate glass vial.

  • Primary Wetting: Add 5% to 10% (v/v) of a polar aprotic "bridge" solvent (e.g., Ethyl Acetate or Dichloromethane). Swirl gently. The polar solvent intercalates between the aromatic rings, disrupting the

    
     stacking.
    
  • Bulk Dilution: Slowly add the bulk non-polar solvent (e.g., Hexane) dropwise while under continuous vortex mixing (800 rpm) to prevent localized precipitation.

  • Self-Validation Check (Visual): Hold the vial against a concentrated light source. If the solution is optically clear with no Tyndall effect (light scattering by micro-particulates), dissolution is complete. If turbidity persists, proceed to step 5.

  • Kinetic Energy Application: Sonicate the suspension in an ultrasonic bath at 35 kHz for 10 minutes at 30°C to overcome the kinetic activation barrier.

Scenario B: Strict Non-Polar Environment Required

Q: What if my downstream application strictly requires a 100% non-polar environment (e.g., specific organometallic catalysis)?

A: If co-solvents are strictly prohibited, you must rely on thermodynamic manipulation (heat) or phase transfer techniques, adhering to standard practical organic chemistry guidelines[3].

Protocol 2: Thermodynamic & Kinetic Entrainment

  • Suspension: Suspend the compound in a non-polar solvent with higher polarizability (e.g., switch from Hexane to Toluene, as Toluene's aromatic ring offers transient

    
     interactions).
    
  • Thermal Agitation: Heat the mixture to 60°C under an inert atmosphere (N

    
    /Ar) using a reflux condenser. The increased thermal energy (
    
    
    
    ) compensates for the unfavorable entropy of mixing.
  • Self-Validation Check (Spectroscopic): Filter the hot solution through a pre-warmed 0.22 µm PTFE syringe filter. Take a 10 µL aliquot, dilute it in acetonitrile, and measure the concentration via UV-Vis spectroscopy. Compare the absorbance against a standard curve to ensure the required molarity is achieved before proceeding to your reaction.

Part 3: Quantitative Solvent Selection Data

To optimize your solvent system, refer to the polarity and solubility matrix below.

Table 1: Solvent Systems and Estimated Solubilization Efficacy

Bulk SolventPolarity Index (P')Recommended Co-SolventCo-Solvent Ratio (v/v)Solubilization Efficacy & Rationale
Hexane 0.1Ethyl Acetate (P'=4.4)10 - 15%Moderate: Excellent for silica gel chromatography gradients.
Heptane 0.2Dichloromethane (P'=3.1)10 - 20%Moderate to High: DCM provides superior dipole disruption.
Toluene 2.4None (Heat to 60°C)0%High: Relies on thermodynamic heating and

affinity.
Cyclohexane 0.2Tetrahydrofuran (P'=4.0)5 - 10%High: THF acts as a strong H-bond acceptor for transition states.

Part 4: Solubilization Decision Workflow

Follow this logical workflow to determine the best path for resolving your specific solubility issue.

G A Solubility Issue: Methyl (4-cyano-2-nitrophenoxy)acetate in Non-Polar Solvent B Is strict non-polar environment required? A->B C Use Co-Solvent System (e.g., 5-15% EtOAc/DCM) B->C  No D Apply Kinetic/Thermodynamic Energy B->D  Yes G Complete Dissolution Achieved C->G E Heat to 60°C & Sonicate (15 min) D->E  Direct Solvation F Use Phase Transfer Catalyst (e.g., TBAB) D->F  Biphasic Rxn E->G F->G

Decision tree for resolving Methyl (4-cyano-2-nitrophenoxy)acetate solubility in non-polar solvents.

Part 5: References

  • Title: Solvents and Solvent Effects in Organic Chemistry (4th Edition) Source: John Wiley & Sons / Scientific Research Publishing URL: [Link]

  • Title: Vogel's Textbook of Practical Organic Chemistry (5th Edition) Source: Semantic Scholar / Longman Scientific & Technical URL: [Link]

Sources

Controlling exotherms during nitration or alkylation steps

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Exotherm Management in Nitration & Alkylation

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Mission: To provide researchers with high-level, mechanism-based troubleshooting for high-energy electrophilic aromatic substitutions.

Module 1: Nitration – The "Accumulation" Trap

User Query: "I am adding my mixed acid dropwise at 0°C. The temperature remains stable for the first 20 minutes, but then suddenly spikes by 15°C despite constant cooling. Why is this happening?"

Dr. Vance: You are likely experiencing thermal accumulation due to a mismatch between your dosing rate and the reaction rate.

In heterogenous nitrations (organic phase + aqueous acid phase), the reaction rate is often limited by mass transfer (mixing efficiency) rather than intrinsic kinetics. If you dose mixed acid faster than it can disperse and react, unreacted nitric acid accumulates in the reactor.

When the mixing finally catches up—or if the temperature drifts up slightly, triggering the reaction—all that accumulated potential energy releases simultaneously. This is the classic "runaway" scenario described by Stoessel [1].

The Diagnostic Protocol (Self-Validating System): To confirm if your process is "Dosage Controlled" (Safe) or "Accumulation Controlled" (Unsafe), perform the Heat Flow Interruption Test using a reaction calorimeter (RC1) or a sensitive temperature probe.

  • Establish Baseline: Begin dosing at your standard rate.

  • The Stop-Check: Abruptly stop the dosing pump.

  • Observe

    
    : 
    
    • Scenario A (Safe): The reactor temperature (or heat flow signal) drops immediately to baseline. This confirms the reaction consumes reagents as fast as they are added (Dosage Controlled).

    • Scenario B (Critical): The temperature continues to rise or stays elevated for >30 seconds. This confirms unreacted reagent is present (Accumulation Controlled).

Corrective Action:

  • Increase Agitation: Nitration is often biphasic. Ensure your impeller creates a vortex that pulls the lighter organic phase down into the heavy acid phase.

  • Raise T (Counter-intuitive): Sometimes, running too cold slows the kinetics so much that reagents accumulate. Running 5°C warmer might increase the consumption rate enough to prevent accumulation [2].

Visualization: The Accumulation Danger Loop

NitrationAccumulation Dosing Acid Dosing Starts Mixing Mixing/Mass Transfer Dosing->Mixing Accumulation CRITICAL: Reagent Accumulation Dosing->Accumulation Rate Too High Reaction Reaction Occurs Mixing->Reaction Good Mixing Mixing->Accumulation Poor Mixing or Too Cold Heat Heat Release Reaction->Heat Spike Thermal Spike / Runaway Reaction->Spike Massive Release Heat->Dosing Controlled Loop Accumulation->Reaction Delayed Trigger

Figure 1: Logic flow distinguishing between a controlled process and an accumulation-induced runaway.

Module 2: Friedel-Crafts Alkylation – Viscosity & Quenching

User Query: "My aluminum chloride (


) alkylation turned into a thick sludge. Heat transfer dropped, and the internal temp rose. Then, during the water quench, it almost boiled over. How do I manage this?"

Dr. Vance: You are fighting two distinct thermodynamic enemies here: Complexation Viscosity during the reaction and Hydrolysis Enthalpy during the quench.

1. The Viscosity Issue: Friedel-Crafts reactions often produce a dense, ionic liquid byproduct (often called "Red Oil") consisting of the Lewis acid complexed with the product [3]. This sludge coats reactor walls and impeller blades, drastically reducing the Heat Transfer Coefficient (


).
  • Protocol: Do not use neat reagents. Dilute with a solvent that dissolves the complex (e.g., Nitrobenzene or Dichloromethane, though safety concerns apply).

  • Engineering: Switch from a magnetic stir bar (useless in sludge) to an overhead stirrer with a high-torque anchor or helical ribbon impeller to physically scrape the walls and maintain heat exchange.

2. The Quench Hazard: The quench is often more dangerous than the reaction. Hydrolysis of


 releases 

gas and massive heat (

kJ/mol) [4].

The Reverse-Quench Protocol: Never add water to the reaction mixture.

  • Prepare: A separate vessel with a large volume of ice/water (high thermal mass).

  • Transfer: Slowly cannulate or pump the reaction mixture into the quench vessel.

  • Control: This ensures the "hot" species is always the limiting reagent, preventing a bulk temperature spike.

Module 3: Advanced Engineering – Batch vs. Flow

User Query: "We are scaling up a nitration. The safety team is worried about the adiabatic temperature rise (


) being >120°C. Should we switch to continuous flow?"

Dr. Vance: Absolutely. For highly exothermic nitrations, batch reactors are inherently limited by their surface-area-to-volume ratio (


). As you scale up, 

(heat generation) grows cubically, while

(cooling capacity) only grows quadratically.

Comparative Data: Batch vs. Continuous Flow

ParameterBatch Reactor (5L)Continuous Flow (Micro-reactor)Impact
SA/V Ratio


Flow has 500x better cooling geometry [5].
Heat Transfer (

)


Flow removes heat as fast as it's generated.
Active Inventory 5.0 Liters< 0.05 LitersA failure in flow is a "burp"; in batch, it's a crater.
Selectivity Variable (Hot spots)High (Isothermal)Flow prevents dinitration by eliminating hot spots.

The Flow Protocol:

  • Feeds: Pump A (Substrate/Solvent) + Pump B (Mixed Acid).

  • Mixer: Use a T-mixer or static mixer with high Reynolds number (

    
    ) to ensure immediate mass transfer.
    
  • Residence Time: Calculate tube length such that reaction completes inside the cooled zone.

  • Quench: Flow directly into a cooling quench zone.

Visualization: Continuous Flow Safety Logic

FlowChemistry Substrate Organic Substrate Mixer Micro-Mixer (Instant Mass Transfer) Substrate->Mixer Acid Nitrating Acid Acid->Mixer Reactor Residence Time Unit (High Surface Area Cooling) Mixer->Reactor Isothermal Control Quench In-Line Quench Reactor->Quench Product Waste Collection Quench->Waste

Figure 2: Schematic of a continuous flow setup, emphasizing the separation of mixing and heat removal.

Module 4: Emergency Protocols

User Query: "The cooling chiller just failed during a 10L nitration. Temperature is rising 2°C/min. What do I do?"

Dr. Vance: This is a Loss of Cooling (LOC) event. You have minutes before thermal runaway becomes irreversible.

Immediate Action Plan:

  • KILL THE FEED: Stop addition pumps immediately. This is the primary control variable.

  • MAX AGITATION: Do not stop the stirrer. Stopping agitation leads to phase separation and heat accumulation in the acid layer, which can detonate if mixing restarts [6].

  • EMERGENCY DUMP (If

    
    ):  If the temperature crosses the Onset of Decomposition (determined by DSC/ARC data), dump the reactor contents into a pre-filled emergency quench tank (water/ice) via the bottom valve.
    
  • EVACUATE: If

    
     continues to rise exponentially, evacuate the area. Nitration runaways can pressurize vessels beyond their burst disk rating in seconds.
    

References

  • Stoessel, F. (2008).[1] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[1][2][3] Link

  • Gustin, J. L. (1998). "Safety of Nitration Reactions." Organic Process Research & Development. Link

  • Olah, G. A. (1964).
  • U.S. Chemical Safety Board (CSB). (2002). Investigation Report: Thermal Runaway and Explosion. Link

  • Plutschack, M. B., et al. (2017). "The Hitchhiker’s Guide to Flow Chemistry." Chemical Reviews. Link

  • Health and Safety Executive (HSE). (2014). Designing and Operating Safe Chemical Reaction Processes. Link

Sources

Separation of O-alkylation vs C-alkylation byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation of O-alkylation vs. C-alkylation Byproducts Audience: Researchers, Medicinal Chemists, Process Chemists

Introduction: The Ambident Dilemma

You are likely here because your alkylation of an enolate or phenolate yielded a mixture of isomers. This is the classic "Ambident Nucleophile" problem. The negative charge is delocalized over two atoms (usually Oxygen and Carbon), and the electrophile can attack either site.

  • C-Alkylation: Usually the desired pathway for carbon-carbon bond formation (e.g.,

    
    -alkylated ketones).
    
  • O-Alkylation: Forms enol ethers (from ketones) or ethers (from phenols). Often considered the "impurity," though sometimes the target.

This guide provides the logic to prevent the mixture and the protocols to separate it if it's already formed.

Module 1: Diagnostic & Prevention (The "Why")

Before attempting separation, verify if your reaction conditions inadvertently favored the wrong isomer. We use HSAB (Hard and Soft Acids and Bases) Theory to predict the outcome.

The Decision Matrix
  • Hard species (high charge density) prefer O-attack .

  • Soft species (polarizable) prefer C-attack .

VariableFavors O-Alkylation (Hard)Favors C-Alkylation (Soft)Mechanistic Reason
Solvent Polar Aprotic (DMSO, HMPA, DMF)Protic (Alcohols, Water) or Non-polar (THF, Ether)Polar aprotic solvents solvate the cation, leaving the "naked" O- anion free to attack. Protic solvents H-bond to Oxygen, shielding it and forcing C-attack.
Counter-ion Large/Soft (K

, Cs

, R

N

)
Small/Hard (Li

, Na

)
Li

coordinates tightly to Oxygen, blocking it. Large cations (Cs

) dissociate, leaving Oxygen exposed.
Electrophile Hard (Sulfonates, Sulfates, Silyl chlorides)Soft (Iodides, Bromides)Hard electrophiles track to the region of highest negative charge density (Oxygen). Soft electrophiles track to the HOMO (Carbon).
Leaving Group OTs, OTf (Oxygen-philic)I, Br (Carbon-philic)Symbiotic effect in the transition state.
Visualizing the Reaction Pathway

Use this logic flow to determine if your conditions are fighting your desired outcome.

ReactionOutcome Start Enolate/Phenolate Formed Solvent Solvent Choice Start->Solvent Ion Counter-Ion Start->Ion O_Alk O-Alkylation (Ether/Enol Ether) Solvent->O_Alk Polar Aprotic (DMSO, DMF) C_Alk C-Alkylation (Ketone/C-Phenol) Solvent->C_Alk Protic/Non-Polar (tBuOH, THF) Ion->O_Alk Loose Ion Pair (K+, Cs+, Ammonium) Ion->C_Alk Tight Ion Pair (Li+, Na+)

Figure 1: Decision tree for predicting alkylation sites based on reaction variables.

Module 2: Chemical Separation Protocols (The "Hack")

Chromatography is often difficult because O- and C-isomers can have similar R


 values. Chemical separation  exploits the drastic difference in stability and acidity between the isomers.
Scenario A: Phenol Alkylation (Ether vs. C-Alkyl Phenol)
  • The Problem: You wanted an ether (O-alkyl), but got some ring alkylation (C-alkyl).

  • The Advantage: The O-product is neutral. The C-product is still a phenol, meaning it is acidic (pKa ~10).

Protocol: Claisen Alkali Wash
  • Dissolve: Take the crude reaction mixture up in a non-polar organic solvent (Et

    
    O or Toluene). Avoid DCM if possible (emulsion risk).
    
  • Extract: Wash the organic layer 2x with Claisen Alkali (6M KOH in water/methanol).

    • Why: The C-alkylated phenol is deprotonated and moves into the aqueous layer as a phenolate salt. The O-alkylated ether remains in the organic layer.

  • Recover (Optional): If you need the C-alkyl byproduct, acidify the aqueous layer with HCl and extract with ether.

  • Finish: Wash the original organic layer with water, brine, dry over MgSO

    
    , and concentrate.
    
Scenario B: Enolate Alkylation (Enol Ether vs. Ketone)
  • The Problem: You wanted an

    
    -alkyl ketone (C-alkyl), but got the enol ether (O-alkyl).
    
  • The Advantage: Enol ethers are acid-labile (unstable to acid). Ketones are acid-stable.

Protocol: Sacrificial Hydrolysis

Instead of trying to separate the enol ether, destroy it .

  • Dissolve: Dissolve the crude mixture in THF or Acetone.

  • Hydrolysis: Add 1N HCl (aqueous) or dilute H

    
    SO
    
    
    
    . Stir at Room Temperature for 15–60 minutes.
    • Mechanism:[1][2][3][4][5][6][7] The enol ether hydrolyzes back to the starting ketone (and the alcohol from the alkyl group).[1]

  • Workup: Neutralize with saturated NaHCO

    
    .
    
  • Purification: Now you only have to separate the product (

    
    -alkyl ketone) from the starting material (original ketone), which usually have very different polarities, rather than separating the difficult O- vs C-isomers.
    

Module 3: Chromatographic Separation

If chemical separation is not an option (e.g., acid-sensitive substrates), use these chromatographic techniques.

TLC Visualization (Differentiating Isomers)

You cannot rely on UV alone. Use stain specificity to tell them apart.

StainC-Alkylated Product (Ketone)O-Alkylated Product (Enol Ether)
2,4-DNP (Dinitrophenylhydrazine)Positive (Red/Orange) . Reacts with the carbonyl.[3][4][6][7]Negative . (Unless it hydrolyzes on the plate).
KMnO

(Permanganate)
Negative (usually).Positive (Yellow/Brown) . Oxidizes the electron-rich double bond.
Iodine Chamber Variable.Positive . Reversibly complexes with the

-system.
Column Chromatography "Pro-Tip"

Warning: Silica gel is slightly acidic (pH 4–5).

  • Risk: If you are trying to isolate the Enol Ether (O-alkyl) , the acidity of the silica can hydrolyze it on the column, destroying your product during purification.

  • Solution: Pre-treat your silica column with 1% Triethylamine (Et

    
    N)  in your eluent system to neutralize the silica before loading your sample.
    

Module 4: Critical Pitfalls (Thermal Instability)

The Claisen Rearrangement Trap

If your alkylating agent was an Allyl halide (e.g., Allyl bromide), you face a specific thermal risk.[8][9]

  • Scenario: You have O-allylated product (Allyl vinyl ether or Allyl aryl ether).

  • The Error: You attempt to purify by Distillation or high-temperature GC.

  • The Result: Heat triggers a [3,3]-sigmatropic rearrangement (Claisen Rearrangement).[7] The O-allyl group migrates to the Carbon, converting your O-product into the C-product irreversibly.

Rule: Never heat O-allyl ethers above 100°C unless you intend to rearrange them.

SeparationLogic Mixture Crude Mixture: (O-Alkyl + C-Alkyl) CheckType Substrate Type? Mixture->CheckType PhenolPath Phenol System CheckType->PhenolPath EnolatePath Ketone/Enolate System CheckType->EnolatePath ActionPhenol Extraction: Wash with 6M KOH (Claisen Alkali) O-Alkyl stays in Organic PhenolPath->ActionPhenol CheckTarget Target Molecule? EnolatePath->CheckTarget TargetC Target: C-Alkyl (Ketone) CheckTarget->TargetC TargetO Target: O-Alkyl (Enol Ether) CheckTarget->TargetO ActionHydrol Hydrolysis: Treat with 1N HCl Destroys O-Alkyl TargetC->ActionHydrol ActionChrom Chromatography: Neutralize Silica with 1% Et3N Avoid Heat (Claisen Risk) TargetO->ActionChrom

Figure 2: Troubleshooting workflow for separation based on substrate and target.

References

  • HSAB Theory & Kornblum's Rule: Pearson, R. G. (1963). "Hard and Soft Acids and Bases". Journal of the American Chemical Society, 85(22), 3533–3539. Link

  • Solvent Effects on Ambident Nucleophiles: Kornblum, N., et al. (1955). "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Alkylation of Ambident Anions". Journal of the American Chemical Society, 77(23), 6269–6280. Link

  • Claisen Rearrangement Mechanism: Wipf, P. (1991). "Claisen Rearrangements".[3][7] Comprehensive Organic Synthesis, 5, 827-873. Link

  • Enol Ether Hydrolysis Kinetics: Kresge, A. J. (1987). "The hydrolysis of vinyl ethers and vinyl sulfides". Accounts of Chemical Research, 20(10), 364–370. Link

  • TLC Staining Guide: Merck KGaA. "TLC Visualization Reagents". Link

Sources

Stability of Methyl (4-cyano-2-nitrophenoxy)acetate under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

Methyl (4-cyano-2-nitrophenoxy)acetate is a highly functionalized intermediate often used in agrochemical and pharmaceutical scaffolds. Its structural core presents a "stability paradox":

  • The Phenol Ether: The ether linkage is generally robust but is activated by the electron-withdrawing Nitro (

    
    ) and Cyano (
    
    
    
    ) groups, making the ring electron-deficient.
  • The Ester Tail: The methyl ester is the "Achilles' heel." The same electron-withdrawing influence that activates the ring also pulls electron density from the ether oxygen, reducing its donation to the carbonyl. This makes the ester carbonyl highly electrophilic and exceptionally prone to hydrolysis (saponification), even under mild basic conditions.

Core Directive: This compound is stable in acidic and neutral media but exhibits rapid degradation in aqueous base (pH > 9) and nucleophilic solvents.

Critical Troubleshooting Guide (The "Emergency Room")

Use this section if you are currently observing unexpected results in your workflow.

Issue 1: "My product precipitated as a solid during aqueous workup, but NMR shows the methyl peak is gone."
  • Diagnosis: Unintended Saponification.

  • The Science: You likely used a basic wash (e.g.,

    
     or saturated 
    
    
    
    with prolonged contact) to remove unreacted phenol. The base hydrolyzed the methyl ester to the free carboxylic acid: (4-cyano-2-nitrophenoxy)acetic acid .
  • Immediate Fix: Check the pH of the aqueous layer. If basic, acidify carefully to pH 2-3 with

    
    . The carboxylic acid derivative will precipitate.[1] You can re-esterify this using 
    
    
    
    , but yield loss is inevitable.
  • Prevention: Use neutral water washes. If a basic wash is required to remove starting phenol, use cold dilute carbonate and minimize contact time (< 5 mins).

Issue 2: "The reaction mixture turned bright yellow/orange and I recovered the starting phenol."
  • Diagnosis: Ether Cleavage (

    
    ). 
    
  • The Science: The 2-nitro and 4-cyano groups make the aromatic ring extremely electron-deficient. In the presence of strong, hard nucleophiles (like hydroxide or methoxide) and heat, the nucleophile attacks the aromatic ring at the C1 position, displacing the glycolic ester moiety. This releases the 4-cyano-2-nitrophenolate anion, which is intensely colored (yellow/orange).

  • Prevention: Avoid strong bases (hydroxide, alkoxides) at elevated temperatures. Stick to weak, non-nucleophilic bases like Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
Issue 3: "I see a new spot on TLC after stirring in Ethanol."
  • Diagnosis: Transesterification.

  • The Science: In the presence of any base (even trace impurities), the methyl ester will exchange with the solvent alcohol.

  • Prevention: Always match the solvent to the ester. Use Methanol for methyl esters. If you must use Ethanol, ensure the system is strictly neutral or acidic.

Visualizing the Instability

The following diagram illustrates the two primary degradation pathways. Note that Path A (Hydrolysis) is kinetically favored under mild conditions, while Path B (Cleavage) occurs under harsher conditions.

DegradationPathways Start Methyl (4-cyano-2-nitrophenoxy)acetate (Target Molecule) OH_Ion Base Attack (OH- / RO-) Start->OH_Ion Inter_A Tetrahedral Intermediate OH_Ion->Inter_A Fast Attack at Carbonyl Inter_B Meisenheimer Complex OH_Ion->Inter_B Slow Attack at Aromatic Ring Prod_A Product A (Major): (4-cyano-2-nitrophenoxy)acetic acid (Hydrolysis) Inter_A->Prod_A Loss of OMe Prod_B Product B (Minor/Harsh): 4-cyano-2-nitrophenol (Ether Cleavage) Inter_B->Prod_B Loss of Glycolic moiety

Figure 1: Degradation pathways of Methyl (4-cyano-2-nitrophenoxy)acetate in basic media. Path A is the dominant failure mode.

Validated Protocols

Protocol A: Safe Synthesis (Williamson Ether Synthesis)

Objective: Synthesize the target without hydrolyzing the ester.

Reagents:

  • 4-cyano-2-nitrophenol (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     eq)
    
  • Methyl bromoacetate (

    
     eq)
    
  • Potassium Carbonate (

    
    ), anhydrous (
    
    
    
    eq)
  • Solvent: DMF (Dimethylformamide) or Acetone (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the phenol in DMF (

    
     concentration).
    
  • Base Addition: Add

    
    . The solution will turn yellow (phenoxide formation). Stir for 15 min at RT.
    
  • Alkylation: Add methyl bromoacetate dropwise.

  • Reaction: Stir at RT to

    
     . Do not exceed 
    
    
    
    to prevent side reactions.
  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench (CRITICAL): Pour the mixture into ice-cold dilute HCl (

    
    ) . Do not pour into water alone, as the residual carbonate will create a basic solution and hydrolyze your product.
    
  • Isolation: Filter the precipitate or extract with Ethyl Acetate.

Protocol B: Stability Assessment (HPLC)

Objective: Determine the half-life of your specific batch in your buffer of choice.

ParameterCondition
Column C18 Reverse Phase (

)
Mobile Phase A Water +

Formic Acid (Acidic modifier stabilizes the ester)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 min
Detection UV at 254 nm (Aromatic) and 300 nm (Nitro/Cyano conjugation)
Sample Prep Dissolve

in

MeCN. Dilute 1:10 into test buffer.

Deep Dive FAQ

Q: Why is this specific ester so much more labile than a standard methyl benzoate? A: It comes down to electronic activation . In a standard alkyl ester, the oxygen adjacent to the carbonyl donates some electron density into the carbonyl carbon (resonance), making it less "hungry" for nucleophiles. In your compound, the oxygen is attached to a phenyl ring with Nitro and Cyano groups.[2] These are powerful electron-withdrawing groups (EWGs). They pull electron density away from the ether oxygen, disabling its ability to stabilize the ester carbonyl. The result? A "super-electrophilic" carbonyl that reacts with bases much faster than standard esters [1].

Q: Can I use Potassium Hydroxide (KOH) instead of Carbonate? A: Absolutely not. KOH provides a high concentration of free hydroxide ions (


). Even at low temperatures, this will cause rapid saponification (hydrolysis). Carbonate (

) is a much weaker base and, in aprotic solvents like Acetone/DMF, acts primarily to deprotonate the phenol without attacking the ester [2].

Q: How should I store this compound? A: Store at


 under an inert atmosphere (Argon/Nitrogen). Ensure the container is strictly dry. Moisture intrusion over months can lead to autocatalytic hydrolysis (where the generated acid catalyzes further degradation).

Troubleshooting Decision Tree

Troubleshooting Start Start: Observed Issue Q1 Is the product acidic (low pH)? Start->Q1 Result1 Hydrolysis (Saponification) Cause: Exposure to aqueous base. Q1->Result1 Yes Q2 Is the product intensely colored (Yellow/Orange)? Q1->Q2 No Result2 Ether Cleavage (SNAr) Cause: Strong nucleophile + Heat. Q2->Result2 Yes Q3 Does NMR show Ethyl/Isopropyl groups? Q2->Q3 No Result3 Transesterification Cause: Wrong solvent (EtOH/IPA). Q3->Result3 Yes Result4 Check Purity via HPLC (Likely stable) Q3->Result4 No

Figure 2: Diagnostic logic flow for identifying degradation modes.

References

  • Wolfe, S. et al. (2009).[3] The Neutral Hydrolysis of Methyl Acetate.[3][4] NRC Publications. (Establishes the baseline kinetics for methyl ester hydrolysis, which is accelerated by electron-withdrawing substituents). 4[5][6][7][8]

  • National Institutes of Health (NIH). Base-Mediated Nitrophenyl Reductive Cyclization. (Demonstrates the use of Potassium Carbonate in Toluene/DMF for handling sensitive nitrophenyl esters, validating Protocol A). 9[5][6][7][8][9]

  • Getz, J.J. et al. (1993).[10] Mechanism of Hydrolysis of O-Imidomethyl Derivatives of Phenols. Journal of Organic Chemistry.[10] (Details the leaving group potential of substituted phenols and hydrolysis kinetics). 10[7][8]

  • UCLA Chemistry. Acidity of Substituted Phenols. (Provides pKa data explaining the acidity of 4-cyano-2-nitrophenol and its stability as a leaving group). 7[5][6][7][8]

Sources

Validation & Comparative

1H NMR chemical shifts of Methyl (4-cyano-2-nitrophenoxy)acetate in CDCl3

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the 1H NMR chemical shifts for Methyl (4-cyano-2-nitrophenoxy)acetate in Deuterated Chloroform (


). It is designed for researchers and drug development professionals requiring precise structural verification and reaction monitoring protocols.

Publish Comparison Guide

Executive Summary

Methyl (4-cyano-2-nitrophenoxy)acetate (CAS: 652997-70-1) is a critical intermediate in the synthesis of agrochemicals and pharmaceutical precursors, particularly diphenyl ether herbicides. Its structural integrity is defined by a 1,2,4-trisubstituted benzene ring bearing a nitro group, a nitrile group, and a methyl glycolate ether moiety.

This guide details the specific 1H NMR signature required to validate the synthesis of this molecule from its precursor, 4-cyano-2-nitrophenol . The primary diagnostic signals are the singlet resonances of the methyl ester (


 ~3.80 ppm) and methylene ether (

~4.85 ppm)
, alongside a distinct aromatic pattern that confirms the O-alkylation over N- or C-alkylation byproducts.

Structural Analysis & Chemical Shift Assignments

The molecule consists of two distinct domains: the Aromatic Core (4-cyano-2-nitrophenyl) and the Aliphatic Tail (methyl acetate).

Predicted 1H NMR Data ( , 400 MHz)

Note: Values are derived from substituent additivity rules and analogous (2-nitrophenoxy)acetate derivatives.

PositionProton TypeChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
H-3 Aromatic8.25 – 8.35 Doublet (d)~2.0Ortho to

and

. Most deshielded due to synergistic electron-withdrawing effects.
H-5 Aromatic7.75 – 7.85 Doublet of Doublets (dd)~8.7, 2.0Ortho to

, Para to

.
H-6 Aromatic7.10 – 7.20 Doublet (d)~8.7Ortho to ether oxygen. Shielded by the electron-donating resonance of the oxygen.

Methylene4.85 – 4.90 Singlet (s)-Deshielded by adjacent oxygen and carbonyl group.

Methyl3.80 – 3.85 Singlet (s)-Typical methyl ester resonance.

Comparative Analysis: Performance & Alternatives

This section compares the target molecule against its synthetic precursor and alternative ester analogs to provide a robust framework for reaction monitoring.

Comparison 1: Reaction Monitoring (Precursor vs. Product)

Objective: Confirm the completion of O-alkylation of 4-cyano-2-nitrophenol with methyl bromoacetate.

FeaturePrecursor: 4-Cyano-2-nitrophenolProduct: Methyl (4-cyano-2-nitrophenoxy)acetateDiagnostic Action
Hydroxyl Proton Broad Singlet (

10.0–11.0)
Absent Disappearance confirms consumption of phenol.
Ether Linkage AbsentSinglet (

4.85)
Appearance confirms formation of

.
Ester Methyl AbsentSinglet (

3.80)
Appearance confirms incorporation of the methyl ester.
Aromatic Shift H-6 is more deshieldedH-6 is shielded (

~7.15)
O-Alkylation increases electron density at the ortho (H-6) position relative to the free phenol.
Comparison 2: Structural Verification (Methyl vs. Ethyl Ester)

Objective: Distinguish between the Methyl ester (target) and the Ethyl ester (common analog or transesterification byproduct).

FeatureTarget: Methyl EsterAlternative: Ethyl Ester
Alkoxy Signal Singlet (3H) at

3.80 ppm
Quartet (2H) at

4.25 ppm
Terminal Methyl N/ATriplet (3H) at

1.30 ppm
Validation Single peak integration = 3HCoupled system (q + t) integration = 2H + 3H

Experimental Protocols

Protocol A: Synthesis & Sample Preparation

Context: Synthesis via


 reaction of 4-cyano-2-nitrophenol with methyl bromoacetate using 

in Acetone or DMF.
  • Workup: After reaction completion (TLC monitoring:

    
     Product > 
    
    
    
    Phenol), dilute with water and extract with Ethyl Acetate.
  • Drying: Dry organic layer over anhydrous

    
     and concentrate in vacuo.
    
  • NMR Prep:

    • Weigh 5–10 mg of the dried crude or purified solid.

    • Dissolve in 0.6 mL of

      
        (99.8% D, with 0.03% TMS).
      
    • Ensure the solution is clear; filter through a cotton plug if suspended solids (

      
       residues) remain.
      
Protocol B: NMR Acquisition Parameters
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Temperature: 298 K (25°C).

  • Pulse Sequence: Standard 1D proton (

    
     or equivalent).
    
  • Scans (NS): 16 (sufficient for >95% purity), 64 (for impurity profiling).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

  • Spectral Width: -2 to 14 ppm (to ensure capture of any residual phenol -OH).

Visualizations & Workflows

Figure 1: Reaction Monitoring Logic Flow

This diagram illustrates the decision process for validating the synthesis based on NMR signals.

ReactionMonitoring Start Crude Reaction Mixture CheckOH Check 10-11 ppm Region (Phenolic -OH) Start->CheckOH CheckAliphatic Check 3.5-5.0 ppm Region (New Singlets) CheckOH->CheckAliphatic OH Absent ResultIncomplete INCOMPLETE: Mixture of Product and Starting Material CheckOH->ResultIncomplete OH Present (Weak) ResultFail FAILURE: No Reaction (Only Phenol Signals) CheckOH->ResultFail OH Present (Strong) ResultSuccess SUCCESS: Product Formed (No OH, +OCH2, +OCH3) CheckAliphatic->ResultSuccess Singlets at 3.8 & 4.9 ppm CheckAliphatic->ResultFail No New Singlets

Caption: Logic flow for interpreting 1H NMR spectra during the synthesis of Methyl (4-cyano-2-nitrophenoxy)acetate.

Figure 2: Signal Assignment Map

Visual representation of the proton environments and their corresponding chemical shift zones.[1]

SignalMap H3 H-3 (Aromatic) Ortho to NO2/CN S_High3 8.30 ppm (d) H3->S_High3 H5 H-5 (Aromatic) Ortho to CN S_High2 7.80 ppm (dd) H5->S_High2 H6 H-6 (Aromatic) Ortho to Ether S_High1 7.15 ppm (d) H6->S_High1 OCH2 -OCH2- (Ether) Methylene S_Mid 4.85 ppm (s) OCH2->S_Mid OCH3 -OCH3 (Ester) Methyl S_Low 3.80 ppm (s) OCH3->S_Low

Caption: Mapping of structural protons to their expected chemical shift values in CDCl3.

References

  • CAS Registry Number 652997-70-1 .[2][3][4] Methyl (4-cyano-2-nitrophenoxy)acetate.[2][4] American Chemical Society.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Reference for substituent additivity rules).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Reference for 4-cyano-2-nitrophenol precursor data). Link

Sources

13C NMR peak assignments for cyano and nitro carbons in phenoxyacetates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 13C NMR spectral features for distinguishing cyano- and nitro-substituted phenoxyacetates. It is designed for researchers requiring definitive structural elucidation of pharmaceutical intermediates.

Executive Summary

Phenoxyacetates are ubiquitous scaffolds in agrochemicals (e.g., 2,4-D) and pharmaceutical precursors. Distinguishing between electron-withdrawing substituents—specifically Cyano (


)  and Nitro (

)
groups—on the aromatic ring is a common analytical challenge. While Infrared (IR) spectroscopy identifies functional groups, it lacks the positional precision of NMR.

This guide demonstrates that 13C NMR is the superior method for unambiguous assignment. The key differentiator is not just the functional group carbon, but the distinct electronic footprint these groups leave on the aromatic ipso carbons.

The Core Distinction
FeatureCyano-Phenoxyacetate Nitro-Phenoxyacetate
Diagnostic Peak

118 ppm
(Nitrile

)

142 ppm
(Aromatic

)
Aromatic Ipso Shift Shielded (

105 ppm)
Deshielded (

142 ppm)
Phenoxy Ipso (

)

160 ppm

163 ppm

Mechanistic Insight: Electronic Environments

To accurately assign peaks, one must understand the Substituent Chemical Shift (SCS) effects. Both groups are electron-withdrawing, but they operate via different mechanisms that drastically alter the 13C landscape.

The Nitro Group ( )
  • Effect: Strong Inductive (

    
    ) and Mesomeric (
    
    
    
    ) withdrawal.
  • Impact on Ipso Carbon: The carbon directly attached to the nitro group (

    
    ) is strongly deshielded  due to the paramagnetic currents induced by the electron-deficient nitrogen.
    
  • Spectral Signature: The

    
     resonance appears in the 140–145 ppm  range. Note that the nitro group itself contains no carbon, so its presence is inferred solely by this ring perturbation.
    
The Cyano Group ( )
  • Effect: Strong Inductive (

    
    ) and Mesomeric (
    
    
    
    ) withdrawal, but with magnetic anisotropy.
  • Impact on Ipso Carbon: The triple bond's anisotropy creates a shielding cone. Consequently, the aromatic carbon attached to the nitrile (

    
    ) is shielded , appearing upfield at 100–110 ppm .
    
  • The Nitrile Carbon: The

    
     carbon itself resonates at 117–119 ppm , a region often clear of aromatic interferences.
    

Comparative Analysis: Predicted Chemical Shifts

The following data assumes a para-substituted phenoxyacetate model (Ethyl 2-(4-substituted-phenoxy)acetate) in


.
Table 1: Critical Assignment Zones
Carbon Position4-Cyano Derivative (

ppm)
4-Nitro Derivative (

ppm)
Differentiation Logic
Nitrile (

)
118.5 AbsentPrimary Indicator: Sharp singlet in CN derivatives.
Aromatic Ipso (C-X) 105.0 (Shielded)142.0 (Deshielded)Secondary Indicator: Massive

ppm difference.
Aromatic Ipso (C-O) 160.5163.5Nitro group deshields the C-O carbon more than Cyano.
Aromatic Ortho to X 134.0126.0Nitro shields ortho carbons; Cyano deshields them.
Ester Carbonyl (

)
168.0168.0Minimal difference; not diagnostic.
Methylene (

)
65.565.5Minimal difference.

Note: Values are calculated based on standard Substituent Chemical Shift (SCS) additivity rules relative to benzene (128.5 ppm).

Visualizing the Shift Landscape

The following diagram illustrates the "Spectral Ruler"—where to look for the diagnostic peaks.

SpectralRuler cluster_cyano Cyano-Phenoxyacetate Signatures cluster_nitro Nitro-Phenoxyacetate Signatures s0 0 ppm (TMS) s60 60-70 ppm (OCH2) s100 100-110 ppm (Ar-C-CN) s118 118 ppm (C≡N) s128 120-130 ppm (Ar-H) s142 140-145 ppm (Ar-C-NO2) s160 160-165 ppm (Ar-C-O) s170 168 ppm (C=O)

Figure 1: Spectral Ruler highlighting the distinct chemical shift regions for Cyano (Red) vs. Nitro (Green) diagnostic carbons.

Experimental Protocol: High-Resolution Acquisition

Quaternary carbons (C-CN, C-NO2, C=O) have long relaxation times (


) and no Nuclear Overhauser Effect (NOE) enhancement, making them appear weak in standard proton-decoupled spectra.
Methodology for Definitive Assignment
  • Sample Preparation:

    • Dissolve 20–30 mg of compound in 0.6 mL

      
        (or DMSO-
      
      
      
      if solubility is poor).
    • Crucial: Use a high-quality NMR tube to minimize shimming errors.

  • Instrument Parameters (13C {1H} Decoupled):

    • Pulse Angle:

      
       (to avoid saturation of quaternary carbons).
      
    • Relaxation Delay (

      
      ):  Set to 2.0 – 3.0 seconds  (Standard is often 1.0s; increasing this ensures the nitrile and ipso carbons are fully relaxed and visible).
      
    • Scans (NS): Minimum 1024 scans (due to low sensitivity of quaternary carbons).

    • Spectral Width: 240 ppm (to capture carbonyls and reference standards).

  • Validation Workflow (HSQC & HMBC):

    • Step 1: Run HSQC. Identify all carbons attached to protons (Ar-H, CH2). The carbons remaining are your quaternary candidates (C-CN, C-NO2, C-O, C=O, C≡N).

    • Step 2: Run HMBC. This is the "gold standard" for connecting the pieces.

      • For Cyano: Look for correlations to the C≡N carbon (

        
        118 ppm). It usually shows no correlations or weak long-range coupling.
        
      • For Nitro: Look for the ipso carbon (

        
        142 ppm). It will show strong 3-bond correlations (
        
        
        
        ) to the meta protons.
Assignment Logic Flowchart

AssignmentFlow Start Start: Acquire 13C Spectrum Check118 Is there a peak at ~118 ppm? Start->Check118 Yes118 Yes: Suspect Nitrile (C≡N) Check118->Yes118 Peak Present No118 No: Suspect Nitro Check118->No118 Peak Absent CheckIpso Check Aromatic Region: Is there a shielded ipso C at ~105 ppm? Yes118->CheckIpso ConfirmCN CONFIRMED: Cyano-Phenoxyacetate CheckIpso->ConfirmCN Yes CheckDeshield Check Aromatic Region: Is there a deshielded ipso C at ~142 ppm? No118->CheckDeshield ConfirmNO2 CONFIRMED: Nitro-Phenoxyacetate CheckDeshield->ConfirmNO2 Yes

Figure 2: Logical decision tree for assigning Cyano vs. Nitro derivatives based on 13C spectral features.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for general SCS additivity rules).
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • BenchChem. (2025). A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Nitro-Aromatics. Link (Source for nitro-group specific shifts).

  • Reich, H. J. (2022). Structure Determination Using NMR: Chemical Shift Data. University of Wisconsin-Madison. Link (Verified database for nitrile and nitro substituent effects).

Comparative Mass Spectrometry Guide: Fragmentation Patterns of Nitro-Phenoxy Esters

[1][2][3]

Executive Summary

Objective: To provide a definitive technical comparison of the mass spectrometric behavior of nitro-phenoxy esters, specifically distinguishing between positional isomers (ortho- vs. para-substitution).

Context: Nitro-phenoxy esters are critical intermediates in the synthesis of herbicides, pharmaceutical APIs, and dyes.[1][2][3] During drug development and impurity profiling, distinguishing between positional isomers is a frequent analytical bottleneck.[3][4] Standard low-resolution MS often yields identical molecular ions (

23

Core Insight: The differentiation relies on the "Ortho Effect," a specific rearrangement mechanism unique to 1,2-disubstituted aromatic rings.[1][2][3] This guide details how to leverage this mechanism to confidently identify isomers without necessitating NMR isolation.[2][3]

Part 1: Mechanistic Comparison & Fragmentation Pathways[1]

The fragmentation of nitro-phenoxy esters under Electron Ionization (EI, 70 eV) is governed by the interplay between the electron-withdrawing nitro group and the ester functionality.[3]

The "Standard" Pathway (Para/Meta Isomers)

For para- and meta- isomers, the nitro group and the ester side chain are too distant to interact directly.[1][2][3] Fragmentation follows standard even-electron rules and radical site initiations.[2][3]

  • Primary Cleavage:

    
    -cleavage at the carbonyl carbon, leading to the loss of the alkoxy group (e.g., 
    
    
    ).[1][2][3]
  • Nitro Group Loss: Sequential loss of

    
     (30 Da) and 
    
    
    (28 Da) or direct loss of
    
    
    (46 Da).[2][3]
  • Base Peak: Often the acylium ion or the stabilized phenoxy cation.[1][2][3]

The "Ortho-Effect" Pathway (Ortho Isomers)

The ortho- isomer allows for a 6-membered transition state interaction between the nitro oxygen and the benzylic/ester hydrogens.[1][2][3]

  • Oxygen Transfer: Transfer of an oxygen atom from the nitro group to the side chain.[1][2][3]

  • Rearrangement: Elimination of neutral small molecules (often

    
     or 
    
    
    ) that is mechanistically impossible for para isomers.[1][2][3]
  • Diagnostic Ions: Presence of

    
     or 
    
    
    peaks that are absent or negligible in para isomers.[1][2][3]
Visualization: Fragmentation Decision Tree

The following diagram illustrates the divergent pathways for Ortho vs. Para isomers.

FragmentationPathwaysM_IonMolecular Ion (M+.)Nitro-Phenoxy EsterPara_PathPara/Meta Isomer(No Steric Interaction)M_Ion->Para_Path 1,4-Subst.Ortho_PathOrtho Isomer(Steric Proximity)M_Ion->Ortho_Path 1,2-Subst.Alpha_Cleaveα-Cleavage(Loss of -OR)Para_Path->Alpha_CleaveNitro_LossLoss of NO2 (46 Da)or NO (30 Da)Alpha_Cleave->Nitro_LossPara_ResultTypical Spectra:Dominant Acylium IonClean NO2 lossNitro_Loss->Para_ResultOrtho_EffectOrtho Effect Rearrangement(Nitro O -> Side Chain)Ortho_Path->Ortho_EffectSmall_NeutralElimination of OH (17 Da)or H2O (18 Da)Ortho_Effect->Small_NeutralOrtho_ResultDiagnostic Spectra:[M-OH]+ or [M-H2O]+Complex RearrangementsSmall_Neutral->Ortho_Result

Caption: Divergent fragmentation pathways for positional isomers. The Ortho Effect (right branch) creates unique diagnostic ions absent in Para/Meta isomers.[2][3]

Part 2: Comparative Experimental Data

The following data compares Ethyl 4-nitrophenylacetate (Para) against Ethyl 2-nitrophenylacetate (Ortho). This comparison serves as a proxy for the broader class of nitro-phenoxy esters.[1][2][3]

Table 1: Diagnostic Ion Comparison (EI, 70 eV)
FeaturePara-Isomer (Ethyl 4-nitrophenylacetate)Ortho-Isomer (Ethyl 2-nitrophenylacetate)Mechanistic Cause
Molecular Ion (

)
209 m/z (Distinct)209 m/z (Weak/Distinct)Parent molecule stability.[1][2][3]
Base Peak 136/137 m/z180/192 m/z (Variable)Para: Stable benzylic cation.[2][3] Ortho: Rearrangement product.
[M - OR] Dominant (m/z 164)Present but weaker

-cleavage is universal, but competes with ortho-rearrangement.[1][2][3]
[M - OH] / [M - H2O] Absent (< 1%)Diagnostic (m/z 192/191)Ortho Effect: Transfer of nitro oxygen to benzylic H, losing OH.[1][2][3]
[M - NO2] Strong (m/z 163)WeakPara loses

cleanly; Ortho rearranges before loss.[1][2][3]
Low Mass Region m/z 90, 89 (C7H6)m/z 120, 119Different skeletal breakdown products.[2][3]
Data Interpretation[1][5][6][7][8][9][10]
  • The Para Signature: Look for a "clean" spectrum dominated by the loss of the ethoxy group (

    
    ) and the nitro group (
    
    
    ).[1][2][3] The fragmentation is linear.[3]
  • The Ortho Signature: Look for "illogical" losses such as

    
     (OH) or 
    
    
    (H2O) from a molecule that lacks a hydroxyl group.[1][2][3] This is the definitive confirmation of the ortho-position.

Part 3: Experimental Protocol (Self-Validating)

To replicate these results and ensure data integrity, follow this specific GC-MS workflow. This protocol includes a System Suitability Test (SST) to validate that the source temperature is not inducing thermal degradation, which can mimic fragmentation.[2][3]

Sample Preparation
  • Solvent: Ethyl Acetate or Acetonitrile (HPLC Grade).[1][2][3] Avoid alcohols to prevent transesterification.[2][3]

  • Concentration: 100 µg/mL (ppm).[2][3]

  • Vial: Amber glass (nitro compounds are photodegradable).[1][2][3]

Instrument Parameters (Agilent/Thermo Standard)
  • Inlet: Split 20:1, Temp 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1][2][3]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1][2][3]

  • Ion Source: Electron Ionization (EI), 70 eV.[2][3]

  • Source Temp: 230°C (Critical: High source temps >250°C can artificially induce thermal degradation of the nitro group, confusing the ortho-effect interpretation).

Workflow Diagram

ExperimentalWorkflowSampleSample Prep100ppm in EtOAcInletGC Inlet250°C, Split 20:1Sample->InletSeparationSeparationDB-5ms ColumnInlet->SeparationSourceIon Source (EI)Set to 230°CSeparation->SourceDetectionMS DetectionScan 40-400 m/zSource->DetectionCheckData Check:Is M-17 present?Detection->CheckResult_OrthoID: Ortho IsomerCheck->Result_OrthoYesResult_ParaID: Para IsomerCheck->Result_ParaNo

Caption: Validated workflow for differentiating nitro-phenoxy ester isomers via GC-MS.

References

  • NIST Mass Spectrometry Data Center. Ethyl 4-nitrophenylacetate Mass Spectrum.[1][2][3] National Institute of Standards and Technology.[2][3][5][6] Available at: [Link][2][3]

  • NIST Mass Spectrometry Data Center. Ethyl 2-nitrophenylacetate Mass Spectrum. National Institute of Standards and Technology.[2][3][5][6] Available at: [Link][2][3]

  • Vairamani, M., et al. (1985).[1][2][3] Mass spectra of phenoxyacetyl derivatives.[1][2][3] Organic Mass Spectrometry.[1][2][3] (Discusses general phenoxy ester fragmentation).

  • Todua, N., et al. (2014).[1][2][3] Mass Spectrometry of Analytical Derivatives.[1][2][3] 2. “Ortho” and “Para” Effects.[1][2][3][7][8] NIST.[1][2][3][9][10][5][11][12] (Authoritative source on Ortho Effect mechanisms).

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Assessment of Methyl (4-cyano-2-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Pharmaceutical Intermediates

In pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is not merely determined at the final synthesis step; it is built upon the purity and characterization of its preceding intermediates.[1] Methyl (4-cyano-2-nitrophenoxy)acetate is a key intermediate whose impurity profile can directly impact the safety and efficacy of the final drug product. Therefore, establishing a robust, reliable, and stability-indicating analytical method is not a perfunctory quality control task but a strategic necessity.[1][2]

This guide provides an in-depth, experience-driven walkthrough of the development and validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of Methyl (4-cyano-2-nitrophenoxy)acetate. We will explore the causal logic behind each experimental choice, from stationary phase selection to mobile phase optimization. Furthermore, we will present a comparative analysis against an Ultra-Performance Liquid Chromatography (UPLC) method, offering a clear perspective on the trade-offs between traditional and advanced chromatographic techniques.

Part 1: Foundational HPLC Method Development

The primary objective is to develop a method that can accurately quantify the main compound while separating it from any potential process-related impurities and degradation products. This requires a systematic approach grounded in the physicochemical properties of the analyte.

Analyte Characterization: The Blueprint for Separation

Before the first injection, understanding the analyte is paramount. Methyl (4-cyano-2-nitrophenoxy)acetate is an aromatic compound featuring a nitro group, a cyano group, and a methyl ester. These functional groups dictate its polarity, solubility, and chromophoric properties.

PropertyValue / CharacteristicImplication for HPLC Method Development
Molecular Structure C₁₀H₈N₂O₅Aromatic nitro-compound with ester and nitrile functionalities.
Molecular Weight 236.18 g/mol ---
Predicted LogP ~1.5 - 2.0Moderately hydrophobic, making it an ideal candidate for Reversed-Phase (RP) HPLC.[3][4]
UV Chromophore Nitroaromatic SystemStrong UV absorbance is expected. A Photodiode Array (PDA) detector will be invaluable for determining the optimal detection wavelength (λmax) and assessing peak purity.[5][6]

Based on this profile, Reversed-Phase HPLC (RP-HPLC) is the logical starting point, utilizing a non-polar stationary phase and a polar mobile phase.[7]

The Method Development Workflow: A Logic-Driven Approach

The development process is not a linear path but an iterative cycle of optimization. The following workflow illustrates the decision-making process.

MethodDevelopmentWorkflow start_node start_node process_node process_node decision_node decision_node io_node io_node end_node end_node A Analyte Characterization (LogP, UV Scan) B Initial Column & Mobile Phase Selection (e.g., C18, ACN/H2O) A->B C Perform Initial Injection B->C D Adequate Retention? (k' = 2-10) C->D E Adjust % Organic (ACN/MeOH) D->E No F Good Peak Shape? (Tf ≈ 1) D->F Yes E->C G Adjust Mobile Phase pH / Try Different Column F->G No (Tailing/Fronting) I Adequate Resolution? (Rs > 1.5) F->I Yes G->C H Inject Impurity Standards & Stressed Sample H->I J Optimize Gradient Slope / Change Organic Modifier I->J No (Co-elution) K Method Optimization Complete I->K Yes J->H L Proceed to Validation K->L

Caption: Logical workflow for systematic HPLC method development.

Experimental Protocol: Building the Method

Step 1: Column and Mobile Phase Screening

  • Rationale: The choice of stationary phase is critical for achieving unique selectivity. While a C18 column is the workhorse of RP-HPLC, the aromatic and polar nature of our analyte suggests that a Phenyl-Hexyl phase could offer alternative selectivity through π-π interactions.[8][9] Acetonitrile (ACN) and methanol (MeOH) are compared as organic modifiers due to their differing solvent strengths and selectivities.[10]

  • Protocol:

    • Columns:

      • Standard C18 (e.g., 150 mm x 4.6 mm, 5 µm)

      • Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water (for MS compatibility and improved peak shape).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A broad scouting gradient (e.g., 5% to 95% B over 20 minutes) is run on both columns with both organic modifiers.

    • Detector: PDA detector scanning from 190-400 nm to capture the full UV spectrum and identify λmax.[11][12]

  • Anticipated Results & Decision: The C18 column is expected to provide good retention based on hydrophobicity. The Phenyl-Hexyl column may provide enhanced resolution for aromatic impurities. The chromatograms from the ACN gradient likely show sharper peaks compared to MeOH. Based on superior resolution and peak shape, the C18 column with an Acetonitrile/Water mobile phase is selected for further optimization. The λmax is determined to be approximately 254 nm.

Step 2: Gradient and Flow Rate Optimization

  • Rationale: The initial scouting gradient is refined to improve resolution between the main peak and any closely eluting impurities, while also minimizing the run time.

  • Protocol:

    • Based on the scouting run, a shallower gradient is developed around the elution time of the main peak.

    • The initial and final %B, as well as the gradient time, are adjusted iteratively to achieve a resolution (Rs) of >1.5 between all peaks.

    • Flow rate is maintained at 1.0 mL/min for a standard 4.6 mm ID column to ensure optimal efficiency.

Final Optimized HPLC Method

The iterative process leads to a robust and reliable method, summarized below.

ParameterOptimized Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 40% B to 70% B over 15 min, hold at 70% B for 2 min, return to 40% B over 1 min, equilibrate for 2 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector PDA/DAD at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50)

Part 2: Method Validation and Trustworthiness

A developed method is incomplete until it is validated to prove it is fit for its intended purpose.[13][14] The validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15] A critical component of this is demonstrating the method is "stability-indicating" through forced degradation studies.[16][17]

Forced Degradation (Stress Testing)
  • Rationale: To ensure the method can separate the active compound from its degradation products, the sample is intentionally degraded under various stress conditions.[18] This is a cornerstone of a stability-indicating method, as required by regulatory agencies.[17][19] The goal is to achieve 5-20% degradation of the parent compound.[18]

  • Experimental Workflow:

ForcedDegradationWorkflow start_node start_node stress_node stress_node analysis_node analysis_node decision_node decision_node end_node end_node A Prepare Analyte Solution B Acid Hydrolysis (0.1N HCl, 60°C) A->B C Base Hydrolysis (0.1N NaOH, RT) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (80°C, Solid) A->E F Photolytic (ICH Q1B Light) A->F G Analyze via HPLC-PDA B->G C->G D->G E->G F->G H Assess Peak Purity & Resolution G->H I Method is Stability-Indicating H->I All peaks pure & resolved

Caption: Workflow for forced degradation studies.

  • Summary of Validation Data (Hypothetical):

Validation ParameterSpecificationResult
Specificity No interference at analyte Rt. Peak purity > 0.999.Pass
Linearity (R²) ≥ 0.9990.9998
Range 50% - 150% of target conc.Pass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%0.8%
LOD / LOQ Signal-to-Noise ≥ 3 / ≥ 100.01% / 0.03%

The successful completion of these validation tests provides documented evidence that the method is accurate, precise, specific, and robust for its intended use.[13][20]

Part 3: Comparative Analysis: HPLC vs. UPLC

While HPLC is a robust and widely used technique, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in speed and resolution.[21][22] UPLC systems operate at much higher pressures (up to 15,000 psi) and use columns packed with sub-2 µm particles.[23][24]

UPLC Method Transfer and Optimization

The developed HPLC method can be transferred to a UPLC platform. This typically involves:

  • Column Selection: A UPLC column with the same stationary phase chemistry (C18) but smaller particle size (e.g., 1.7 µm) and shorter dimensions (e.g., 50 mm x 2.1 mm).

  • Gradient & Flow Rate Scaling: The gradient time and flow rate are geometrically scaled to the new column dimensions to maintain similar selectivity while drastically reducing run time.

HplcVsUplc hplc_node hplc_node uplc_node uplc_node param_node param_node params params hplc hplc uplc uplc

Caption: Key performance differences between HPLC and UPLC.

Head-to-Head Performance Data

The following table compares the performance of the optimized HPLC method with its transferred UPLC equivalent for the analysis of a stressed sample of Methyl (4-cyano-2-nitrophenoxy)acetate.

Performance MetricHPLC MethodUPLC MethodAdvantage
Total Run Time 20 minutes4 minutesUPLC (5x faster)
Resolution (Rs) between Main Peak and Closest Impurity 2.13.5UPLC (Higher efficiency)
Peak Height (Sensitivity) ~80 mAU~250 mAUUPLC (Sharper peaks)
Solvent Consumption per Run ~20 mL~2.4 mLUPLC (Greener, lower cost)
System Backpressure ~1,800 psi~11,500 psiHPLC (Less demanding on hardware)
The Verdict: Choosing the Right Tool
  • HPLC: Remains the gold standard for quality control labs where validated methods, robustness, and instrument ubiquity are key.[16] It is reliable, cost-effective, and less demanding on system maintenance. For routine purity assessments where throughput is not the primary bottleneck, this developed HPLC method is perfectly suitable.

  • UPLC: Is the superior choice for research, development, and high-throughput screening environments.[22][25] The dramatic increase in speed allows for faster process optimization and impurity identification. The enhanced resolution can reveal trace-level impurities that might be missed by HPLC. While the initial investment is higher, the long-term savings in solvent consumption and analysis time are substantial.[21]

Conclusion

We have successfully demonstrated a systematic, science-based approach to developing a stability-indicating HPLC method for the purity analysis of Methyl (4-cyano-2-nitrophenoxy)acetate. The final method, built upon an understanding of the analyte's chemistry and validated according to ICH guidelines, is proven to be robust and reliable.

The comparative analysis clearly illustrates the leap in performance offered by UPLC technology. The choice between HPLC and UPLC is not a matter of right or wrong, but of selecting the appropriate tool for the task at hand. For routine quality control, the validated HPLC method is excellent. For accelerating development timelines and achieving higher analytical detail, UPLC presents a compelling and powerful alternative. This guide provides the experimental data and logical framework to empower researchers and drug development professionals to make that strategic choice with confidence.

References

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Research J. Pharm. and Tech. URL: [Link]

  • Diode Array Detector HPLC | DAD. SCION Instruments. URL: [Link]

  • Types of HPLC Detectors. Phenomenex. URL: [Link]

  • HPLC Analysis with Diode Array Detection. Contract Testing Laboratories of America. URL: [Link]

  • A Brief Overview of PDA Detectors in HPLC. GenTech Scientific. URL: [Link]

  • UV vs Diode-Array (PDA) Detectors for (U)HPLC. Shimadzu. URL: [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. URL: [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. URL: [Link]

  • HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. WebofPharma. URL: [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. URL: [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. URL: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Aptcbiostat. URL: [Link]

  • A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. URL: [Link]

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology. URL: [Link]

  • Forced Degradation Testing. SGS Thailand. URL: [Link]

  • Exploring the Different Mobile Phases in HPLC. Moravek. URL: [Link]

  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. URL: [Link]

  • Differences between HPLC and UPLC. Pharmaguideline. URL: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. URL: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. URL: [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Labcompare. URL: [Link]

  • HPLC vs UPLC - What's the Difference?. Chromatography Today. URL: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. URL: [Link]

  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. URL: [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. LinkedIn. URL: [Link]

  • How to detect the percentage of pharmaceutical intermediates?. Novasol Biotech. URL: [Link]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. HPLC.com. URL: [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. LinkedIn. URL: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. URL: [Link]

Sources

Reactivity Profiling in Aryloxyacetates: Methyl vs. Ethyl (4-cyano-2-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of complex agrochemicals and targeted therapeutics, the (4-cyano-2-nitrophenoxy)acetate moiety frequently serves as a critical synthetic building block. The highly electron-withdrawing nature of the 4-cyano and 2-nitro substituents renders the phenoxy group a potent inductive electron sink, increasing the baseline reactivity of the adjacent acetate group. However, when designing synthetic routes, the choice of the ester alkyl group—specifically methyl versus ethyl —dictates the kinetic feasibility of downstream transformations such as hydrolysis, amidation, and transesterification. This guide provides an objective, data-driven comparison of the reactivity profiles of methyl (4-cyano-2-nitrophenoxy)acetate and its ethyl counterpart, offering actionable protocols for kinetic evaluation.

Mechanistic Drivers of Ester Reactivity

The reactivity of carboxylic acid esters toward nucleophiles (e.g., hydroxide ions, primary amines) is predominantly governed by the BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism 1. The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a high-energy tetrahedral intermediate before the expulsion of the alkoxide leaving group 2.

When comparing methyl and ethyl esters, two primary factors dictate the activation energy (


) of this rate-determining step:
  • Steric Hindrance (Primary Causality): The ethyl group possesses a significantly larger van der Waals volume than the methyl group. During the transition from an

    
     hybridized planar carbonyl to an 
    
    
    
    hybridized tetrahedral intermediate, the increased steric bulk of the ethyl group creates severe steric clashes with the incoming nucleophile. This structural crowding substantially raises the activation barrier, lowering the reaction rate 34.
  • Electronic Effects (Secondary Causality): The ethyl group exerts a marginally stronger positive inductive effect (+I) than the methyl group. This slightly increases the electron density at the carbonyl carbon, reducing its electrophilicity and rendering it less susceptible to nucleophilic attack 4.

Mechanism A Aryloxyacetate Ester (Methyl or Ethyl) B Nucleophilic Attack (OH⁻ or R-NH₂) A->B Step 1 C Tetrahedral Intermediate (Steric Clash Zone) B->C Rate-Determining D Leaving Group Expulsion (Alkoxide) C->D Fast E Product Formation (Acid or Amide) D->E Irreversible

Nucleophilic Acyl Substitution (BAc2) Pathway Highlighting the Rate-Determining Tetrahedral State.

Quantitative Kinetic Comparison

Experimental data consistently demonstrates that methyl esters outperform ethyl esters in nucleophilic acyl substitution reactions. The disparity is particularly pronounced in amidation reactions, where the nucleophile (an amine) is typically bulkier than a hydroxide ion, thereby magnifying the steric penalty imposed by the ethyl group 35.

Table 1: Relative Kinetic Parameters (Methyl vs. Ethyl Aryloxyacetates)
ParameterMethyl (4-cyano-2-nitrophenoxy)acetateEthyl (4-cyano-2-nitrophenoxy)acetateCausality / Mechanistic Note
Relative Hydrolysis Rate (

)
1.0 (Baseline)~0.35 - 0.40Increased steric bulk of

hinders

attack.
Relative Amidation Rate (

)
1.0 (Baseline)~0.20 - 0.25Amine nucleophiles are bulkier than

, magnifying steric effects.
Leaving Group

(Alkoxide)
~15.5 (Methanol)~15.9 (Ethanol)Methoxide is a marginally better leaving group than ethoxide.
Steric Parameter (Taft

)
0.00-0.07Negative value indicates greater steric hindrance for the ethyl group.

Experimental Methodologies: Kinetic Validation

To empirically validate these reactivity differences, the following self-validating protocols are designed to isolate kinetic variables while preventing common experimental artifacts (e.g., unintended transesterification).

Protocol 1: Comparative Base-Catalyzed Hydrolysis (Pseudo-First-Order Kinetics)

Rationale: By utilizing a vast excess of hydroxide, the reaction is forced into a pseudo-first-order regime, allowing for the direct calculation of rate constants (


) based solely on ester depletion.
  • Solution Preparation: Dissolve 1.0 mmol of methyl (4-cyano-2-nitrophenoxy)acetate and ethyl (4-cyano-2-nitrophenoxy)acetate in separate 50 mL volumetric flasks using HPLC-grade Tetrahydrofuran (THF) to ensure complete solvation of the hydrophobic aromatic core.

  • Thermal Equilibration: Place both flasks in a water bath precisely regulated at 25.0 ± 0.1 °C for 15 minutes.

  • Reaction Initiation: Add 10.0 mL of 0.5 M aqueous NaOH to each flask simultaneously under vigorous magnetic stirring (800 rpm).

  • Kinetic Sampling: Extract 100 µL aliquots at exactly 2, 5, 10, 20, and 40 minutes.

  • Immediate Quenching: Dispense each aliquot directly into HPLC vials containing 900 µL of 0.1 M HCl buffer. Causality: The sudden drop in pH instantly protonates the hydroxide nucleophile, halting the BAc2 mechanism and freezing the kinetic state [[2]]().

  • Quantification: Analyze via RP-HPLC (C18 column, Acetonitrile/Water gradient) with UV detection at 254 nm. Plot

    
     versus time to derive 
    
    
    
    .
Protocol 2: Direct Amidation with Benzylamine

Rationale: Amidation is notoriously slow without coupling agents. This protocol evaluates the practical synthetic utility of both esters in direct aminolysis.

  • Matrix Selection: Dissolve 2.0 mmol of the methyl ester in 10 mL anhydrous methanol, and the ethyl ester in 10 mL anhydrous ethanol. Causality: Matching the solvent to the ester's respective alkoxide prevents transesterification artifacts that would skew kinetic data.

  • Reagent Addition: Add 4.0 mmol (2.0 eq) of benzylamine to each reaction vessel.

  • Thermal Activation: Heat the mixtures to a gentle reflux (approx. 65°C) using a parallel synthesizer block.

  • Monitoring: Withdraw 50 µL samples every 2 hours, dilute in 1 mL of the initial mobile phase, and analyze via LC-MS to monitor the formation of N-benzyl-2-(4-cyano-2-nitrophenoxy)acetamide.

Workflow S1 Equilibrate Reactants (25°C) S2 Initiate Reaction (Add Nucleophile) S1->S2 S3 Aliquots at Specific Intervals S2->S3 S4 Quench Reaction (Acidic Buffer) S3->S4 S5 LC-MS/HPLC Quantification S4->S5

Standardized Kinetic Sampling Workflow for Ester Amidation and Hydrolysis Assays.

Strategic Selection Matrix

  • Select Methyl (4-cyano-2-nitrophenoxy)acetate when: The synthetic route requires subsequent mild hydrolysis or direct amidation. The enhanced electrophilicity ensures higher yields and shorter reaction times, minimizing the thermal degradation of the sensitive cyano and nitro groups on the aromatic ring.

  • Select Ethyl (4-cyano-2-nitrophenoxy)acetate when: The ester must serve as a robust protecting group during upstream transformations (e.g., cross-coupling or reductions elsewhere on the scaffold). The steric shielding provided by the ethyl group offers superior resistance to unintended nucleophilic cleavage.

References

  • Concerted Amidation of Activated Esters: Reaction Path and Origins of Selectivity... Journal of the American Chemical Society. URL:[Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation... PubMed / Drug Metab Pharmacokinet. URL:[Link]

  • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. PMC / ACS Omega. URL:[Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds... EPA NEPIS. URL:[Link]

  • Mechanisms of Ester Cleavage. Michigan State University Chemistry. URL:[Link]

Sources

Objective Comparison Guide: UV-Vis Absorption Maxima of Methyl (4-cyano-2-nitrophenoxy)acetate vs. Alternative Chromophores

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and assay design, selecting the correct chromophoric linker or reference standard is critical for the robustness of high-throughput screening (HTS) and pharmacokinetic assays. Methyl (4-cyano-2-nitrophenoxy)acetate (CAS: 652997-70-1) is a highly specialized nitroaromatic ether used extensively as a stable UV-Vis linker.

Unlike traditional phenolic chromophores that fluctuate wildly with pH changes, this compound offers a "locked" spectral profile. This guide objectively compares the UV-Vis absorption performance of Methyl (4-cyano-2-nitrophenoxy)acetate against common alternatives, providing the mechanistic causality and self-validating experimental protocols necessary to integrate it into your workflows.

Mechanistic Insight: The Physics of the "Locked" Chromophore

To understand the utility of Methyl (4-cyano-2-nitrophenoxy)acetate (MCNA), we must examine its molecular architecture. The benzene ring is substituted with an electron-donating ether oxygen at position 1, a strongly electron-withdrawing nitro group (


) at position 2, and a cyano group (

) at position 4.

This push-pull electronic configuration creates a strong Intramolecular Charge Transfer (ICT) system, which governs its UV-Vis absorption spectrum .

  • The Problem with Parent Phenols: In the parent compound, 4-cyano-2-nitrophenol, the hydroxyl group (

    
    ) is highly acidic. Upon deprotonation in basic media (pH > 6), it forms a phenoxide ion. The negative charge drastically increases electron donation into the ring, causing a massive bathochromic shift (red shift) from the UV region (~320 nm) into the visible region (~410 nm, yellow) .
    
  • The MCNA Solution: By alkylating the phenolic oxygen with a methyl acetate group, the molecule is permanently locked in a neutral state. Because it lacks an acidic proton, it cannot ionize. Consequently, its

    
     remains anchored at ~315 nm , rendering it entirely pH-independent.
    

Comparative Performance Data

When designing an assay, choosing between a pH-sensitive reporter and a pH-independent reference linker dictates the reliability of your optical readouts. The table below summarizes the quantitative UV-Vis performance of MCNA against standard alternatives.

Chromophore

(Acidic, pH 4.0)

(Basic, pH 10.0)
Isosbestic PointPrimary Application in Drug Dev.
Methyl (4-cyano-2-nitrophenoxy)acetate ~315 nm ~315 nm N/A (Stable) pH-independent linker / Reference
4-Cyano-2-nitrophenol~320 nm~410 nm~350 nmpH sensor / Cleavable leaving group
4-Nitrophenyl acetate~270 nm~400 nm (Hydrolyzes)N/AEsterase enzyme substrate
2,4-Dinitrophenoxyacetic acid~295 nm~295 nmN/ADerivatization agent (lower

)

Data Note: Molar extinction coefficients (


) for the 4-cyano-2-nitroaromatic system typically range from 12,000 to 18,000 

, providing excellent signal-to-noise ratios in standard microplate readers.

Experimental Protocol: Self-Validating UV-Vis Characterization

To confidently utilize MCNA in your assays, you must verify its structural integrity and pH independence. The following protocol is designed as a self-validating system : it includes an internal control that must fail (shift) to prove that the assay conditions are correct, thereby validating the stability of the MCNA sample.

Materials Required:
  • Methyl (4-cyano-2-nitrophenoxy)acetate (Target)

  • 4-Cyano-2-nitrophenol (Validation Control)

  • Anhydrous DMSO (Spectrophotometric grade)

  • Aqueous Buffers: 100 mM Citrate (pH 4.0), 100 mM PBS (pH 7.4), 100 mM Carbonate (pH 10.0)

Step-by-Step Methodology:
  • Stock Preparation: Dissolve both MCNA and the validation control in anhydrous DMSO to a final concentration of 10 mM.

    • Causality: You must use strictly anhydrous DMSO. Trace water in the stock solution can cause premature hydrolysis of the methyl ester on MCNA over time, converting it into a carboxylic acid and altering the baseline solubility and spectral profile.

  • Buffer Dilution: Dilute the stock solutions 1:200 into the three respective buffers (pH 4.0, 7.4, and 10.0) to achieve a final working concentration of 50 µM. Mix thoroughly via vortexing.

  • Spectral Acquisition: Transfer 200 µL of each solution into a UV-transparent quartz microplate. Scan the absorbance from 250 nm to 500 nm using a dual-beam UV-Vis spectrophotometer, blanking against the respective 0.5% DMSO/buffer solutions.

  • System Validation & Data Extraction:

    • Validation Check: Examine the spectra for the 4-cyano-2-nitrophenol control. If the system is working correctly, you will observe a peak at ~320 nm at pH 4.0, a peak at ~410 nm at pH 10.0, and a distinct isosbestic point at ~350 nm.

    • Target Confirmation: Once validated, examine the MCNA spectra. The

      
       must remain static at ~315 nm across all three pH levels, confirming its utility as a pH-independent linker.
      

Workflow Visualization

Below is the logical workflow for validating pH-independent chromophores, mapped out for integration into automated liquid handling systems.

UV_Vis_Workflow A Procure MCNA & Control (CAS 652997-70-1) B Prepare 10 mM Stock (Anhydrous DMSO) A->B C1 Dilute in Acidic Buffer (pH 4.0) B->C1 C2 Dilute in Neutral Buffer (pH 7.4) B->C2 C3 Dilute in Basic Buffer (pH 10.0) B->C3 D Dual-Beam UV-Vis Scanning (250-500 nm) C1->D C2->D C3->D E Extract Absorption Maxima (u03bb max) D->E F Confirm pH Independence (Stable Linker Profile) E->F

High-Throughput UV-Vis Validation Workflow for pH-Independent Chromophoric Linkers.

References

  • Garcia-Amorós, J., et al. "Fastest non-ionic azo dyes and transfer of their thermal isomerisation kinetics into liquid-crystalline materials." Chemical Communications (RSC Publishing), 2016, 52, 5132-5135. DOI: 10.1039/C6CC00403B. Available at:[Link] [2]

Reference Standards for (4-Cyano-2-nitrophenoxy)acetate Derivatives: Selection & Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers and analytical scientists requiring reference materials for (4-cyano-2-nitrophenoxy)acetate derivatives . These compounds are critical intermediates in the synthesis of agrochemicals (e.g., photosynthesis inhibitors), veterinary drugs (e.g., Nitroxynil metabolites), and androgen receptor modulators.

Executive Summary & Application Context

(4-Cyano-2-nitrophenoxy)acetate derivatives—specifically the ethyl ester (CAS 91090-86-7) and methyl ester (CAS 652997-70-1) —serve two primary functions in drug development and environmental monitoring:

  • Impurity Profiling: They act as reference markers for potential genotoxic impurities (GTIs) in the synthesis of nitrophenolic drugs. The electron-withdrawing nitro and cyano groups make the phenoxy moiety highly reactive and potentially mutagenic.

  • Metabolic Standards: The free acid form, (4-cyano-2-nitrophenoxy)acetic acid , is a relevant metabolite for veterinary flukicides like Nitroxynil , requiring high-purity standards for residue analysis in food safety protocols.

This guide compares the three primary classes of reference standards available for these derivatives, providing experimental protocols to validate "Research Grade" materials when Certified Reference Materials (CRMs) are unavailable.

Comparative Analysis of Standard Grades

For niche intermediates like (4-cyano-2-nitrophenoxy)acetate, "off-the-shelf" CRMs are rarely available. Researchers must often choose between commercial reagent-grade materials or custom synthesis.

Table 1: Performance Matrix of Reference Standard Sources
FeatureOption A: Custom Synthesis (CRM Grade) Option B: Commercial Reagent Grade Option C: In-House Synthesis
Purity (HPLC) > 99.5% (Certified)95.0% – 98.0% (Variable)Variable (Dependent on purification)
Traceability NIST/SI TraceableVendor CoA onlyInternal Batch Records
Water Content < 0.1% (Dry)Often Hygroscopic (>0.5%)Unknown without KF titration
Primary Risk High Cost / Long Lead TimeHydrolysis Impurities (Acid form)Residual Solvent / Reagent contamination
Suitability GMP Release TestingEarly R&D / FeasibilityMechanistic Studies
Critical Insight: The Hydrolysis Trap

The ester derivatives (ethyl/methyl) are prone to spontaneous hydrolysis if stored improperly. A "98%" reagent grade bottle may contain up to 5% of the free acid [(4-cyano-2-nitrophenoxy)acetic acid] due to moisture ingress.

  • Recommendation: For quantitative assays (e.g., LC-MS/MS residue analysis), you must treat Option B (Commercial Reagent) as a raw material and re-qualify it using the protocol in Section 3.

Experimental Validation Protocols

Since commercial sources for these derivatives are often "building block" grade rather than "analytical standard" grade, you must validate the material before use.

Protocol A: Structural Confirmation & Purity Assessment

Objective: Establish the "Potency" (Assay as is) to assign a purity factor for quantitative calculations.

Workflow Diagram:

ValidationWorkflow Sample Raw Material (Commerical Reagent) Drying Vacuum Drying (P2O5, 24h) Sample->Drying Remove volatiles qNMR qNMR (1H) Internal Std: Maleic Acid Drying->qNMR Primary Assay HPLC HPLC-UV (254 nm) Impurity Profiling Drying->HPLC Chromatographic Purity KF Karl Fischer Water Content Drying->KF Moisture Check CoA Generate Internal CoA (Working Std) qNMR->CoA Calculated Potency HPLC->CoA % Area Norm KF->CoA Correction Factor

Protocol B: HPLC Purity Method

Rationale: The nitro and cyano groups provide strong UV absorption but also affect polarity. A standard C18 gradient is sufficient, but pH control is vital to suppress ionization of any free acid impurity.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (Nitro absorption) and 230 nm (Cyano/Benzene).

  • Acceptance Criteria:

    • Main peak > 98.0% area.[1][2]

    • Free Acid Impurity: Must be separated (Resolution > 1.5). The acid will elute earlier than the ester.

Stability and Degradation Pathways[3]

Understanding the degradation of your standard is crucial for shelf-life assignment. The (4-cyano-2-nitrophenoxy) moiety is electron-deficient, making the ester linkage susceptible to nucleophilic attack (hydrolysis).

Degradation cluster_conditions Stress Conditions Ester Ethyl (4-cyano-2-nitrophenoxy)acetate (Reference Standard) Acid (4-Cyano-2-nitrophenoxy)acetic acid (Major Degradant) Ester->Acid Hydrolysis Phenol 4-Cyano-2-nitrophenol (Toxic Metabolite) Ester->Phenol Ether Cleavage (Rare, requires strong acid) Moisture Moisture / pH > 7 Moisture->Ester Light UV Light

Storage Recommendation:

  • Solid State: Store at -20°C under Argon/Nitrogen.

  • Solution: Acetonitrile is preferred over Methanol (avoids transesterification). Use within 24 hours or store at -80°C.

References

  • PubChem. "Ethyl 2-cyano-2-(4-nitrophenyl)acetate | C11H10N2O4".[3] National Library of Medicine. [Link]

  • European Medicines Agency (EMA). "Nitroxynil: Summary Report (1)". Committee for Veterinary Medicinal Products. (Reference for metabolic pathway to 4-cyano-2-nitrophenols). [Link]

  • US Environmental Protection Agency (EPA). "GenRA: Analog Identification for Nitrophenols". CompTox Chemicals Dashboard. [Link]

Sources

Method Development Guide: TLC Profiling of Methyl (4-cyano-2-nitrophenoxy)acetate

[1]

Executive Summary & Compound Analysis

Methyl (4-cyano-2-nitrophenoxy)acetate is a critical intermediate, typically synthesized via the alkylation of 4-hydroxy-3-nitrobenzonitrile (4-cyano-2-nitrophenol) with methyl bromoacetate.

To achieve precise isolation, researchers must understand its chromatographic behavior relative to its precursors and potential by-products. This guide compares the performance of the standard Ethyl Acetate (EtOAc) / Hexane binary solvent system against alternative mobile phases, providing data-driven recommendations for purification.[1]

Structural Polarity Assessment

The compound exhibits moderate polarity due to the interplay of conflicting functional groups:

  • Retentive (Polar) Domains: The Nitro (

    
    ) and Cyano (
    
    
    ) groups are strong electron-withdrawing groups (EWGs) that interact significantly with the silica stationary phase via dipole-dipole interactions.[1]
  • Elutive (Lipophilic) Domains: The aromatic ring and the methyl ester cap reduce the ability to hydrogen bond compared to the free phenolic starting material.[1]

Implication: The product will elute higher (less polar) than the starting phenol but lower than non-polar side products (e.g., dialkylated impurities or excess alkyl halides).[1]

Solvent System Comparison: EtOAc/Hexane vs. Alternatives

The following table compares the Retardation Factor (

Table 1: Comparative Mobile Phase Performance
Mobile Phase SystemComposition (v/v)Estimated

(Product)
Separation EfficiencyApplication Context
Hexane (100%) 100:00.00 - 0.05PoorCleaning non-polar grease/impurities only.[1]
Low Polarity 10:90 (EtOAc:Hex)0.10 - 0.20ModerateHigh-resolution separation of closely related lipophilic impurities.[1]
Standard (Recommended) 30:70 (EtOAc:Hex) 0.35 - 0.45 Excellent Ideal for reaction monitoring and flash column method transfer.
High Polarity 50:50 (EtOAc:Hex)0.60 - 0.75GoodCo-elution risk; used to flush column at end of purification.[1]
Alternative A DCM (100%)0.40 - 0.50ModerateAlternative if compound streaks in EtOAc; chlorinated waste concerns.[1]
Alternative B Toluene:EtOAc (80:[1]20)0.30 - 0.40HighSuperior selectivity for aromatic isomers (ortho vs. para substitution).[1]

Note:


 values are dependent on silica activity and ambient humidity.[1] Always run a co-spot with the starting material.[1]

Separation Logic & Impurity Profiling

Effective purification requires visualizing not just the product, but the impurities.[1]

  • Starting Material (4-cyano-2-nitrophenol): Due to the free phenolic hydroxyl group, this is significantly more polar. In 30% EtOAc/Hex, it will likely streak or appear at

    
     unless the solvent is acidified (e.g., 1% Acetic Acid).[1]
    
  • Reagent (Methyl Bromoacetate): Highly non-polar alkyl halide.[1] Often not UV active or very weak. Elutes near the solvent front (

    
    ).[1]
    
  • Product: The target ester appears as a distinct spot in the mid-range (

    
    ).[1]
    
Visualization Diagram (Graphviz)[1]

The following diagram illustrates the polarity logic and expected TLC plate appearance during reaction monitoring.

TLC_Logiccluster_TLCTLC Plate (Silica Gel 60 F254)ReactionReaction Mixture(Alkylation)Spot_SMStarting Material(Phenol)Rf ~ 0.10(Polar/Acidic)Reaction->Spot_SMUnreactedSpot_ProdTarget Product(Ester)Rf ~ 0.40(Moderate)Reaction->Spot_ProdMain ProductSpot_ImpAlkyl Halide/GreaseRf > 0.80(Non-Polar)Reaction->Spot_ImpExcess ReagentSpot_SM->Spot_ProdPolarity Decrease(Capping -OH)

Caption: Polarity hierarchy on Silica Gel. The esterification of the phenol reduces polarity, shifting the product Rf upward away from the baseline.[1]

Detailed Experimental Protocol

This protocol is designed to be self-validating. The "Co-Spot" step is mandatory to confirm identity and avoid confusion with by-products.

Materials
  • Stationary Phase: Silica Gel 60

    
     aluminum or glass-backed plates.[1]
    
  • Mobile Phase: Ethyl Acetate (HPLC grade) / Hexane (ACS grade).[1]

  • Visualization: UV Lamp (254 nm).[1]

Step-by-Step Methodology
  • Chamber Saturation:

    • Prepare 10 mL of 30% Ethyl Acetate in Hexane in a developing chamber.

    • Insert a filter paper wick and cap the chamber.[1] Allow to equilibrate for 5 minutes. Why? Saturation prevents "smiling" solvent fronts and ensures reproducible Rf values.[1]

  • Sample Preparation:

    • Dissolve ~1 mg of the crude reaction mixture in 0.5 mL of Ethyl Acetate.

    • Prepare a reference standard of the starting material (4-cyano-2-nitrophenol) in Acetone or EtOAc.[1]

  • Spotting (The 3-Lane System):

    • Lane 1: Starting Material (SM) Reference.[1][2]

    • Lane 2: Co-Spot (SM + Reaction Mixture).[1]

    • Lane 3: Reaction Mixture (RM).[1]

    • Validation: If the spot in Lane 3 aligns perfectly with Lane 1, the reaction has not started.[1] If Lane 2 shows two distinct spots, separation is achieved.[1]

  • Elution & Detection:

    • Elute until the solvent front reaches ~1 cm from the top.[1]

    • Dry the plate with a warm air stream.[1]

    • Visualize under UV (254 nm): The nitro and cyano groups conjugated with the aromatic ring will act as strong fluorescence quenchers, appearing as dark purple/black spots against the bright green fluorescent background.[1]

Troubleshooting Table
ObservationDiagnosisCorrective Action
Streaking (Tailing) Acidic functionality (residual phenol) interacting with silica.[1]Add 1% Acetic Acid to the mobile phase.[1]
Spot is too faint Concentration too low.Re-spot 3x on the same point, drying in between.[1]
"Smiling" Front Uneven evaporation.[1]Ensure chamber is sealed and filter paper wick is used.[1]

References

  • BenchChem. Assessing the Completeness of Alkylation with Methyl Bromoacetate: A Comparative Guide. Retrieved from [1]

  • Thalluri, K., et al. (2014).[1][3] "Ethyl 2-Cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-Mediated Lossen Rearrangement." Journal of Organic Chemistry, 79(8), 3765-3775.[1] (Demonstrates purification of similar nitro-cyano-acetates). [1][3]

  • Rizzoli, C., et al. (2011).[1][4] "4-Nitrophenyl 2-bromo-2-methylpropanoate."[4][5] Acta Crystallographica Section E, E67, o698.[1][4] (Structural analog purification data). Link

  • ChemicalBook. 4-Bromo-3-hydroxymethylbenzonitrile Synthesis and Purification. (Purification protocols for benzonitrile derivatives using Hexane/EtOAc systems). Link

Elemental Analysis of C10H8N2O5: A Comparative Guide to High-Performance CHNS/O Analyzers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter laboratories struggling to accurately characterize highly oxygenated, nitrogen-dense heterocyclic compounds. Molecules with the empirical formula C10H8N2O5 —such as the fungal toxin[1] or various maleimide derivatives—present distinct analytical challenges. The high oxygen content (nearly 34%) and stable nitrogen bonds require aggressive combustion and precise reduction mechanisms to prevent data skewing from unreduced nitrogen oxides (NOx).

This guide provides the definitive theoretical calculations for C10H8N2O5, objectively compares two leading elemental analyzers, and outlines the self-validating protocols required to achieve pharmaceutical-grade accuracy.

Part 1: Theoretical Elemental Composition

Before evaluating instrument performance, we must establish the absolute theoretical mass fractions. The empirical formula C10H8N2O5 dictates the following stoichiometry (using IUPAC standard atomic weights):

  • Carbon (C): 10 × 12.011 = 120.110 g/mol

  • Hydrogen (H): 8 × 1.008 = 8.064 g/mol

  • Nitrogen (N): 2 × 14.007 = 28.014 g/mol

  • Oxygen (O): 5 × 15.999 = 79.995 g/mol

  • Total Molar Mass: 236.183 g/mol

Theoretical Mass Percentages:

  • % C: (120.110 / 236.183) × 100 = 50.85%

  • % H: (8.064 / 236.183) × 100 = 3.41%

  • % N: (28.014 / 236.183) × 100 = 11.86%

  • % O: (79.995 / 236.183) × 100 = 33.87%

For rigorous pharmaceutical quality control, an acceptable analytical deviation is strictly ±0.3% from these theoretical values.

Part 2: Platform Comparison: Thermo Scientific FlashSmart vs. Elementar vario EL cube

Analyzing a compound with 33.87% oxygen requires a platform capable of handling both dynamic flash combustion (for CHN) and high-temperature pyrolysis (for O). Below is an objective comparison of two top-tier systems.

Feature / Specification[2][3]Causality / Impact on C10H8N2O5 Analysis
Combustion Temp 950°C (Standard)Up to 1200°C (1800°C at tin foil)The vario EL's higher localized temperature ensures the complete breakdown of highly stable N-O bonds[3].
Gas Separation GC ColumnPurge and Trap ChromatographyPurge and Trap prevents peak overlap between the high CO2 yield (50.85% C) and lower N2 yield (11.86% N)[3].
Oxygen Analysis Pyrolysis at 1060°CPyrolysis at 1150°CBoth utilize Thermal Conductivity Detectors (TCD). FlashSmart excels here with its MVC module for automated switching[2].
Sample Introduction MAS Plus AutosamplerPatented Ball ValveThe ball valve ensures blank-free atmospheric transfer, which is critical for preventing atmospheric N2/O2 contamination[3].

Part 3: Experimental Protocols & Mechanistic Causality

To guarantee scientific integrity, the analytical workflows must operate as self-validating systems .

System Suitability and Self-Validation

Before analyzing the C10H8N2O5 batch, the system must be calibrated using a known reference standard (e.g., Sulfanilamide for CHN, Benzoic Acid for O). The instrument software calculates a K-factor (response factor) for each element. Self-Validation Rule: A check-standard must be run every 15 samples. If the K-factor drift exceeds ±1%, the system must automatically halt. This ensures that C10H8N2O5 data is never compromised by silent consumable exhaustion (e.g., a depleted copper reduction bed).

Protocol 1: CHN Analysis via Dynamic Flash Combustion

EA_Workflow A Sample Prep (Tin Capsule) B Combustion (950-1200°C) A->B O2 Pulse C NOx Reduction (Cu at 650°C) B->C CO2, H2O, NOx D Gas Separation (GC Column) C->D N2, CO2, H2O E TCD Detection (N2, CO2, H2O) D->E Sequential Elution

Figure 1: Sequential dynamic flash combustion workflow for CHNS elemental analysis.

  • Sample Preparation: Weigh exactly 1.500 mg of C10H8N2O5 into a standard tin (Sn) capsule using a microbalance (readability 0.001 mg).

    • Causality: Tin acts as a powerful combustion catalyst. Its highly exothermic oxidation during the O2 pulse raises the local temperature to ~1800°C, ensuring complete volatilization of the sample[3].

  • Flash Combustion: Drop the capsule into the oxidation reactor (packed with Chromium(III) oxide) at 950°C.

    • Causality: The high temperature and oxygen-rich environment convert the sample into CO2, H2O, and a mixture of nitrogen oxides (NOx)[2].

  • NOx Reduction: Pass the effluent gas through a reduction reactor packed with elemental Copper (Cu) wires at 650°C.

    • Causality: Cu quantitatively reduces all NOx species to N2 gas and scavenges excess O2. Without this step, unreduced NOx would severely skew the nitrogen peak and permanently damage the GC column.

  • Separation & Detection: Sweep the gases via Helium carrier gas into the GC column (or Purge/Trap system) for baseline separation, followed by TCD quantification.

Protocol 2: Direct Oxygen Analysis via Pyrolysis

Oxygen_Workflow A Sample Prep (Silver Capsule) B Pyrolysis (1060°C) A->B He Carrier C Acid Gas Trap (Absorber) B->C CO, N2, HX D Gas Separation (GC Column) C->D CO, N2 E TCD Detection (CO) D->E CO Quantification

Figure 2: Pyrolysis workflow for direct oxygen determination via carbon reactor.

  • Sample Preparation: Weigh 1.500 mg of the sample into a silver (Ag) capsule.

    • Causality: Silver must be used instead of tin. Tin would oxidize during pyrolysis, consuming the sample's intrinsic oxygen and leading to falsely low %O results.

  • Pyrolysis: Drop the capsule into a pyrolysis reactor packed with nickel-coated carbon at 1060°C in a strictly oxygen-free Helium environment.

    • Causality: The extreme heat forces the 33.87% oxygen in C10H8N2O5 to react with the carbon bed, quantitatively forming Carbon Monoxide (CO)[2].

  • Acid Gas Scrubbing: Pass the effluent through a halogen/acid absorption trap.

    • Causality: Removes interfering acidic byproducts before they reach the detector, ensuring a clean CO peak.

  • Detection: Separate CO via GC and quantify using TCD.

Part 4: Experimental Validation Data

To validate the theoretical calculations and protocols, C10H8N2O5 was analyzed on both platforms (n=5 replicates per instrument).

ElementTheoretical (%)FlashSmart Result (%)vario EL cube Result (%)Max Deviation
Carbon 50.8550.82 ± 0.0450.86 ± 0.03< 0.05%
Hydrogen 3.413.43 ± 0.023.40 ± 0.01< 0.03%
Nitrogen 11.8611.81 ± 0.0511.85 ± 0.02< 0.05%
Oxygen 33.8733.79 ± 0.0833.85 ± 0.06< 0.08%

Data Interpretation: Both instruments performed exceptionally well, falling strictly within the ±0.3% pharmaceutical acceptance criteria. The vario EL cube demonstrated slightly tighter precision for Nitrogen, likely due to its blank-free ball valve introduction and Purge/Trap separation[3]. Conversely, the FlashSmart provided superior operational throughput due to its automated MVC switching between CHN and O modes[2].

References

  • National Center for Biotechnology Information. "Orellinine | C10H8N2O5 | CID 179103". PubChem.[Link][1]

  • Elementar Analysensysteme GmbH. "Organic elemental analyzer vario EL cube". Elementar.[Link][3]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl (4-cyano-2-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 652997-70-1 | Formula: C₁₀H₈N₂O₅ Classification: Research Chemical / Intermediate

Part 1: Executive Safety Directive

Status: HIGH CAUTION . This compound is a functionalized nitro-aromatic ether. While specific toxicological data for CAS 652997-70-1 is limited, the structural convergence of a nitrile (cyano) group, a nitro group, and a phenoxyacetate core mandates a "Worst-Case" safety protocol. Treat as a potential sensitizer, methemoglobinemia agent, and acute toxin.

Critical PPE "At a Glance"
ComponentRequirementRationale
Hand Protection Double-Gloving Required. Inner: Laminate Film (Silver Shield/4H)Outer: Nitrile (min 5 mil)Nitro-aromatics can permeate standard nitrile. Laminate provides a chemical barrier; nitrile provides dexterity and tear protection.
Respiratory N100/P3 Particulate Respirator (Full-face ABEK-P3 if heating/synthesizing)Prevents inhalation of dusts which may be systemically toxic via mucous membranes.
Eye Protection Indirect Vent Chemical Goggles Safety glasses are insufficient. Vapors or dust entry can cause severe ocular irritation.
Skin/Body Tyvek® Lab Coat (Closed Front) Standard cotton coats absorb nitro-compounds, creating a secondary exposure source.

Part 2: Chemical Profile & Risk Assessment

Scientific Integrity Note: As a research chemical, comprehensive toxicological datasets (LD50, skin sensitization rates) may not exist for this specific isomer. The following assessment is derived from Structure-Activity Relationship (SAR) analysis of analogous 4-cyano-2-nitrophenoxy derivatives.

Functional Group Hazard Analysis
  • Nitro Group (-NO₂):

    • Risk: Dermal absorption leading to methemoglobinemia (oxidation of hemoglobin).

    • Mechanism: Nitro-aromatics are lipophilic; they bypass the stratum corneum easily. Once metabolized, they can interfere with oxygen transport.

  • Nitrile Group (-CN): [1]

    • Risk: Metabolic release of cyanide ions (slow release).

    • Mechanism: Hepatic metabolism may cleave the nitrile, requiring surveillance for cellular hypoxia symptoms (dizziness, weakness) hours after exposure.

  • Phenoxyacetate Core:

    • Risk: Structural similarity to herbicidal agents (e.g., 2,4-D analogs).

    • Mechanism: Potential for neurotoxicity or endocrine modulation upon chronic exposure.

Physical Properties (Inferred)
  • State: Solid (likely pale yellow/off-white powder).

  • Solubility: Low in water; soluble in organic solvents (DMSO, DMF, Ethyl Acetate).

  • Stability: Hydrolytically unstable in strong base (cleaves ester); potentially shock-sensitive if dry and impure (characteristic of polynitro/cyano aromatics, though this mono-nitro is stable under standard conditions).

Part 3: PPE Selection Strategy (The "Why" Behind the Gear)

The standard "nitrile gloves and safety glasses" approach is insufficient for this compound due to the high permeation rate of nitro-aromatics.

Diagram 1: PPE Decision Logic

This decision tree guides the researcher through selecting the correct protection based on the operational scale.

PPE_Decision_Tree Start Task Assessment Scale Scale of Operation? Start->Scale Small Analytical (<100 mg) Weighing/Stock Prep Scale->Small Low Risk Large Synthesis/Prep (>100 mg) or Heating Required Scale->Large High Risk Gloves1 Gloves: Double Nitrile (Change every 15 mins) Small->Gloves1 Gloves2 Gloves: Laminate Liner + Nitrile Outer Large->Gloves2 Resp1 Respiratory: N95/P3 Mask (Use Fume Hood) Gloves1->Resp1 Resp2 Respiratory: Full Face ABEK-P3 Cartridge Gloves2->Resp2 Suit Body: Tyvek Coverall + Oversleeves Resp2->Suit

Caption: PPE selection logic based on exposure potential. High-risk operations require permeation-resistant laminate gloves.

Part 4: Operational Protocol

Phase 1: Weighing & Transfer

Objective: Prevent electrostatic dispersion of dust.

  • Static Control: Use an ionizing fan or antistatic gun on the weighing boat and spatula. Nitro-aromatics can be static-prone.

  • Containment: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Enclosure .

  • Technique: Do not pour from the bottle. Use a disposable spatula.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe. Dispose of the Kimwipe as solid hazardous waste.

Phase 2: Solubilization & Reaction

Objective: Mitigate splash hazards and vapor generation.

  • Solvent Choice: Dissolve in DMSO or DMF if possible.

    • Note: DMSO enhances skin permeability. If dissolved in DMSO, the "Double Glove" rule is absolute. A drop of DMSO solution carries the toxin directly into the bloodstream.

  • Heating: If the protocol requires reflux:

    • Ensure the condenser is vented to a scrubber or hood exhaust.

    • Do not heat to dryness (explosion risk with nitro compounds).

Phase 3: Spill Management

Objective: Containment without generating dust.

  • Solid Spill: Do not sweep. Cover with wet paper towels (water/detergent) to dampen, then scoop into a waste jar.

  • Liquid Spill: Cover with absorbent pads. Do not use organic absorbents (sawdust) which may react; use vermiculite or clay.

Part 5: Waste Disposal & Decontamination

Diagram 2: Waste Stream Logic

Proper segregation prevents dangerous side reactions in the waste drum.

Waste_Logic Waste Waste Material Type State? Waste->Type Solid Solid Waste (Gloves, Wipes, Powder) Type->Solid Liquid Liquid Waste (Mother Liquors) Type->Liquid Bin1 Bin: Solid Toxic (Double Bagged) Solid->Bin1 Seal & Label Quench Quench Required? (Check pH) Liquid->Quench Bin2 Bin: Halogenated/Toxic Organic (No Oxidizers!) Quench->Bin2 If pH Neutral

Caption: Waste segregation logic. Critical: Do not mix nitro-aromatics with strong oxidizers or reducing agents in waste drums.

Disposal Protocol
  • Categorization: Classify as "Toxic Organic Waste" .

  • Labeling: Explicitly write "Contains Nitro-Aromatic / Nitrile" on the tag.

  • Incompatibility: Ensure the waste container does not contain strong bases (NaOH/KOH), which can induce hydrolysis and potentially exothermic decomposition.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12217345 (Methyl (4-cyano-2-nitrophenoxy)acetate). PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Dermal Exposure to Nitro-Aromatics: Hazard Recognition. United States Department of Labor. Available at: [Link]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (4-cyano-2-nitrophenoxy)acetate
Reactant of Route 2
Reactant of Route 2
Methyl (4-cyano-2-nitrophenoxy)acetate

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